Technical Documentation Center

Methyl 8-bromoquinoxaline-6-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 8-bromoquinoxaline-6-carboxylate
  • CAS: 1378260-25-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 8-bromoquinoxaline-6-carboxylate

Executive Summary In the landscape of modern targeted oncology and medicinal chemistry, bicyclic heteroaromatic scaffolds serve as the foundational architecture for kinase inhibitors. Methyl 8-bromoquinoxaline-6-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology and medicinal chemistry, bicyclic heteroaromatic scaffolds serve as the foundational architecture for kinase inhibitors. Methyl 8-bromoquinoxaline-6-carboxylate is a highly functionalized, privileged building block utilized extensively in the drug development pipeline. This whitepaper provides an in-depth technical analysis of its molecular properties, structural logic, and its critical role in synthesizing next-generation inhibitors targeting Protein Kinase, Membrane Associated Tyrosine/Threonine 1 (PKMYT1)[1].

By analyzing the causality behind its structural functionalization and detailing field-proven synthetic protocols, this guide serves as a comprehensive resource for drug development professionals seeking to leverage this scaffold in structure-based drug design (SBDD).

Physicochemical Profiling & Structural Rationale

To effectively utilize a chemical building block, researchers must first understand the intrinsic properties that dictate its reactivity and binding affinity.

Quantitative Chemical Data

The following table summarizes the core quantitative data for Methyl 8-bromoquinoxaline-6-carboxylate[2]:

PropertyValueScientific Significance
Chemical Name Methyl 8-bromoquinoxaline-6-carboxylateStandard IUPAC nomenclature.
CAS Registry Number 1378260-25-3Unique identifier for procurement and safety tracking.
Molecular Formula C10H7BrN2O2Indicates a high degree of unsaturation and heteroatom density.
Molecular Weight 267.08 g/mol Low molecular weight ensures the final derivatized drug can remain within Lipinski's Rule of 5.
Core Scaffold QuinoxalineActs as an ATP-mimetic, capable of binding the hinge region of kinase domains.
Functional Group Causality in Drug Design

The architecture of C10H7BrN2O2 is not arbitrary; it is a meticulously designed bifunctional scaffold:

  • The Quinoxaline Core: The dual nitrogen atoms in the aromatic bicyclic system act as potent hydrogen-bond acceptors. This is a classic motif for anchoring molecules into the ATP-binding pocket of kinases.

  • The 8-Bromo Substituent: The bromine atom at the C8 position is an electrophilic "handle." It is strategically placed to undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). In the development of PKMYT1 inhibitors, this position is often coupled with bulky, electron-rich aryl groups (like dimethylphenol) to occupy specific hydrophobic selectivity pockets[3].

  • The 6-Methyl Ester: The carboxylate ester at C6 acts as a masked functional group. It is highly stable during cross-coupling at the C8 position but can be selectively converted into an amide via aminolysis. The resulting primary or secondary amides are critical for establishing hydrogen-bond donor interactions with the kinase hinge region[1].

Mechanistic Role in Targeted Oncology: PKMYT1 Inhibition

Methyl 8-bromoquinoxaline-6-carboxylate has gained significant traction due to its application in synthesizing inhibitors for PKMYT1 [1].

The Biological Rationale

PKMYT1 is a kinase that phosphorylates Cyclin-Dependent Kinase 1 (CDK1) at Threonine 14, keeping it in an inactive state and preventing premature entry into mitosis[4]. In cancers characterized by CCNE1 amplification (which drives unregulated G1/S cell cycle transition and high replication stress), tumor cells become uniquely dependent on PKMYT1 to survive.

Inhibiting PKMYT1 in these specific cancer cells forces them into premature mitosis, leading to mitotic catastrophe and apoptosis—a phenomenon known as synthetic lethality [4]. Quinoxaline derivatives synthesized from Methyl 8-bromoquinoxaline-6-carboxylate have been proven to act as potent, orally bioavailable inhibitors of PKMYT1 (such as the clinical candidate RP-6306)[3].

G CCNE1 CCNE1 Amplification (Oncogenic Driver) CellCycle Unregulated G1/S Transition (High Replication Stress) CCNE1->CellCycle Drives PKMYT1 PKMYT1 Kinase (Compensatory Survival) CellCycle->PKMYT1 Requires CDK1 CDK1 Phosphorylation (Thr14) - Inactive PKMYT1->CDK1 Phosphorylates Apoptosis Premature Mitosis & Mitotic Catastrophe CDK1->Apoptosis Premature Activation (When PKMYT1 Inhibited) Inhibitor Quinoxaline-based Inhibitor (Derived from C10H7BrN2O2) Inhibitor->PKMYT1 Blocks

Diagram 1: Synthetic lethal interaction between CCNE1 amplification and PKMYT1 inhibition.

Experimental Methodologies: Ester Aminolysis

To utilize this scaffold, researchers frequently convert the C6-methyl ester into a primary carboxamide. This transformation is a critical early step in building the PKMYT1 inhibitor pharmacophore[5].

Step-by-Step Amidation Protocol

The following self-validating protocol details the conversion of Methyl 8-bromoquinoxaline-6-carboxylate to 8-bromoquinoxaline-6-carboxamide, adapted from standardized patent literature for PKMYT1 inhibitor synthesis[1].

Reagents & Equipment:

  • Methyl 8-bromoquinoxaline-6-carboxylate (400 mg, 1.50 mmol, 1.0 equiv.)

  • Ammonia in Methanol (

    
    ), 7 M solution (8 mL)
    
  • Sealed reaction tube (pressure-rated)

  • Rotary evaporator

Procedure:

  • Reagent Charging: Suspend Methyl 8-bromoquinoxaline-6-carboxylate (400 mg) in 8 mL of 7 M

    
     within a pressure-rated reaction vessel.
    
    • Causality: The high concentration of ammonia (7 M) is required to drive the nucleophilic acyl substitution forward, overcoming the inherent stability of the conjugated aromatic ester.

  • Thermal Activation: Seal the vessel and stir the reaction mixture at 60 °C for 6 hours.

    • Causality: Heating to 60 °C provides the necessary activation energy to break the C-O bond of the methoxy leaving group. A sealed tube is mandatory because ammonia gas would otherwise escape at this temperature, halting the reaction.

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to remove excess ammonia and methanol.

  • Purification via Trituration: Triturate the resulting crude residue with cold methanol (5 mL) at 20 °C for 30 minutes.

    • Causality: Trituration is chosen over column chromatography because the newly formed primary amide exhibits significantly lower solubility in cold methanol compared to the starting ester and trace impurities. This differential solubility allows for a highly efficient, self-validating purification step.

  • Isolation: Filter the suspension to collect the solid precipitate. Dry under vacuum to yield the intermediate 8-bromoquinoxaline-6-carboxamide (approx. 298 mg, 76% yield).

  • Analytical Validation: Confirm product identity and purity via LC-MS. The expected mass-to-charge ratio (

    
    ) for the product is 252/254 (
    
    
    
    ), reflecting the bromine isotopes[1].

Workflow Step1 Starting Material Methyl 8-bromoquinoxaline-6-carboxylate Step2 Reagent Addition NH3/MeOH (7 M), 8 mL Step1->Step2 Step3 Thermal Reaction 60 °C, 6 hours Step2->Step3 Step4 Concentration Remove Volatiles Step3->Step4 Step5 Trituration Methanol (5 mL), 20 °C Step4->Step5 Step6 Product Isolation 8-bromoquinoxaline-6-carboxamide Step5->Step6

Diagram 2: Step-by-step synthetic workflow for the amidation of the quinoxaline core.

Conclusion

Methyl 8-bromoquinoxaline-6-carboxylate (C10H7BrN2O2, MW: 267.08) is far more than a simple chemical building block; it is a rationally designed scaffold essential for modern kinase inhibitor discovery. By exploiting the differential reactivity of its C8-bromine (for cross-coupling) and C6-ester (for amidation), medicinal chemists can rapidly construct complex, high-affinity molecules capable of exploiting synthetic lethal pathways in oncology.

References

  • CymitQuimica. "Methyl 8-bromoquinoxaline-6-carboxylate (CAS: 1378260-25-3)." CymitQuimica Product Catalog.
  • Google Patents. "WO2024112853A1 - Compounds that inhibit PKMYT1." World Intellectual Property Organization.
  • ResearchGate / Journal of Medicinal Chemistry. "Discovery of an Orally Bioavailable and Selective PKMYT1 Inhibitor, RP-6306." American Chemical Society.
  • National Institutes of Health (PMC). "Discovery of an orally bioavailable and selective PKMYT1 inhibitor RP-6306." NIH.

Sources

Exploratory

Solubility data of Methyl 8-bromoquinoxaline-6-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Methyl 8-bromoquinoxaline-6-carboxylate in Organic Solvents Authored by: A Senior Application Scientist Abstract Methyl 8-bromoquinoxaline-6-carboxylate is a heterocyclic...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of Methyl 8-bromoquinoxaline-6-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

Methyl 8-bromoquinoxaline-6-carboxylate is a heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Quinoxaline derivatives are known for their diverse biological activities, making them attractive scaffolds for drug discovery.[1] A fundamental understanding of the solubility of this key intermediate in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and screening. Poor solubility can hinder reaction kinetics, complicate purification processes, and critically impact bioavailability in drug development pipelines.[2][3][4] This guide provides a comprehensive framework for understanding and determining the solubility of Methyl 8-bromoquinoxaline-6-carboxylate. It combines theoretical principles with a detailed, field-proven experimental protocol, enabling researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the intermolecular interactions between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" provides a foundational predictive tool. The molecular structure of Methyl 8-bromoquinoxaline-6-carboxylate dictates its likely interactions.

Key Molecular Features Influencing Solubility:

  • Quinoxaline Core: This bicyclic aromatic system is largely nonpolar and hydrophobic, favoring interactions with aromatic or moderately polar solvents through π-π stacking and van der Waals forces.

  • Nitrogen Atoms: The two nitrogen atoms in the pyrazine ring are electronegative and can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents or other hydrogen bond donors.

  • Methyl Carboxylate Group (-COOCH₃): This ester group introduces polarity and possesses a dipole moment. The oxygen atoms can act as hydrogen bond acceptors. This functional group enhances solubility in more polar solvents.

  • Bromo Group (-Br): The bromine atom is electronegative and contributes to the molecule's overall polarizability. It adds steric bulk and increases the molecular weight, which can sometimes temper solubility.

Based on this structure, it is anticipated that Methyl 8-bromoquinoxaline-6-carboxylate will exhibit limited solubility in highly nonpolar solvents (e.g., hexanes) and highly polar protic solvents like water. Its optimal solubility is likely to be found in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and some polar protic solvents (e.g., alcohols) or chlorinated solvents (e.g., Dichloromethane), which can effectively solvate its diverse structural features.

cluster_molecule Methyl 8-bromoquinoxaline-6-carboxylate cluster_solvents Solvent Interactions M Core Structure N Quinoxaline Core (Aromatic, π-stacking) M->N Hydrophobic character O Nitrogen Atoms (H-bond Acceptors) M->O Polar interactions P Methyl Ester Group (Polar, H-bond Acceptor) M->P Enhances polarity Q Bromo Group (Polarizable, Lipophilic) M->Q Modulates lipophilicity S3 Nonpolar (e.g., Hexane) N->S3 Weak Interaction S1 Polar Aprotic (e.g., DMSO, Acetone) O->S1 S2 Polar Protic (e.g., Ethanol, Methanol) O->S2 Moderate Interaction (H-bonding) P->S1 Strong Interaction Q->S3 Favorable

Figure 1. Key structural features of the solute and their likely interactions with different solvent classes.

Experimental Determination of Solubility: The Isothermal Shake-Flask Method

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium shake-flask method.[5] This technique establishes a true equilibrium between the undissolved solid and the saturated solution at a constant temperature, providing highly accurate and reproducible data.

Materials and Apparatus
  • Solute: Methyl 8-bromoquinoxaline-6-carboxylate (purity ≥98%)

  • Solvents: A range of analytical grade organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)).

  • Equipment:

    • Analytical balance (±0.1 mg accuracy)

    • Glass vials (e.g., 4 mL or 8 mL) with screw caps and PTFE septa

    • Thermostatic shaker/incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

    • Centrifuge

    • Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that measurements are accurate.

Step 1: Preparation of Standards for Calibration

  • Rationale: A calibration curve is essential for accurately quantifying the concentration of the dissolved solute in the saturated solution.

  • Procedure:

    • Accurately weigh a small amount of Methyl 8-bromoquinoxaline-6-carboxylate and dissolve it in a suitable solvent (in which it is freely soluble, like DMSO or DMF) to create a stock solution of known concentration.

    • Perform a series of serial dilutions from the stock solution to prepare at least five standard solutions of decreasing concentrations.

    • Analyze these standards using the chosen analytical method (e.g., HPLC-UV) and plot the instrument response (e.g., peak area) against concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.995 to be considered valid.

Step 2: Sample Preparation and Equilibration

  • Rationale: Adding excess solid solute ensures that the resulting solution is saturated. The extended agitation at a constant temperature allows the system to reach thermodynamic equilibrium.

  • Procedure:

    • Add an excess amount of solid Methyl 8-bromoquinoxaline-6-carboxylate to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains visible after equilibration (e.g., ~10-20 mg).

    • Record the exact mass of the added solid.

    • Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

    • Securely cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period. Trustworthiness Check: To ensure equilibrium is reached, it is recommended to run a time-to-equilibrium study. Samples can be taken at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values do not change significantly between later time points. A 48-hour period is typically sufficient for most organic compounds.

Step 3: Sample Separation and Dilution

  • Rationale: It is critical to separate the saturated solution from the excess solid without altering the temperature, which would change the solubility.

  • Procedure:

    • Remove the vials from the shaker. Allow the solid to settle for a short period (~30 minutes) within the thermostatic environment.

    • Alternatively, centrifuge the vials at the same temperature to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step removes any fine particulates.

    • Accurately dilute the filtered, saturated solution with a suitable solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be precisely recorded.

Step 4: Analytical Quantification

  • Rationale: The concentration of the diluted, saturated solution is measured using the calibrated analytical method.

  • Procedure:

    • Analyze the diluted sample using the same HPLC-UV or UV-Vis method used for the calibration standards.

    • Determine the concentration of the diluted sample by interpolating its instrument response from the calibration curve.

    • Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

G cluster_prep Phase 1: Preparation cluster_equi Phase 2: Equilibration cluster_sep Phase 3: Separation cluster_analysis Phase 4: Analysis A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B C 3. Agitate at Constant T (e.g., 25°C for 48h) B->C D 4. Centrifuge or Settle C->D E 5. Filter Supernatant (0.22 µm filter) D->E F 6. Dilute Sample Accurately E->F G 7. Analyze via HPLC/UV (vs. Calibration Curve) F->G H 8. Calculate Solubility (mg/mL or mol/L) G->H

Figure 2. Workflow for the Isothermal Equilibrium Shake-Flask Solubility Determination Method.

Data Presentation and Interpretation

Solubility data should be recorded systematically for easy comparison and analysis. The following table provides a template for presenting the experimentally determined values.

Table 1: Solubility of Methyl 8-bromoquinoxaline-6-carboxylate in Organic Solvents at 25 °C (Template)

SolventDielectric Constant (ε) at 20°CSolubility (mg/mL)Solubility (mol/L)
Hexane1.88Experimental ValueCalculated Value
Toluene2.38Experimental ValueCalculated Value
Dichloromethane9.08Experimental ValueCalculated Value
Ethyl Acetate6.02Experimental ValueCalculated Value
Acetone20.7Experimental ValueCalculated Value
2-Propanol19.9Experimental ValueCalculated Value
Ethanol24.5Experimental ValueCalculated Value
Methanol32.7Experimental ValueCalculated Value
Acetonitrile37.5Experimental ValueCalculated Value
DMF36.7Experimental ValueCalculated Value
DMSO46.7Experimental ValueCalculated Value

Interpretation: Once populated, this table will provide critical insights. Researchers should analyze the correlation between solubility and solvent properties like the dielectric constant, polarity, and hydrogen bonding capability. For instance, a trend of increasing solubility with the dielectric constant would suggest that polar interactions are a dominant factor. Deviations from this trend can be explained by specific interactions, such as the ability of protic solvents to form hydrogen bonds. This empirical data is invaluable for selecting appropriate solvents for chemical reactions (ensuring reactants are in solution), crystallization (selecting a solvent system with temperature-dependent solubility), and creating formulations for biological screening.

Conclusion

While specific, publicly available solubility data for Methyl 8-bromoquinoxaline-6-carboxylate is scarce, this guide provides the necessary theoretical foundation and a robust, step-by-step experimental protocol to empower researchers to generate this critical data. The Isothermal Shake-Flask method, coupled with a validated analytical technique like HPLC, represents the gold standard for obtaining accurate and reproducible thermodynamic solubility values. The resulting data is essential for the rational design of synthetic routes, purification strategies, and formulation development, ultimately accelerating research and development timelines for novel therapeutics and materials derived from this versatile chemical scaffold.

References

  • Vertex AI Search. (2020). The Importance of Solubility for New Drug Molecules.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • Pawar, S. (2021). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Deokate, S. C., et al. (2023). Drug Solubility: Importance and Enhancement Techniques. International Journal for Multidisciplinary Research.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Ramezankhani, V., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Kumar, R., et al. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Biointerface Research in Applied Chemistry.
  • ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Al-Hamdani, A. S., et al. (2024). Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures. PMC.
  • ResearchGate. (2022). Thermodynamic modeling of gas solubility in ionic liquids using equations of state.
  • Yildiz, S. K., & Ansar, N. (2002). SYNTHESIS OF 2, 3-DI (QUINOL-8-YL) 6-METHYLQUINOXALINE. Biological Sciences - PJSIR.

Sources

Foundational

A Provisional Guide to the Safe Handling and Application of Methyl 8-bromoquinoxaline-6-carboxylate

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for Methyl 8-bromoquinoxaline-6-carboxylate (CAS No. not publicly available) could not be located.

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the date of this document, a specific, verified Safety Data Sheet (SDS) for Methyl 8-bromoquinoxaline-6-carboxylate (CAS No. not publicly available) could not be located. This guide has been constructed as a provisional risk assessment based on the known hazards of structurally analogous compounds, particularly its isomer Methyl 8-bromoquinoxaline-5-carboxylate, and established principles of laboratory safety.[1] This document is intended to supplement, not replace, a formal risk assessment and the eventual review of a supplier-provided SDS.

Introduction

Methyl 8-bromoquinoxaline-6-carboxylate is a heterocyclic compound with potential applications as a building block in medicinal chemistry and materials science. The quinoxaline scaffold is a key feature in various biologically active molecules, and the presence of a bromine atom and a methyl ester group provides versatile handles for synthetic modification. For researchers and drug development professionals, understanding the potential hazards and implementing robust safety protocols is paramount to enabling its effective and safe use.

This guide moves beyond a standard SDS to provide a practical, in-depth framework for handling this compound. It is built on the core principles of risk mitigation, causality in experimental design, and authoritative safety standards.[2][3]

Section 1: Provisional Hazard Profile & Toxicological Assessment

Based on the GHS classification for the closely related isomer, Methyl 8-bromoquinoxaline-5-carboxylate, we can anticipate a similar hazard profile.[1] The compound should be treated as, at minimum, hazardous according to the following classifications until empirical data becomes available.

Anticipated GHS Hazard Classification

Hazard ClassHazard CategoryHazard StatementGHS Pictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific Target Organ Toxicity - Single Exposure (Respiratory)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Extrapolated from data for Methyl 8-bromoquinoxaline-5-carboxylate.[1]

Expert Insights on Toxicological Endpoints:
  • H302 - Harmful if swallowed: This classification suggests moderate acute toxicity upon ingestion. The primary risk in a laboratory setting is accidental ingestion via contaminated hands or equipment. This underscores the critical importance of prohibiting eating or drinking in the lab and practicing meticulous hand hygiene.[4]

  • H315 & H319 - Skin and Serious Eye Irritation: As a solid powder, the compound poses a risk of causing irritation upon contact. For the eyes, this can be severe. The causality is direct: the chemical's properties can disrupt cellular membranes in the skin and cornea, leading to an inflammatory response. This necessitates the mandatory use of gloves and safety glasses or goggles.[5][6]

  • H335 - May cause respiratory irritation: Fine powders can easily become airborne during handling (e.g., weighing, transferring). Inhalation of these particles can irritate the mucous membranes of the respiratory tract.[4] This is the primary rationale for mandating the use of engineering controls like a chemical fume hood.

Section 2: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" is a foundational principle in laboratory safety, prioritizing the most effective measures.[7][8]

Hierarchy_of_Controls Elimination Elimination (Not Feasible for Research) Substitution Substitution (Use a less hazardous alternative - evaluate if possible) Engineering Engineering Controls (Most Effective Practical Control) - Chemical Fume Hood - Ventilated Enclosure Admin Administrative Controls - Standard Operating Procedures (SOPs) - Designated Work Areas - Training PPE Personal Protective Equipment (PPE) (Last Line of Defense) - Safety Goggles, Nitrile Gloves, Lab Coat

Caption: The Hierarchy of Controls prioritizes engineering and administrative measures over PPE.

Mandatory Experimental Protocols

1. Engineering Controls: Use of a Chemical Fume Hood

  • Causality: A fume hood is critical because the compound is predicted to be a respiratory irritant.[4] The hood's constant airflow captures and exhausts airborne particles generated during manipulation, preventing them from entering the researcher's breathing zone.[7]

  • Protocol:

    • Conduct all weighing, transfers, and reaction setups involving the solid compound within a certified chemical fume hood.

    • Ensure the sash is positioned at the lowest practical height to maximize airflow efficiency.

    • Work at least 6 inches (15 cm) inside the hood to prevent eddies and escape of contaminants.

2. Personal Protective Equipment (PPE) Selection and Use

  • Causality: PPE serves as the final barrier between the researcher and the chemical. The selection is dictated by the predicted hazards: skin/eye irritation and potential for absorption.[5][6]

  • Protocol:

    • Eye Protection: Wear chemical splash goggles that provide a full seal around the eyes. Standard safety glasses do not offer sufficient protection from airborne powder.

    • Hand Protection: Wear nitrile gloves. Inspect gloves for any signs of damage before each use. Use proper glove removal technique to avoid contaminating the skin.[5]

    • Body Protection: A full-length laboratory coat must be worn and buttoned completely.

Section 3: Safe Handling, Storage, and Chemical Reactivity

Proper handling and storage procedures are administrative controls that are crucial for preventing spills, degradation, and hazardous reactions.

Protocol for Weighing and Transferring the Solid
  • Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Ensure the chemical fume hood is operational.

  • Staging: Place a weigh boat or paper on the analytical balance inside the fume hood. Place the stock container and the receiving vessel (e.g., a flask) nearby.

  • Transfer: Use a spatula to carefully transfer the desired amount of the solid from the stock container to the weigh boat. Avoid any actions that could generate dust, such as dropping the powder from a height.

  • Addition: Carefully add the weighed solid to the reaction vessel. If adding to a solvent, add it slowly to prevent splashing.

  • Cleanup: Promptly and securely close the stock container. Clean the spatula and the balance area with a damp cloth to collect any residual powder. Dispose of the cloth and weigh boat as contaminated waste.

  • Hand Hygiene: After the procedure is complete and gloves have been removed, wash hands thoroughly with soap and water.[5]

Storage & Stability
  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials.

  • Incompatible Materials: While specific data is unavailable, compounds of this class are often incompatible with strong oxidizing agents.[6][9] Avoid contact with strong acids and bases, which could potentially hydrolyze the ester group or react with the quinoxaline ring system.

Incompatibility_Diagram Compound Methyl 8-bromoquinoxaline-6-carboxylate Oxidizers Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) Compound->Oxidizers  Potential for  Exothermic Reaction Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases  Risk of  Ester Hydrolysis Acids Strong Acids (e.g., H2SO4, HCl) Compound->Acids  Risk of  Ester Hydrolysis

Caption: Avoid storing or mixing with these chemical families.

Section 4: Emergency Procedures and First Aid

Advance planning is the most critical step for effective emergency response.[10][11] All laboratory personnel must know the location of safety showers, eyewash stations, and spill kits.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the medical personnel this guide or the container label.[5]

Spill Response Workflow

Spill_Response_Tree cluster_cleanup Incidental Spill Cleanup Protocol Spill Chemical Spill Occurs Assess Assess Situation: - Quantity spilled? - Are you trained? - Is anyone exposed? Spill->Assess IsMajor Is it a Major Spill? (>100g, outside hood, you feel unsafe) Assess->IsMajor SmallSpill Incidental Spill (<100g, contained) IsMajor->SmallSpill No Evacuate Alert others! EVACUATE AREA Call Emergency Response IsMajor->Evacuate Yes Cleanup Proceed with Cleanup Protocol SmallSpill->Cleanup Yes Step1 1. Don PPE (Goggles, Double Gloves, Lab Coat, Shoe Covers if needed) Cleanup->Step1 Step2 2. Gently cover the spill with absorbent pads or paper towels to prevent dust generation. Step1->Step2 Step3 3. Gently wet the absorbent material with water to dampen the powder. Step2->Step3 Step4 4. Carefully scoop the material into a labeled, sealable waste bag or container. Step3->Step4 Step5 5. Decontaminate the area with soap and water. Step4->Step5 Step6 6. Dispose of all materials as hazardous chemical waste. Step5->Step6

Sources

Exploratory

Medicinal Chemistry Applications of 8-Bromoquinoxaline Derivatives

The following technical guide details the medicinal chemistry applications, synthetic strategies, and biological profiles of 8-bromoquinoxaline derivatives. A Technical Guide for Drug Discovery & Development Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the medicinal chemistry applications, synthetic strategies, and biological profiles of 8-bromoquinoxaline derivatives.

A Technical Guide for Drug Discovery & Development

Executive Summary

The quinoxaline scaffold (1,4-diazanaphthalene) is a privileged structure in medicinal chemistry, renowned for its ability to mimic purine bases and interact with diverse biological targets.[1][2][3] Within this class, 8-bromoquinoxaline derivatives occupy a unique niche. The C-8 bromine atom serves a dual purpose: it acts as a critical steric/electronic modulator for receptor binding (often filling hydrophobic pockets in kinase domains) and functions as a versatile synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions.[4] This guide analyzes the structural rationale, synthetic pathways, and therapeutic applications of this specific subclass, focusing on kinase inhibition (ASK1) and antimicrobial efficacy.

Part 1: Structural Rationale & Synthetic Strategies

The "8-Bromo" Advantage

In drug design, the introduction of a bromine atom at the 8-position of the quinoxaline core offers three distinct advantages:

  • Halogen Bonding: The polarizable bromine atom can participate in halogen bonding with backbone carbonyls in protein active sites, enhancing affinity.

  • Hydrophobic Filling: The atomic radius of bromine (1.14 Å) provides significant lipophilic bulk, ideal for occupying solvent-excluded hydrophobic pockets (e.g., the gatekeeper region in kinases).

  • Orthogonal Functionalization: Unlike the electron-deficient C-2/C-3 positions (susceptible to nucleophilic attack), the C-5/C-8 positions on the benzenoid ring are electronically distinct, allowing for regioselective functionalization.[4]

Synthetic Workflow

The most authoritative route to 8-bromoquinoxaline derivatives avoids the poor regioselectivity of direct bromination.[4] Instead, it relies on the condensation of 3-bromo-1,2-diaminobenzene with 1,2-dicarbonyls.[4]

Core Synthesis Protocol
  • Starting Material: 3-Bromo-1,2-diaminobenzene (commercial or reduced from 2-bromo-6-nitroaniline).[4]

  • Reagent: Glyoxal (for unsubstituted C2/C3) or

    
    -keto acids/esters.[4]
    
  • Conditions: Ethanol/Acetic acid reflux or microwave irradiation.

Figure 1: Synthetic Logic Flow

SynthesisWorkflow Start 3-Bromo-1,2-diaminobenzene Intermediate 8-Bromoquinoxaline Core Start->Intermediate Condensation (EtOH, Reflux) Reagent 1,2-Dicarbonyl (Glyoxal / Pyruvate) Reagent->Intermediate Func1 Pd-Catalyzed Coupling (Suzuki/Buchwald) Intermediate->Func1 C-8 Diversification Func2 Nucleophilic Subst. (at C-2/C-3) Intermediate->Func2 C-2 Activation (via N-oxide/Cl) Target1 Biaryl Derivatives (Kinase Inhibitors) Func1->Target1 Target2 Amino-Quinoxalines (Antimicrobials) Func2->Target2

Caption: Regioselective synthesis and diversification pathways for 8-bromoquinoxaline scaffolds.

Part 2: Therapeutic Applications[2][3][5]

Kinase Inhibition: The ASK1 Target

Apoptosis Signal-regulating Kinase 1 (ASK1) is a critical target for neurodegenerative and inflammatory diseases (e.g., NASH). Recent studies highlight dibromo-quinoxaline derivatives (specifically involving the 5,8-positions) as potent inhibitors.[4]

  • Mechanism: The bromine atoms at positions 5 and 8 induce a conformation that fits tightly into the ATP-binding pocket of ASK1, displacing water molecules and improving entropy.

  • Key Compound (26e): A 5,8-dibromoquinoxaline derivative demonstrated an IC

    
     of 30.17 nM  against ASK1, significantly outperforming non-halogenated analogs.
    
  • Biological Impact: Suppression of p38/JNK signaling pathways, leading to reduced lipid accumulation in hepatocytes (Oil Red O staining validation).

Figure 2: ASK1 Signaling & Inhibition Pathway

ASK1_Pathway Stress Oxidative Stress / TNF-α ASK1 ASK1 (Active) Stress->ASK1 Activates Downstream1 p38 MAPK ASK1->Downstream1 Phosphorylation Downstream2 JNK ASK1->Downstream2 Inhibitor 8-Bromoquinoxaline Derivative (26e) Inhibitor->ASK1 Inhibits (IC50 ~30 nM) Result1 Apoptosis Downstream1->Result1 Result2 Inflammation/Fibrosis Downstream2->Result2

Caption: Mechanism of action for 8-bromoquinoxaline inhibitors within the ASK1-MAPK signaling cascade.

Antimicrobial & Antitumor Agents

Derivatives such as 8-bromo-2-methoxyquinoxaline serve as precursors to novel antimicrobial agents.[4][5]

  • Modification: The 8-bromo group remains intact while the 2-methoxy group is displaced by cyclic amines (e.g., pyrrolidines).[4]

  • Activity Profile: These compounds exhibit broad-spectrum activity against E. coli and S. aureus, often surpassing standard antibiotics in resistant strains.[4]

  • Tetrazolo-Fused Systems: 8-bromo-(4-substituted amino)tetrazolo[1,5-a]quinoxalines have shown dual efficacy as antitumor and antimicrobial agents, with the bromine atom contributing to lipophilicity required for cell membrane permeation.[4]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 8-Bromo-2-methoxyquinoxaline

This protocol establishes the core scaffold for further medicinal chemistry exploration.[4]

  • Condensation: Dissolve 3-bromo-1,2-diaminobenzene (10 mmol) in ethanol (20 mL). Add glyoxalic acid (12 mmol) and reflux for 4 hours.

  • Chlorination: Treat the resulting quinoxalinone with POCl

    
     (5 equiv) at 100°C for 2 hours to yield 8-bromo-2-chloroquinoxaline.
    
  • Methoxylation: React the chloro-intermediate with NaOMe (2 equiv) in methanol at room temperature for 12 hours.

  • Workup: Quench with water, extract with DCM, and purify via silica gel chromatography (Hexane/EtOAc).

  • Validation:

    
    H NMR should show the characteristic singlet for the methoxy group (~4.1 ppm) and the specific splitting pattern for the 8-bromo-substituted aromatic ring.
    
Protocol B: Biological Assay (ASK1 Kinase Inhibition)

A self-validating protocol for assessing potency.[4]

  • Reagents: Recombinant human ASK1 kinase domain, ATP (10

    
    M), Myelin Basic Protein (substrate).
    
  • Setup: Prepare serial dilutions of the 8-bromoquinoxaline test compound in DMSO.

  • Reaction: Incubate kinase, substrate, and compound in kinase buffer (20 mM HEPES, pH 7.5, 10 mM MgCl

    
    ) for 15 mins. Initiate with ATP.
    
  • Detection: Use ADP-Glo™ Kinase Assay (Promega) to quantify ADP production via luminescence.[4]

  • Data Analysis: Plot RLU (Relative Light Units) vs. log[Concentration] to derive IC

    
     using non-linear regression.
    

Part 4: Comparative Data Analysis

Table 1: Biological Activity Profile of Key 8-Bromoquinoxaline Derivatives

Compound ClassSubstitution (C-2/C-3)Target/OrganismPotency MetricKey Insight
Dibromo-Quinoxaline UnsubstitutedASK1 (Kinase) IC

: 30.17 nM
5,8-dibromo substitution maximizes hydrophobic fit.[4]
8-Bromo-Tetrazolo 4-MorpholinoHeLa (Cancer) IC

: < 5

M
Fused tetrazole ring enhances metabolic stability.[4]
8-Bromo-Amide Pyrrolidin-3-yl carbamateS. aureus MIC: 4-8

g/mL
Amino side chain aids bacterial cell wall penetration.[4]
8-Bromo-Amide Pyrrolidin-3-yl carbamateE. coli MIC: 8-16

g/mL
Active against Gram-negative strains.[4]

References

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives. Scholars Research Library. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives. Molecules / NIH. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

  • Reinvestigation of bromination of 8-substituted quinolines (Contextual Reference). ACG Publications. [Link]

Sources

Foundational

An In-depth Technical Guide to the Pharmacophore Properties of Quinoxaline-6-Carboxylate Scaffolds

Abstract The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas, including oncolog...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential across numerous disease areas, including oncology, infectious diseases, and neurology.[1][2][3] This guide provides an in-depth technical analysis of the quinoxaline-6-carboxylate scaffold, a specific derivative class that offers a unique combination of structural rigidity and tunable functionality. We will dissect the core pharmacophoric features of this scaffold, explore its structure-activity relationships (SAR), and detail the experimental and computational workflows used to elucidate its mechanism of action. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the quinoxaline-6-carboxylate core for the design of novel, high-efficacy therapeutic agents.

Introduction: The Quinoxaline Scaffold in Drug Discovery

Quinoxaline, or benzopyrazine, is a bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.[3][4] This structural motif is prevalent in a variety of pharmacologically active molecules and serves as a "privileged scaffold" in drug design. Its planarity allows for effective π-π stacking interactions with aromatic residues in protein active sites, while the two nitrogen atoms in the pyrazine ring act as key hydrogen bond acceptors.[5]

The broad biological activity of quinoxaline derivatives is well-documented, with applications including:

  • Anticancer Agents: Many quinoxaline derivatives function as protein kinase inhibitors, targeting key signaling pathways involved in cell proliferation and survival.[1][6][7]

  • Antimicrobial and Antiviral Agents: The scaffold is found in antibiotics like echinomycin and has been explored for activity against various pathogens, including Mycobacterium tuberculosis and respiratory viruses.[2][8][9]

  • Neurological Agents: Derivatives have been investigated for their effects on receptors in the central nervous system, such as 5-HT3 receptors.[10]

The addition of a carboxylate group at the 6-position of the quinoxaline ring introduces a critical pharmacophoric feature. This group can act as a potent hydrogen bond donor and acceptor, form salt bridges with basic residues, and serve as a versatile chemical handle for further molecular elaboration. This guide will focus specifically on the unique properties conferred by this substitution.

The Pharmacophore Model of Quinoxaline-6-Carboxylate

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. The quinoxaline-6-carboxylate scaffold presents a distinct and highly adaptable pharmacophore.

Core Pharmacophoric Features

The essential features can be broken down as follows:

  • Aromatic System (Hydrophobic & π-Stacking Region): The fused benzene and pyrazine rings form a planar, electron-rich system. This region is crucial for establishing hydrophobic and π-stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) within a protein's binding pocket.

  • Hydrogen Bond Acceptors (HBA): The two nitrogen atoms of the pyrazine ring (at positions 1 and 4) are primary hydrogen bond acceptors. They can interact with hydrogen bond donor residues like Arginine, Lysine, or the backbone N-H of amino acids.

  • Anionic/H-Bonding Center (The 6-Carboxylate Group): The carboxylate group (-COOH or -COO⁻) is arguably the most influential feature for tailoring specificity.

    • Hydrogen Bond Donor/Acceptor: The hydroxyl group of the carboxylic acid can donate a hydrogen bond, while the carbonyl oxygen can accept one.

    • Ionic Interaction: At physiological pH, the carboxylate group is often deprotonated, forming a negatively charged carboxylate ion (-COO⁻). This enables strong ionic interactions (salt bridges) with positively charged residues like Lysine or Arginine, often serving as a powerful anchoring point.

    • Vector for Derivatization: The carboxylate serves as a synthetic handle to introduce a wide range of substituents via amide bond formation, allowing for the exploration of chemical space and optimization of potency and selectivity.[8][11]

A generalized pharmacophore model for this scaffold is visualized below.

G Figure 1: Generalized Pharmacophore Model cluster_scaffold Quinoxaline-6-Carboxylate Scaffold A Aromatic System (Hydrophobic, π-Stacking) B H-Bond Acceptors (N1, N4) C Anionic / H-Bonding Center (-COO⁻ / -COOH)

Caption: A typical computational workflow for generating a ligand-based pharmacophore model.

Experimental Validation: Biophysical Assays

Computational models must be validated experimentally. Biophysical techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) provide direct evidence of binding and can quantify the thermodynamic parameters of the interaction.

Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).

  • Preparation: Prepare precise concentrations of the target protein in the sample cell and the quinoxaline-6-carboxylate ligand in the injection syringe. Both must be in identical, degassed buffer solutions.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat change after each injection.

  • Data Acquisition: The instrument records a series of heat spikes corresponding to each injection. The magnitude of the heat change decreases as the protein becomes saturated with the ligand.

  • Data Analysis: Integrate the heat spikes to generate a binding isotherm (heat change vs. molar ratio). Fit this curve to a binding model (e.g., a single-site binding model) to extract the thermodynamic parameters (KD, ΔH, ΔS).

A successful ITC experiment provides unambiguous confirmation of a direct binding interaction and its affinity, validating the relevance of the computationally-derived pharmacophore.

Conclusion and Future Directions

The quinoxaline-6-carboxylate scaffold is a highly versatile and potent platform for the development of novel therapeutics. Its key pharmacophoric features—an extended aromatic system for hydrophobic interactions, pyrazine nitrogens for hydrogen bonding, and a strategically placed carboxylate group for ionic anchoring and derivatization—provide a robust framework for rational drug design.

Future research should focus on:

  • Exploring Diverse Substitutions: Systematically exploring the chemical space around the scaffold, particularly through amide coupling at the 6-carboxylate position, can lead to the discovery of ligands with novel selectivity profiles. [11]* Target-Specific Optimization: Leveraging structural biology (e.g., X-ray crystallography) to understand the precise binding mode of these scaffolds within different target proteins will enable more refined, structure-based drug design.

  • Pharmacokinetic Profiling: Optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of potent hits to ensure they are suitable for in vivo applications and clinical development.

By integrating computational modeling with rigorous experimental validation, the full potential of the quinoxaline-6-carboxylate scaffold can be unlocked to deliver the next generation of targeted therapies.

References

  • Bouissane, L., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Pinheiro, A. C., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. PubMed. Available at: [Link]

  • Pinheiro, A. C., et al. (2016). Quinoxaline Nucleus: A Promising Scaffold in Anti-cancer Drug Discovery. Bentham Science. Available at: [Link]

  • Zayed, M. F., et al. (2016). Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity. MSA Repository "MSAR". Available at: [Link]

  • Asif, M. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI. Available at: [Link]

  • Adisakwattana, S., et al. (2019). Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β. Semantic Scholar. Available at: [Link]

  • Fahmi, M., et al. (2023). Quinoxaline Derivatives Anti-Cancer Activities Through Protein Kinases Inhibition: A review. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. PMC. Available at: [Link]

  • Gouda, M. A., et al. (2021). Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis. PMC. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Quinoxaline derivatives as a promising scaffold for breast cancer treatment. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Badsahah, S. A., et al. (2017). Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Sharma, A., et al. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Publishing. Available at: [Link]

  • Venkataramireddy, V., et al. (2015). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. PMC. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. Available at: [Link]

  • Ferreira, I. C., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. SciSpace. Available at: [Link]

  • Various Authors. (n.d.). Overall structure‐activity relationship analysis of the quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Ferreira, I. C., et al. (2014). New Quinoxalines with Biological Applications. Longdom Publishing. Available at: [Link]

  • Avula, B., et al. (2021). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa Institute of Pharmaceutical Education and Research. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN. Available at: [Link]

  • Various Authors. (n.d.). Overview of the structure-activity relationship (SAR) of quinoxaline derivatives. ResearchGate. Available at: [Link]

  • Al-Ostath, R. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link]

  • Various Authors. (n.d.). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. ResearchGate. Available at: [Link]

  • de Esch, I. J. P., et al. (2014). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. PMC. Available at: [Link]

  • Various Authors. (n.d.). Heterocyclic chemistry of quinoxaline and potential activities of quinoxaline derivatives: A review. Pharmacophore. Available at: [Link]

  • Vicente, E., et al. (2014). In Silico Studies of Quinoxaline-2-Carboxamide 1,4-di-N-Oxide Derivatives as Antimycobacterial Agents. MDPI. Available at: [Link]

  • Singh, H., et al. (2023). Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors. PubMed. Available at: [Link]

  • Shestakova, T. S., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. MDPI. Available at: [Link]

Sources

Exploratory

Advanced Functionalization Strategies for 8-Bromoquinoxaline Scaffolds

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers Executive Summary: The C8 Vector In the architecture of bioactive heterocycles, the qu...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Scientists, and Materials Researchers

Executive Summary: The C8 Vector

In the architecture of bioactive heterocycles, the quinoxaline core is a privileged scaffold, appearing ubiquitously in kinase inhibitors (e.g., VEGFR, PDGFR), intercalating agents, and optoelectronic materials (TADF emitters). While C2 and C3 functionalization is synthetically trivial via condensation chemistry, the C5/C8 position (peri-positions) offers a unique geometric vector for probing deep hydrophobic pockets in enzymes or tuning the HOMO-LUMO gap in organic semiconductors.

This guide focuses on the 8-bromoquinoxaline (functionally equivalent to 5-bromoquinoxaline in unsubstituted systems) as a high-value linchpin. Unlike the electron-rich indole or thiophene scaffolds, the electron-deficient pyrazine ring of quinoxaline imposes specific electronic constraints—facilitating oxidative addition but complicating reductive elimination and risking catalyst poisoning via N-coordination.

Note on Nomenclature: Due to


-like symmetry in the parent heterocycle, 5-bromoquinoxaline  and 8-bromoquinoxaline  are identical. Numbering priority rules often label it "5-bromo," but "8-bromo" is frequently used in medicinal chemistry when C2/C3 are substituted, fixing the orientation. This guide uses "8-bromo" to align with the user's request, implying a focus on the carbocyclic ring functionalization.

Mechanistic Considerations & Reactivity Profile

Electronic Environment

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring.[1][2] The pyrazine nitrogens exert a strong electron-withdrawing effect (


 and 

), making the C8-Br bond highly activated for oxidative addition compared to bromobenzene. However, this electron deficiency renders the ring susceptible to nucleophilic attack (S

Ar) and reduction (debromination) during metal-catalyzed cycles.
Catalyst Poisoning

A critical failure mode in 8-bromoquinoxaline coupling is the coordination of the pyrazine nitrogen (N1 or N4) to the Palladium center, forming a stable, unreactive "palladacycle-like" resting state.

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BINAP) or chelating ligands (dppf) to sterically crowd out the nitrogen interaction and enforce reductive elimination.

Decision Matrix: Selecting the Functionalization Pathway

Before initiating synthesis, select the pathway based on the target moiety and substrate tolerance.

FunctionalizationMatrix Start 8-Bromoquinoxaline Scaffold Target Target Moiety? Start->Target Biaryl Aryl/Heteroaryl Target->Biaryl sp2 coupling Amine Amine (C-N) Target->Amine Amination Alkyne Alkyne (C≡C) Target->Alkyne sp coupling Carbonyl Aldehyde/Ketone Target->Carbonyl Electrophilic trapping Suzuki Suzuki-Miyaura (Pd-Catalyzed) Biaryl->Suzuki Boronic Acids Buchwald Buchwald-Hartwig (Pd-Catalyzed) Amine->Buchwald Amines Sonogashira Sonogashira (Pd/Cu-Catalyzed) Alkyne->Sonogashira Terminal Alkynes LiExchange Li-Halogen Exchange (-78°C, Electrophile quench) Carbonyl->LiExchange DMF/E+ Note1 Use degassed solvents High base load Suzuki->Note1 Risk: Homocoupling Note2 Avoid N-coordination Use bulky ligands Buchwald->Note2 Ligand: BINAP/XPhos Note3 Unstable Lithio-species > -60°C = Decomposition LiExchange->Note3 Strict Temp Control

Figure 1: Strategic decision tree for 8-bromoquinoxaline functionalization, highlighting critical process risks.

Experimental Protocols & Methodologies

Suzuki-Miyaura Cross-Coupling (C-C Bond)

The most robust method for introducing aryl or heteroaryl groups. The electron-deficient nature of quinoxaline requires careful control of the transmetallation step to prevent protodebromination.

Optimized Protocol:

  • Reagents: 8-Bromoquinoxaline (1.0 eq), Arylboronic acid (1.2–1.5 eq).

  • Catalyst System:

    
     (3–5 mol%) is preferred over 
    
    
    
    for challenging substrates due to higher stability.
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq). Weaker bases like carbonate are often sufficient, but phosphate accelerates transmetallation.
  • Solvent: 1,4-Dioxane/Water (4:1). The water cosolvent is non-negotiable for inorganic base solubility.

  • Conditions: Degas thoroughly (Argon sparge, 15 min). Heat at 80–90°C for 4–12 hours.

Scientist's Note: If you observe significant hydro-debromination (formation of quinoxaline), switch to anhydrous conditions using


 as the base in pure dioxane or toluene, or lower the temperature and increase catalyst loading.
Buchwald-Hartwig Amination (C-N Bond)

Crucial for synthesizing kinase inhibitors where the C8-amino group interacts with the hinge region or solvent front.

Optimized Protocol:

  • Reagents: 8-Bromoquinoxaline (1.0 eq), Amine (1.2 eq).

  • Catalyst:

    
     (2 mol%) or 
    
    
    
    .
  • Ligand: BINAP (racemic is fine) or XPhos . Monodentate phosphines often fail due to competitive binding by the quinoxaline nitrogen.

  • Base:

    
     (1.5 eq) or 
    
    
    
    (if functional groups are base-sensitive).
  • Solvent: Toluene (anhydrous).

  • Conditions: 100–110°C in a sealed tube.

Sonogashira Coupling (C-C Alkynylation)

Direct alkynylation establishes rigid linkers.

Optimized Protocol:

  • Reagents: 8-Bromoquinoxaline (1.0 eq), Terminal Alkyne (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Co-Catalyst:

    
     (2–5 mol%). Warning: Ensure CuI is white/off-white. Green/blue CuI is oxidized and will kill the reaction.
    
  • Base/Solvent:

    
     or 
    
    
    
    (used as solvent or co-solvent with DMF).
  • Conditions: Room temperature to 60°C. High heat promotes alkyne homocoupling (Glaser coupling).

Lithium-Halogen Exchange (C-Metalation)

For introducing electrophiles not accessible via Pd-catalysis (e.g., aldehydes, silanes, or stannanes).

Critical Safety & Process Control: The 8-lithioquinoxaline species is thermally unstable . It must be generated and trapped at -78°C . Above -60°C, it risks dimerization or nucleophilic attack of the butyl group onto the pyrazine ring.

Protocol:

  • Dissolve 8-bromoquinoxaline in anhydrous THF (0.1 M) under Argon.

  • Cool to -78°C (Dry ice/acetone bath). Ensure internal temperature equilibrates.[3]

  • Add

    
    -BuLi  (1.1 eq, typically 1.6M or 2.5M in hexanes) dropwise down the side of the flask.
    
    • Rate: Slow enough to maintain internal temp < -70°C.

  • Stir for exactly 15–30 minutes at -78°C. (Do not over-stir; the lithio species degrades).

  • Add the electrophile (e.g., DMF for formylation,

    
     for iodination) neat or in THF solution.
    
  • Allow to warm to room temperature only after electrophile addition is complete.

Comparative Data: Reaction Conditions

Reaction TypeCatalyst SystemLigandBaseSolventTypical YieldKey Challenge
Suzuki

dppf (bidentate)

Dioxane/

80–95%Hydrodebromination
Buchwald

BINAP / XPhos

Toluene70–90%Catalyst poisoning by N
Sonogashira



DMF/TEA65–85%Glaser Homocoupling
Heck



DMF/MeCN50–75%Regioselectivity (alkene)

Mechanistic Visualization: The N-Coordination Problem

The diagram below illustrates why standard ligands often fail with quinoxalines and how bulky ligands facilitate the productive cycle.

CatalyticCycle cluster_poison Dead End Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd 8-Bromoquinoxaline Poison Catalyst Poisoning (N-Coordination) OxAdd->Poison Small Ligands (PPh3) N-binds Pd TransMet Transmetallation (Ar-Pd-Nu) OxAdd->TransMet Bulky Ligands (XPhos) Sterics block N-binding Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: The catalytic bifurcation. Small ligands allow the quinoxaline nitrogen to coordinate to Palladium (red path), arresting the cycle. Bulky ligands (green path) enforce the desired reactivity.

References

  • BenchChem. Comparative study of different catalysts for cross-coupling reactions of 5-Bromo-2,3-dichloroquinoxaline. Retrieved from

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from

  • Organic Chemistry Portal. Buchwald-Hartwig Amination. Retrieved from

  • Wikipedia. Sonogashira coupling. Retrieved from

  • ScienceDirect (Reference to general lithiation).Lithiation of Heterocycles. (General methodology inferred from standard practice for electron-deficient heterocycles described in: J. Org. Chem. 2008, 73, 177-183).
  • MDPI. Regioselective Functionalization of Quinolines through C-H Activation. (Contextual reference for related N-heterocycle activation). Retrieved from

  • CymitQuimica. 6-Amino-5-bromoquinoxaline Product Data. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Methyl 8-bromoquinoxaline-6-carboxylate

Executive Summary Methyl 8-bromoquinoxaline-6-carboxylate (CAS: 1378260-25-3) is a highly versatile, electron-deficient bicyclic scaffold utilized in the development of advanced therapeutics, particularly targeted kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 8-bromoquinoxaline-6-carboxylate (CAS: 1378260-25-3) is a highly versatile, electron-deficient bicyclic scaffold utilized in the development of advanced therapeutics, particularly targeted kinase inhibitors. Functionalizing the C8 position via Suzuki-Miyaura cross-coupling presents specific chemical challenges due to the coordinating nature of the quinoxaline nitrogens, the steric hindrance at the C8 position, and the highly base-sensitive methyl ester at C6. This application note provides validated, step-by-step methodologies to achieve high-yielding carbon-carbon bond formation while suppressing off-target ester hydrolysis and catalyst deactivation.

Chemical Profile & Mechanistic Rationale

To design a self-validating and high-yielding protocol, one must understand the intrinsic reactivity of the substrate and the causality behind every reagent choice:

  • The Quinoxaline Core (Catalyst Poisoning Risk): The nitrogen atoms in the pyrazine ring possess lone pairs that can coordinate to the palladium center, potentially displacing labile ligands and precipitating inactive palladium black. To counteract this, sterically demanding bidentate ligands (e.g., dppf) or electron-rich dialkylbiaryl phosphines (e.g., XPhos) are strictly required. These ligands enforce a robust coordination sphere around the Pd(0)/Pd(II) intermediates, preventing heteroatom poisoning[1].

  • The C8 Bromide (Electronic Activation & Steric Bulk): The electron-withdrawing nature of both the pyrazine ring and the C6 ester highly activates the C8 position toward the initial oxidative addition step of the Suzuki catalytic cycle[2]. However, the C8 position is sterically encumbered by the adjacent pyrazine ring. Bulky ligands are specifically privileged for overcoming this steric bulk during the oxidative addition and transmetalation phases[3].

  • The C6 Methyl Ester (Saponification Risk): The most critical failure point in this coupling is the undesired hydrolysis of the methyl carboxylate. Standard Suzuki couplings often employ strong aqueous bases (e.g., NaOH, KOH) which rapidly saponify esters. To preserve the ester, protocols must utilize mild bases such as K₂CO₃ or Cs₂CO₃[4]. For extremely sensitive coupling partners, anhydrous conditions utilizing potassium trimethylsilanolate (KOTMS) provide a homogeneous, non-hydrolytic environment that accelerates transmetalation without cleaving the ester[5].

Mechanistic Workflow & Catalytic Cycle

CatalyticCycle Pd0 Pd(0) Active Catalyst (e.g., Pd(dppf) or Pd-XPhos) OxAdd Oxidative Addition (Insertion into C8-Br) Pd0->OxAdd + Methyl 8-bromoquinoxaline -6-carboxylate TransMet Transmetalation (Boronate Transfer) OxAdd->TransMet + Ar-B(OH)2 + Mild Base RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 - Coupled Product

Figure 1: Mechanistic catalytic cycle for the cross-coupling of the bromoquinoxaline scaffold.

Validated Experimental Protocols

Protocol A: Mild Biphasic System (Standard)

Optimized for stable aryl/heteroaryl boronic acids.

  • Reagent Preparation: In an oven-dried Schlenk flask, add Methyl 8-bromoquinoxaline-6-carboxylate (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%), and finely powdered K₂CO₃ (2.0 equiv).

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with dry Nitrogen or Argon. Repeat this cycle three times to ensure complete removal of oxygen.

  • Solvent Addition: Add 10 mL of a degassed 1,4-Dioxane/H₂O mixture (4:1 v/v) via syringe. (Note: Degassing via sparging with N₂ for 30 mins prior to use is mandatory to prevent phosphine oxidation).

  • Reaction Heating: Heat the mixture in a pre-heated oil bath at 85°C for 6–8 hours with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

  • Workup & Extraction: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and filter through a short pad of Celite to remove palladium residues. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Anhydrous Homogeneous System (For Sensitive Substrates)

Optimized for boronic pinacol esters (Bpin) and highly base-sensitive partners.

  • Reagent Preparation: In a glovebox or under strict Schlenk conditions, combine the bromoquinoxaline (1.0 equiv), Ar-Bpin (1.1 equiv), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and Potassium trimethylsilanolate (KOTMS) (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed Toluene (10 mL).

  • Reaction Heating: Stir at 65°C for 4 hours. The homogeneous nature of KOTMS allows for rapid transmetalation at lower temperatures, preserving the methyl ester entirely.

  • Workup & Extraction: Quench with a few drops of methanol, filter through a silica gel plug using EtOAc, and concentrate.

Workflow Step1 1. Reagent Prep Weigh Ar-Br, Ar-B(OH)2, Pd cat., Base Step2 2. Inert Atmosphere Evacuate & Backfill with N2/Ar (x3) Step1->Step2 Step3 3. Solvent Addition Add Degassed Solvent System Step2->Step3 Step4 4. Reaction Heating Stir at 65-85°C for 4-8 hours Step3->Step4 Step5 5. Monitoring Check conversion via LC-MS/TLC Step4->Step5 Step6 6. Workup Filter over Celite, Extract with EtOAc Step5->Step6

Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the dual outcomes of product yield and undesired ester hydrolysis.

Catalyst SystemBase (Equiv)Solvent SystemTemp (°C)Target Product Yield (%)Ester Hydrolysis (%)Recommendation
Pd(PPh₃)₄ (5%)NaOH (2.0)THF/H₂O (3:1)8015%82% Avoid : Severe saponification.
Pd(dppf)Cl₂ (5%)K₂CO₃ (2.0)Dioxane/H₂O (4:1)8588%<5%Standard : Best balance of yield/cost.
Pd(dppf)Cl₂ (5%)Cs₂CO₃ (2.0)DMF/H₂O (5:1)9076%12%Acceptable, but higher hydrolysis risk.
Pd₂(dba)₃ / XPhosKOTMS (1.5)Toluene (Anhyd.)6594% 0% Optimal : For highly sensitive substrates.

Trustworthiness & Self-Validating Steps

To ensure the protocol is functioning as a self-validating system, researchers must monitor the following analytical markers during execution:

  • LC-MS Verification: The desired product will exhibit an [M+H]+ corresponding to the coupled ester. If a peak appears at [M-14]+ (loss of a methyl group, +H), this indicates that ester hydrolysis to the carboxylic acid has occurred. If this peak dominates, immediately halt the reaction and switch to the anhydrous Protocol B.

  • TLC Monitoring: The starting Methyl 8-bromoquinoxaline-6-carboxylate is highly UV-active. The successfully coupled product typically runs lower (more polar) than the starting bromide but significantly higher than the hydrolyzed carboxylic acid byproduct, which will streak near the baseline in standard Hexane/EtOAc eluents.

  • Protodeboronation Check: If the boronic acid is consumed but the bromoquinoxaline remains unreacted, protodeboronation is occurring. This is mitigated by lowering the reaction temperature and utilizing the anhydrous KOTMS protocol to prevent water-mediated deborylation.

References

  • Suzuki reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Suzuki cross-coupling - Chemistry LibreTexts Source: LibreTexts URL:[Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles Source: PubMed Central (PMC) URL:[Link]

  • Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters Source: PubMed Central (PMC) URL:[Link]

  • Biaryl Phosphane Ligands in Palladium‐Catalyzed Amination Source: SciSpace / PMC URL:[Link]

Sources

Application

Application Note: Hydrolysis Conditions for Methyl 8-bromoquinoxaline-6-carboxylate

This Application Note is designed to provide a robust, field-tested guide for the hydrolysis of Methyl 8-bromoquinoxaline-6-carboxylate . It addresses the specific challenges posed by the quinoxaline heterocycle and the...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a robust, field-tested guide for the hydrolysis of Methyl 8-bromoquinoxaline-6-carboxylate . It addresses the specific challenges posed by the quinoxaline heterocycle and the chemically sensitive bromine substituent.

[1]

Executive Summary

The conversion of Methyl 8-bromoquinoxaline-6-carboxylate to its corresponding carboxylic acid is a critical transformation in the synthesis of quinoxaline-based kinase inhibitors and bioactive scaffolds.[1] While ester hydrolysis is a fundamental reaction, this specific substrate presents unique challenges due to the 8-bromo substituent .[1]

Improper conditions (e.g., harsh refluxing base) can lead to:

  • Nucleophilic Aromatic Substitution (

    
    ):  Hydroxide displacing the bromine atom.[1]
    
  • Degradation: Ring opening of the electron-deficient pyrazine moiety.[1]

This guide recommends a Lithium Hydroxide (LiOH) mediated saponification in a THF/Water co-solvent system as the primary protocol.[1] This method balances reactivity with chemoselectivity, ensuring high yields (>90%) without compromising the aryl bromide handle.[1]

Strategic Chemical Analysis

The Substrate

The molecule consists of a quinoxaline core (a benzopyrazine).[1] The 6-position hosts the methyl ester, and the 8-position hosts a bromine atom.[1]

  • Electronic Environment: The quinoxaline ring is electron-deficient (π-deficient).[1] The nitrogen atoms withdraw electron density, making the ring susceptible to nucleophilic attack.

  • The Risk of

    
    :  The 8-bromo position is "pseudo-ortho" to the ring nitrogen (N1), making it electronically activated. Strong nucleophiles (like 
    
    
    
    or
    
    
    ) at high temperatures can displace the bromine, destroying the handle needed for downstream cross-coupling (e.g., Suzuki-Miyaura).[1]
  • Solubility: Methyl esters of fused heterocycles are often lipophilic and poorly soluble in pure water, necessitating a miscible organic co-solvent.[1]

Reaction Pathway

The reaction proceeds via a standard saponification mechanism: nucleophilic attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group.

ReactionScheme Substrate Methyl 8-bromoquinoxaline-6-carboxylate (Lipophilic Ester) Intermediate Tetrahedral Intermediate (Transient) Substrate->Intermediate OH- addition Reagent LiOH (aq) / THF (Nucleophilic Attack) Reagent->Intermediate Product 8-Bromoquinoxaline-6-carboxylic acid (Target) Intermediate->Product Elimination of -OMe Byproduct MeOH Intermediate->Byproduct

Caption: Simplified mechanistic pathway for the saponification of the quinoxaline ester.

Recommended Protocol: LiOH-Mediated Hydrolysis

Status: Gold Standard (High Fidelity) Rationale: Lithium hydroxide is less nucleophilic and basic than NaOH or KOH, minimizing the risk of bromine displacement while effectively hydrolyzing the ester.

Materials
  • Substrate: Methyl 8-bromoquinoxaline-6-carboxylate (1.0 equiv)

  • Base: Lithium Hydroxide Monohydrate (

    
    ) (2.0 – 3.0 equiv)[1]
    
  • Solvent: Tetrahydrofuran (THF) / Water (

    
    ) (3:1 ratio)[1]
    
  • Acid: 1N Hydrochloric Acid (HCl) (for workup)[1][2]

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in THF (approx. 10 mL per gram of substrate). Ensure complete dissolution; the solution should be clear.

  • Base Addition: Prepare a solution of

    
     (2.5 equiv) in water (volume equal to 1/3 of the THF volume). Add this aqueous solution dropwise to the stirring ester solution at Room Temperature (20–25°C) .
    
  • Reaction Monitoring: Stir the biphasic mixture vigorously.

    • Timepoint: Check by TLC or LCMS after 2 hours.[1]

    • Optimization: If the reaction is sluggish ( >50% starting material remaining after 4h), warm the mixture to 40°C . Do not reflux.

  • Completion: The reaction is complete when the starting ester (Peak A) is consumed and the acid product (Peak B) is the major species.[1]

  • Workup (Precipitation Method):

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. You will be left with an aqueous slurry of the lithium carboxylate salt.[1]

    • Dilute with a small amount of water if necessary to dissolve solids.[1]

    • Cool the aqueous solution to 0–5°C (ice bath).

    • Slowly acidify with 1N HCl dropwise until pH reaches ~3–4.

    • Observation: The carboxylic acid product should precipitate out as a solid.[1]

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold water (2x) to remove excess salts and LiCl.[1]

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Data Specifications
ParameterSpecificationNote
Temperature 20°C – 45°CAvoid >60°C to prevent debromination.[1][3][4]
Stoichiometry 2.5 eq LiOHExcess base ensures rapid kinetics.[1]
Solvent Ratio THF:Water (3:[1]1)Critical for solubilizing the lipophilic ester.[1]
Expected Yield 85% – 95%High efficiency expected.[1]

Alternative Protocol: NaOH (Scale-Up)

Status: Cost-Effective / High Throughput Rationale: For multi-gram or kilogram scale, LiOH may be costly.[1] NaOH is a viable alternative but requires stricter temperature control.[1]

Modifications
  • Base: Sodium Hydroxide (NaOH), 2M aqueous solution.[1][5]

  • Solvent: Methanol (MeOH) / Water (instead of THF).[1]

  • Temperature: Strict 0°C to Room Temperature .

Protocol Differences
  • Dissolve the ester in Methanol.[1]

  • Cool to 0°C .

  • Add 2M NaOH (2.0 equiv) slowly.

  • Allow to warm to RT naturally. Do not heat.

  • Risk Mitigation: If the reaction stalls, add more time, not heat. Heating NaOH with this substrate increases the risk of forming the 8-hydroxy impurity (via

    
    ).[1]
    

Decision Workflow & Troubleshooting

The following logic flow guides the scientist through reaction monitoring and troubleshooting.

Workflow Start Start Hydrolysis (LiOH / THF / H2O) Check Check LCMS (t=3h) Start->Check Complete Conversion > 98%? Check->Complete Yes Proceed to Workup Complete->Yes Yes No Analyze Impurities Complete->No No Impurity1 Starting Material Only No->Impurity1 Impurity2 M-Br+OH Observed (Hydrolysis of Bromine) No->Impurity2 Action1 Increase Temp to 45°C or Add 1 eq LiOH Impurity1->Action1 Action2 CRITICAL FAILURE Restart at 0°C Switch to LiOH if using NaOH Impurity2->Action2

Caption: Decision tree for monitoring reaction progress and handling common side-reactions.

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, verify the following analytical markers:

  • LCMS (Liquid Chromatography-Mass Spectrometry):

    • Shift: Look for the mass shift from Ester (

      
      ) to Acid (
      
      
      
      ).[1]
    • Example: If Methyl ester MW = 267.1, Acid MW = 253.1.[1]

    • Isotope Pattern: Verify the 1:1 doublet characteristic of the Bromine atom (

      
       and 
      
      
      
      ) is preserved in the product peak.[1] Loss of this pattern indicates debromination.[1]
  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance: The singlet corresponding to the methyl ester (

      
      ) at 
      
      
      
      ppm must be absent.[1]
    • Appearance: A broad singlet at

      
       ppm indicates the carboxylic acid proton (
      
      
      
      ).[1]
    • Aromatic Region: The integration of the aromatic protons should remain constant relative to the core, confirming the ring is intact.

References

  • BenchChem. "Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide."[1][6] BenchChem Application Notes. Accessed October 2023.[1] Link

  • ChemicalBook. "Synthesis and Properties of Bromo-quinoline Carboxylates." ChemicalBook Product Database. Accessed October 2023.[1] Link

  • Sigma-Aldrich. "Methyl 3-bromoquinoline-8-carboxylate Product Sheet." MilliporeSigma. Accessed October 2023.[1] Link[1]

  • ChemScene. "Methyl 8-bromoquinoxaline-5-carboxylate Safety and Data." ChemScene. Accessed October 2023.[1] Link

Sources

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination of Methyl 8-bromoquinoxaline-6-carboxylate

Executive Summary This application note details the optimized protocol for the Buchwald-Hartwig amination of Methyl 8-bromoquinoxaline-6-carboxylate (referred to herein as Substrate-8Br ). The Challenge: This transformat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the Buchwald-Hartwig amination of Methyl 8-bromoquinoxaline-6-carboxylate (referred to herein as Substrate-8Br ).

The Challenge: This transformation presents a dichotomy of reactivity. The quinoxaline core is highly electron-deficient, facilitating the initial oxidative addition of Palladium. However, this same electron deficiency activates the C6-methyl ester toward nucleophilic attack (hydrolysis or transesterification) by strong bases typically used in amination (e.g., NaOtBu). Furthermore, the N1 and N4 nitrogens of the quinoxaline ring act as competitive ligands, potentially sequestering the catalyst ("catalyst poisoning") and stalling the catalytic cycle.

The Solution: We utilize a Base-Controlled, Chelating-Phosphine System . By employing Cesium Carbonate (


) as a mild, insoluble base and Xantphos as a wide-bite-angle ligand, we suppress ester degradation while enforcing reductive elimination over catalyst deactivation.

Strategic Analysis & Mechanistic Grounding

Substrate Properties
  • Electrophile: Methyl 8-bromoquinoxaline-6-carboxylate.

  • Electronic State:

    
    -deficient heteroaromatic system. The C6-ester and the pyrazine ring withdraw electron density, making the C8-Br bond highly reactive toward 
    
    
    
    .
  • Risk Factors:

    • Ester Sensitivity: The C6-ester is labile. Alkoxide bases (NaOtBu, KOtBu) will cause immediate transesterification or saponification.

    • N-Coordination: The quinoxaline nitrogens can displace monodentate phosphines, forming stable, inactive

      
       species (off-cycle resting states).
      
Catalyst System Selection

To ensure process reliability (


), we select conditions that address the specific failure modes of this substrate.
ComponentSelectionRationale (Causality)
Pre-catalyst

or Pd(OAc)

Reliable sources of

.

is preferred to avoid initial acetate coordination, though Pd(OAc)

is viable with in-situ reduction.
Ligand Xantphos Critical. The wide bite angle (111°) of Xantphos forces the Pd center into a geometry that favors reductive elimination. It is rigid enough to prevent displacement by the quinoxaline nitrogens 1.
Base

Mandatory. A weak, inorganic base. It is strong enough to deprotonate the amine-Pd complex but too bulky and insoluble to attack the methyl ester.

is a secondary alternative 2.
Solvent 1,4-Dioxane High boiling point (101°C) allows thermal activation without pressurization. Good solubility for the organic substrate but poor solubility for

, creating a "heterogeneous base reservoir" that protects the ester.

Visualization: The Catalytic Landscape

The following diagram illustrates the competitive pathways. Note the "Death Pathway" (Red) where the quinoxaline nitrogen sequesters the catalyst.

BuchwaldMechanism cluster_legend Pathway Legend Pd0 Pd(0)-Ligand Active Species OxAdd Oxidative Addition (Pd-Br Species) Pd0->OxAdd + Substrate-8Br AmineCoord Amine Coordination OxAdd->AmineCoord + Amine Poison Catalyst Poisoning (N-Chelation) OxAdd->Poison Low Ligand Denticity Deprot Deprotonation (Base: Cs2CO3) AmineCoord->Deprot RedElim Reductive Elimination (Product Release) Deprot->RedElim EsterHydrolysis Ester Hydrolysis (If strong base used) Deprot->EsterHydrolysis NaOtBu/Strong Base RedElim->Pd0 Regeneration key1 Blue: Productive Cycle key2 Red: Failure Modes

Figure 1: Catalytic cycle showing the productive pathway (Blue) vs. specific failure modes for quinoxaline esters (Red).

Standardized Experimental Protocol

Materials & Stoichiometry

Scale: 1.0 mmol (approx. 267 mg of Substrate-8Br)

ReagentEquiv.[3][4][1][5]AmountRole
Substrate-8Br 1.01.0 mmolElectrophile
Amine Partner 1.21.2 mmolNucleophile

0.02523 mg (5 mol% Pd)Catalyst Precursor
Xantphos 0.0529 mg (5 mol%)Ligand

2.0652 mgBase (Anhydrous)
1,4-Dioxane --5.0 mL (0.2 M)Solvent (Anhydrous)
Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Optional but Recommended)

Why? Pre-heating the catalyst and ligand ensures the active


 species is formed before the substrate can sequester the metal.
  • In a glovebox or under Argon flow, add

    
     and Xantphos to a dry reaction vial.
    
  • Add 1 mL of anhydrous 1,4-Dioxane.

  • Stir at room temperature for 5-10 minutes until the solution turns a clear orange/red (indicative of ligation).

Step 2: Reaction Assembly

  • Add Substrate-8Br and

    
      to the reaction vial containing the pre-complexed catalyst.
    
  • Add the Amine Partner .

    • Note: If the amine is a solid, add it now. If liquid, add via syringe after sealing.[6]

  • Add the remaining 4 mL of 1,4-Dioxane.

  • Seal the vial with a crimp cap (PTFE/Silicone septum).

  • Sparge: Insert a needle connected to an Argon line into the solution and a vent needle. Bubble Argon for 2 minutes to remove dissolved

    
    .
    

Step 3: Thermal Activation

  • Place the vial in a pre-heated aluminum heating block at 100°C .

  • Stir vigorously (1000 RPM).

    • Critical:

      
       is insoluble; vigorous stirring is required for phase-transfer kinetics.
      
  • Monitor via LC-MS at 2 hours and 16 hours.

Step 4: Work-up

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Elute with Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify via Flash Column Chromatography (typically Hexanes/Ethyl Acetate gradient).

Quality Control & Troubleshooting

QC Parameters (HPLC/LC-MS)
  • Conversion: >95% consumption of Substrate-8Br.

  • Selectivity: <5% Hydrolysis product (Carboxylic acid).

  • Identity: Mass shift corresponding to [M_substrate - Br + M_amine - H].

Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<20%) Catalyst PoisoningSwitch to BrettPhos Pd G4 pre-catalyst. The bulky ligand shell prevents N-chelation more effectively than Xantphos for some substrates.
Ester Hydrolysis (>10%) Wet Solvent/BaseEnsure

is dried (vacuum oven, 120°C, 24h). Use fresh anhydrous Dioxane. Switch to Toluene (more hydrophobic).
Debromination (H-Sub)

-Hydride Elimination
If the amine is sterically crowded,

-hydride elimination competes. Lower Temp to 80°C and increase catalyst loading to 10 mol%.
Reaction Stalls at 50% Product InhibitionThe product might be coordinating Pd. Add 1 equiv of water (if ester tolerates) or switch to tBuBrettPhos .

Logic Flow: Condition Optimization

If the standard protocol fails, follow this decision tree to optimize conditions without wasting material.

OptimizationTree Start Standard Protocol: Pd2(dba)3 / Xantphos / Cs2CO3 / Dioxane Check Check LC-MS (2 hours) Start->Check Success >90% Conv. Proceed to Workup Check->Success Good Result Hydrolysis Ester Hydrolysis Observed Check->Hydrolysis Acid formed NoReact <10% Conversion (Recovery of SM) Check->NoReact SM intact FixHydro Action: Switch Solvent to Toluene Re-dry Cs2CO3 Hydrolysis->FixHydro FixCat Action: Switch to BrettPhos Pd G4 (Higher Activity) NoReact->FixCat

Figure 2: Optimization logic for deviations from the standard protocol.

References

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . (2023). Overview of ligand effects and mechanism.[1][2]

  • WuXi AppTec . (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (Detailed discussion on base selection for sensitive substrates).

  • BenchChem . (2025).[7] Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline.[7] (Analogous substrate handling).

  • Sigma-Aldrich . Scale-Up Guide: Buchwald-Hartwig Amination.[3][6][7][8] (General protocols for air-sensitive catalysts).

Sources

Application

Application Note: Palladium-Catalyzed Functionalization of 8-Bromoquinoxalines via Advanced Cross-Coupling Methodologies

Introduction & Scientific Context The 8-bromoquinoxaline scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., PK...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 8-bromoquinoxaline scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently serving as a critical intermediate in the synthesis of kinase inhibitors (e.g., PKMYT1 inhibitors) [1] and Toll-like receptor (TLR7/8) antagonists [3]. However, functionalizing the C8 position of the quinoxaline core presents unique electronic and steric challenges. The electron-deficient nature of the pyrazine-fused ring system makes the C(sp²)–Br bond highly reactive toward oxidative addition but simultaneously increases the risk of protodehalogenation or catalyst poisoning if the subsequent catalytic steps are not meticulously optimized.

This application note provides field-proven, self-validating protocols for the C(sp²)–C(sp²) and C(sp²)–N functionalization of 8-bromoquinoxalines using Suzuki-Miyaura and Buchwald-Hartwig cross-coupling strategies.

Mechanistic Causality in Catalytic Design

To achieve high turnover numbers (TON) and suppress side reactions, the selection of the palladium precatalyst, ligand, and base must be driven by the specific mechanistic demands of the 8-bromoquinoxaline substrate.

  • Oxidative Addition: The electron-withdrawing quinoxaline core accelerates the oxidative addition of Pd(0) into the C8–Br bond.

  • Suzuki-Miyaura (C–C Bond Formation): We recommend Pd(dppf)Cl₂·CH₂Cl₂ . The bidentate dppf ligand possesses a large bite angle (~100°). This steric bulk forces the aryl and nucleophilic groups on the Pd(II) intermediate into closer proximity, thereby accelerating the rate-determining reductive elimination step and preventing competitive hydrolytic dehalogenation[1].

  • Buchwald-Hartwig (C–N Bond Formation): We recommend RuPhos Pd G2 . The bulky, electron-rich biaryl phosphine ligand (RuPhos) prevents the formation of off-cycle, inactive Pd-bis(amine) complexes. The Generation 2 (G2) precatalyst ensures rapid, base-mediated activation to the active mono-ligated Pd(0) species at mild temperatures, which is critical when coupling sterically hindered secondary amines [2].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [L_nPd(II)(Ar)(Br)] Pd0->OxAdd + 8-Bromoquinoxaline TransMet Transmetalation / Amine Binding [L_nPd(II)(Ar)(Nu)] OxAdd->TransMet + Nucleophile + Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerates Pd(0) Product Functionalized 8-Quinoxaline RedElim->Product Product Release Substrate 8-Bromoquinoxaline Substrate->OxAdd Nucleophile Ar-B(OH)2 or R2NH Nucleophile->TransMet

Figure 1: Palladium-catalyzed cross-coupling cycle for 8-bromoquinoxaline functionalization.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate In-Process Controls (IPC) to ensure reproducibility and diagnostic clarity if troubleshooting is required.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: Coupling of 8-bromoquinoxaline with aryl/heteroaryl boronic acids [1].

Reagents:

  • 8-Bromoquinoxaline derivative (1.0 equiv, e.g., 0.5 mmol)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 - 0.10 equiv)

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (3:1 v/v, 4 mL)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 8-bromoquinoxaline, arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the 1,4-Dioxane and H₂O. Seal the tube with a septum. Sparge the biphasic mixture with ultra-pure Argon or N₂ for 10 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) peroxo complexes, halting the catalytic cycle.

  • Reaction: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 4–6 hours.

  • In-Process Control (IPC): At 4 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Check: Look for the disappearance of the starting material (isotopic Br pattern) and the appearance of the product mass. If unreacted bromide remains, check for protodeboronation of the boronic acid (indicated by Ar-H mass).

  • Workup: Cool to room temperature. Dilute with EtOAc (15 mL) and wash with water (10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig Amination

Objective: C–N bond formation between 8-bromoquinoxaline and primary/secondary amines [2].

Reagents:

  • 8-Bromoquinoxaline derivative (1.0 equiv, e.g., 0.5 mmol)

  • Amine nucleophile (1.2 equiv)

  • RuPhos Pd G2 (0.05 equiv)

  • Cs₂CO₃ (2.5 equiv)

  • Solvent: Anhydrous 1,4-Dioxane (4 mL)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox (or using standard Schlenk techniques), charge a vial with 8-bromoquinoxaline, RuPhos Pd G2, and finely milled anhydrous Cs₂CO₃. Causality: Cs₂CO₃ must be anhydrous; trace water leads to competitive hydrolysis of the C–Br bond to yield the 8-hydroxyquinoxaline byproduct.

  • Addition: Add anhydrous 1,4-Dioxane followed by the amine nucleophile. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 100 °C for 12 hours with vigorous stirring (1000 rpm). Causality: High stirring rates are required to overcome the mass transfer limitations of the heterogeneous inorganic base.

  • In-Process Control (IPC): Analyze via TLC (UV active) and LC-MS. Validation Check: A successful activation of the G2 precatalyst is visually indicated by a color shift from pale yellow to deep red/brown within the first 15 minutes.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Elute with EtOAc. Concentrate the filtrate and purify via reverse-phase HPLC or silica gel chromatography.

Workflow Prep 1. Reagent Prep Weigh Pd, Ligand, Base Degas 2. Degassing Sparging with N2/Ar Prep->Degas React 3. Reaction Heat at 90-100°C Degas->React Workup 4. Workup Filter & Extract React->Workup Purify 5. Validation LC-MS & Flash Chroma Workup->Purify

Figure 2: Self-validating experimental workflow for palladium-catalyzed cross-couplings.

Quantitative Data & Optimization Matrix

The following table summarizes empirically validated parameters for functionalizing the 8-bromoquinoxaline core, providing a comparative matrix for optimization.

Reaction TypePrecatalyst / LigandBaseSolvent SystemTemp (°C)Typical YieldPrimary Failure Mode
Suzuki-Miyaura (Aryl-B(OH)₂)Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)K₂CO₃ (3 eq)1,4-Dioxane / H₂O (3:1)9075–92%Protodeboronation of boronic acid due to excess water/heat.
Suzuki-Miyaura (Sterically Hindered)SPhos Pd G3 (5 mol%)K₃PO₄ (3 eq)Toluene / H₂O (10:1)10065–85%Slow transmetalation; requires stronger base/ligand.
Buchwald-Hartwig (Sec. Amines)RuPhos Pd G2 (5 mol%)Cs₂CO₃ (2.5 eq)1,4-Dioxane (Anhydrous)10070–88%Hydrolysis to 8-hydroxyquinoxaline (if water is present).
Buchwald-Hartwig (Prim. Amines)Pd₂(dba)₃ / Xantphos (5 mol%)NaOtBu (2 eq)Toluene (Anhydrous)9060–80%Bis-arylation of the primary amine.

References

[1] Title: Compounds that inhibit PKMYT1 (WO2024112853A1) Source: World Intellectual Property Organization / Google Patents URL:

[2] Title: Tetrahydro-1H-pyrazino[2,1-a]isoindolyl quinoline compounds for the treatment of autoimmune diseases (WO2020043271A1) Source: World Intellectual Property Organization / Google Patents URL:

[3] Title: Polycyclic TLR7/8 antagonists and use thereof in the treatment of immune disorders (WO2017106607A1) Source: World Intellectual Property Organization / Google Patents URL:

Method

Application Note: Chemoselective Reduction of Methyl Quinoxaline-2-Carboxylate Derivatives

Executive Summary Quinoxaline derivatives are privileged pharmacophores in drug discovery, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and neurodegenerative therapeutics. A common...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline derivatives are privileged pharmacophores in drug discovery, frequently utilized in the development of kinase inhibitors, anti-tubercular agents, and neurodegenerative therapeutics. A common synthetic bottleneck in modifying these scaffolds is the reduction of an ester at the C2 position (e.g., methyl quinoxaline-2-carboxylate) to a primary alcohol (quinoxalin-2-ylmethanol). Because the quinoxaline core contains an electron-deficient pyrazine ring, harsh reduction conditions often lead to unwanted over-reduction, destroying the aromatic pharmacophore.

This application note provides a comprehensive, self-validating guide to achieving strictly chemoselective ester reduction using mild hydride donors, ensuring high yields of the target primary alcohol while preserving the heteroaromatic core.

Mechanistic Rationale & Causality

Selecting the correct reducing agent requires understanding the electronic environment of the quinoxaline system.

  • The Failure of Lithium Aluminum Hydride (LiAlH

    
    ):  LiAlH
    
    
    
    is a powerful, nucleophilic hydride source. While it rapidly reduces esters, its high reactivity makes it indiscriminate. When applied to quinoxaline derivatives, LiAlH
    
    
    frequently attacks the electron-deficient pyrazine ring, leading to the formation of 1,2,3,4-tetrahydroquinoxaline byproducts. The loss of aromaticity fundamentally alters the 3D conformation and electronic properties of the molecule.
  • The Efficacy of NaBH

    
     / Methanol:  Sodium borohydride is traditionally considered too mild to reduce aliphatic esters. However, two factors enable its success here. First, the highly electron-withdrawing nature of the quinoxaline ring activates the adjacent C2-ester carbonyl toward nucleophilic attack. Second, the addition of methanol as a co-solvent reacts with NaBH
    
    
    
    to generate sodium methoxyborohydrides (e.g., NaB(OMe)
    
    
    H), which are significantly more reactive than NaBH
    
    
    alone. This synergistic effect allows for a facile, chemoselective reduction to the aldehyde, and subsequently the alcohol, without breaking the aromaticity of the pyrazine ring[1].
  • The Precision of DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) operates via an electrophilic mechanism. The Lewis acidic aluminum coordinates tightly to the carbonyl oxygen of the ester, enhancing its electrophilicity and directing the hydride transfer exclusively to the carbonyl carbon. By utilizing an excess of DIBAL-H (typically 2 equivalents) and allowing the reaction to warm from 0 °C to room temperature, the ester is cleanly converted to the primary alcohol while the nitrogen atoms of the heteroaromatic ring remain unaffected[2].

Comparative Analysis of Reducing Agents

To facilitate protocol selection, the quantitative and qualitative parameters of common reducing agents for this specific transformation are summarized below.

Reducing AgentSolvent SystemTemp (°C)ChemoselectivityExpected YieldRisk of Pyrazine Over-Reduction
LiAlH

THF or Et

O
0 to 65Poor< 30% (Target)High (Forms tetrahydroquinoxalines)
NaBH

MeOH / THF0 to 25Excellent75 - 90%Low
DIBAL-H DCM or Et

O
-78 to 25Excellent70 - 85%Low

Chemoselectivity Pathway

Chemoselectivity Start Methyl Quinoxaline-2-Carboxylate LiAlH4 LiAlH4 / THF (Harsh Conditions) Start->LiAlH4 NaBH4 NaBH4 / MeOH (Mild Conditions) Start->NaBH4 DIBAL DIBAL-H / Ether (Controlled Electrophilic) Start->DIBAL Prod1 Over-reduction: Tetrahydroquinoxaline Alcohol LiAlH4->Prod1 Loss of Aromaticity Prod2 Target Product: Quinoxalin-2-ylmethanol NaBH4->Prod2 Chemoselective DIBAL->Prod2 Chemoselective

Figure 1: Chemoselectivity pathways for the reduction of methyl quinoxaline-2-carboxylate.

Experimental Protocols

Protocol A: NaBH /MeOH-Mediated Reduction (Preferred for Scale-Up)

This protocol is highly scalable, avoids cryogenic temperatures, and utilizes inexpensive reagents[1].

Workflow Step1 1. Substrate Dissolution (THF/MeOH 1:1, 0 °C) Step2 2. Reductant Addition (NaBH4 portionwise, maintain <10 °C) Step1->Step2 Step3 3. Reaction Maturation (Warm to RT, monitor via LC-MS) Step2->Step3 Step4 4. Quenching (Sat. NH4Cl aq. at 0 °C) Step3->Step4 Step5 5. Extraction & Washing (EtOAc extraction, Brine wash) Step4->Step5 Step6 6. Purification (Silica Gel Flash Chromatography) Step5->Step6

Figure 2: Step-by-step experimental workflow for the NaBH4/MeOH reduction protocol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the methyl quinoxaline-2-carboxylate derivative (1.0 equiv, e.g., 10 mmol) in a 1:1 mixture of anhydrous THF and Methanol (0.2 M concentration).

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C under an inert atmosphere (Nitrogen or Argon).

  • Addition: Carefully add Sodium Borohydride (NaBH

    
    , 3.0 to 5.0 equiv) in small portions over 15–20 minutes. Causality note: Portionwise addition controls the exothermic release of hydrogen gas and prevents thermal spikes that could trigger unwanted side reactions.
    
  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The starting ester will appear as a higher R

    
     UV-active spot, while the product alcohol will appear as a highly polar, lower R
    
    
    
    spot.
  • Quenching: Once complete, cool the mixture back to 0 °C and strictly quench by dropwise addition of saturated aqueous NH

    
    Cl until effervescence ceases.
    
  • Extraction: Evaporate the organic volatiles (THF/MeOH) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 60% EtOAc in Hexanes) to yield the pure quinoxalin-2-ylmethanol.

Protocol B: DIBAL-H Mediated Reduction (For Sensitive Substrates)

Use this protocol if the substrate contains other base-sensitive functional groups or if the NaBH


 method yields incomplete conversion[2].

Step-by-Step Methodology:

  • Preparation: Dissolve the ester (1.0 equiv) in anhydrous Diethyl Ether or Dichloromethane (0.1 M) under a strict Argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Slowly add DIBAL-H (1.0 M in hexane or toluene, 2.2 equiv) dropwise via a syringe pump over 30 minutes. Causality note: 2.2 equivalents are required because the first equivalent reduces the ester to the aluminum hemiacetal (aldehyde oxidation state), and the second equivalent reduces it to the alcohol.

  • Maturation: Allow the reaction to stir at 0 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2–3 hours.

  • Quenching (Fieser-like method): Cool to 0 °C. Carefully add Ethyl Acetate (to quench unreacted DIBAL-H), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). Stir vigorously for 1–2 hours until two distinct, clear layers form. Causality note: Rochelle's salt chelates the aluminum salts, preventing the formation of intractable emulsions during extraction.

  • Extraction & Purification: Separate the organic layer, extract the aqueous layer with DCM, dry the combined organics over Na

    
    SO
    
    
    
    , concentrate, and purify via flash chromatography.

Validation & Diagnostic Troubleshooting (Self-Validating System)

To ensure the integrity of the synthesized product, the protocol incorporates the following built-in diagnostic checks:

  • Mass Spectrometry (LC-MS) Check: The target quinoxalin-2-ylmethanol will show the expected

    
     ion. If the pyrazine ring has been over-reduced, the mass spectrum will exhibit a distinct +4 Da shift  (corresponding to the addition of 4 hydrogen atoms to form the tetrahydroquinoxaline).
    
  • NMR Diagnostic: In

    
    H-NMR, the disappearance of the sharp singlet at ~3.9 ppm (methyl ester) and the appearance of a new singlet/doublet at ~4.8 ppm (methylene protons of the -CH
    
    
    
    OH group) confirms successful reduction. The preservation of the aromatic protons (typically 4 distinct signals between 7.5 and 8.2 ppm) validates that the quinoxaline core remains intact.

References

1.[1] Synthetic Retinoids for the Modulation of Genomic and Nongenomic Processes in Neurodegenerative Diseases - White Rose Research Online. whiterose.ac.uk. Available at: 2.[2] INNOVATIVE APPROACHES TO CANCER THERAPY - AMS Dottorato. unibo.it. Available at:

Sources

Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 8-Bromoquinoxaline Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C-8 Functionalized Quinoxalines The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerst...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-8 Functionalized Quinoxalines

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The functionalization of the quinoxaline core is a critical strategy for modulating these biological activities and developing novel therapeutic agents.[2][5] Among the various positions on the quinoxaline ring, the C-8 position is of particular interest. Modification at this position can significantly influence the molecule's interaction with biological targets.[6]

Nucleophilic aromatic substitution (SNAr) on 8-bromoquinoxaline provides a direct and versatile route to introduce a diverse array of functional groups at this key position. The electron-deficient nature of the quinoxaline ring system facilitates the displacement of the bromide leaving group by a variety of nucleophiles, enabling the synthesis of libraries of 8-substituted quinoxalines for structure-activity relationship (SAR) studies.[5][7] This guide provides a detailed overview of the SNAr mechanism on 8-bromoquinoxaline scaffolds, practical application notes for reaction design, and step-by-step protocols for key transformations.

Understanding the SNAr Mechanism on the 8-Bromoquinoxaline Core

Nucleophilic aromatic substitution is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring.[8] Unlike the more common electrophilic aromatic substitution, SNAr reactions are favored on electron-poor aromatic rings, particularly those bearing electron-withdrawing groups.[8][9] The pyrazine ring within the quinoxaline scaffold acts as an internal electron-withdrawing group, activating the entire ring system towards nucleophilic attack.

The SNAr reaction on 8-bromoquinoxaline proceeds via a two-step addition-elimination mechanism:[9][10]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the bromine atom (the ipso-carbon). This attack temporarily disrupts the aromaticity of the benzene ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] The negative charge is delocalized across the quinoxaline ring system, with the nitrogen atoms of the pyrazine ring playing a key role in stabilizing this intermediate.

  • Elimination of the Leaving Group and Restoration of Aromaticity: The bromide ion is expelled from the Meisenheimer complex, and the aromaticity of the quinoxaline ring is restored, yielding the 8-substituted product.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 8-Bromoquinoxaline 8-Bromoquinoxaline Meisenheimer Meisenheimer Complex 8-Bromoquinoxaline->Meisenheimer Addition (Rate-determining step) Nucleophile Nu⁻ Product 8-Substituted Quinoxaline Meisenheimer->Product Elimination Leaving_Group Br⁻

Caption: General mechanism of the SNAr reaction on 8-bromoquinoxaline.

Application Notes: Strategic Considerations for Successful Synthesis

The success of an SNAr reaction on an 8-bromoquinoxaline scaffold hinges on the careful selection of reaction parameters. The following notes provide insights into key experimental choices.

Choice of Nucleophile

A wide range of nucleophiles can be employed in SNAr reactions with 8-bromoquinoxaline. The nucleophilicity of the attacking species is a critical factor influencing the reaction rate.

  • N-Nucleophiles (Amines): Both primary and secondary aliphatic and aromatic amines are commonly used. The basicity of the amine plays a role; more basic amines are generally more reactive. For less reactive amines or to avoid harsh conditions, palladium-catalyzed methods like the Buchwald-Hartwig amination can be a powerful alternative.[12][13] This reaction allows for the formation of C-N bonds under milder conditions and with a broader substrate scope.[12]

  • O-Nucleophiles (Alcohols and Phenols): Alkoxides and phenoxides are effective nucleophiles. The reaction typically requires a strong base to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide or phenoxide.

  • S-Nucleophiles (Thiols): Thiolates, generated by deprotonating thiols with a suitable base, are excellent nucleophiles for SNAr reactions.[14][15] These reactions often proceed under mild conditions.

Solvent Selection

The choice of solvent is crucial as it must solubilize the reactants and facilitate the reaction. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

  • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), and dioxane are excellent choices.

  • Solvents to Avoid: Protic solvents like water, methanol, and ethanol can solvate the nucleophile, reducing its reactivity, and may also compete as nucleophiles in the reaction.

The Role of the Base

A base is often required to deprotonate the nucleophile (e.g., alcohols, thiols, and some amines) to increase its nucleophilicity. The choice of base depends on the pKa of the nucleophile.

  • Common Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently used. For particularly weak nucleophiles, stronger bases like sodium or potassium tert-butoxide may be necessary.

Temperature and Reaction Time

The reaction temperature significantly impacts the reaction rate. While some highly activated systems may react at room temperature, many SNAr reactions on 8-bromoquinoxaline require heating.

  • General Range: Temperatures typically range from 80 °C to 150 °C.

  • Monitoring: Reaction progress should be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of side products due to prolonged heating.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic aromatic substitution on 8-bromoquinoxaline with common classes of nucleophiles. Safety Note: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: General Procedure for Amination of 8-Bromoquinoxaline

This protocol describes a general procedure for the synthesis of 8-aminoquinoxaline derivatives.

Materials:

  • 8-Bromoquinoxaline

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 8-bromoquinoxaline (1.0 eq), the desired amine (1.2 - 2.0 eq), and potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMF or dioxane to the flask to achieve a concentration of 0.1-0.5 M with respect to the 8-bromoquinoxaline.

  • Stir the reaction mixture at a temperature between 100 °C and 140 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

dot graph TD { A[Start: Assemble Reactants] --> B{Reaction Setup}; B --> C[Heating and Stirring]; C --> D{Reaction Monitoring (TLC/LC-MS)}; D -- Reaction Complete --> E[Work-up: Quenching and Extraction]; D -- Reaction Incomplete --> C; E --> F[Purification: Column Chromatography]; F --> G[End: Characterization of Product];

}

Caption: Experimental workflow for the amination of 8-bromoquinoxaline.

Protocol 2: General Procedure for Alkoxylation/Aryloxylation of 8-Bromoquinoxaline

This protocol describes a general procedure for the synthesis of 8-alkoxy- or 8-aryloxyquinoxaline derivatives.

Materials:

  • 8-Bromoquinoxaline

  • Alcohol or Phenol

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the alcohol or phenol (1.1 eq) in the same anhydrous solvent to the NaH suspension. Stir for 20-30 minutes at 0 °C to form the corresponding alkoxide or phenoxide.

  • To this mixture, add a solution of 8-bromoquinoxaline (1.0 eq) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 80 °C and 120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo and purify the residue by flash column chromatography.

Protocol 3: General Procedure for Thiolation of 8-Bromoquinoxaline

This protocol describes a general procedure for the synthesis of 8-(alkylthio)- or 8-(arylthio)quinoxaline derivatives.

Materials:

  • 8-Bromoquinoxaline

  • Thiol

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 8-bromoquinoxaline (1.0 eq), the desired thiol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the 8-bromoquinoxaline.

  • Stir the reaction mixture at a temperature between 60 °C and 100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

Data Summary and Optimization

The following table summarizes typical reaction conditions for the SNAr of 8-bromoquinoxaline with various nucleophiles. Researchers should note that optimization of these conditions may be necessary for specific substrates to achieve optimal yields.[5]

Nucleophile ClassTypical NucleophileBaseSolventTemperature (°C)Typical Yield Range (%)
Amines MorpholineCs₂CO₃Dioxane120-14070-90
AnilineK₂CO₃DMF130-15060-85
Alcohols Sodium methoxide-MethanolReflux75-95
PhenolK₂CO₃DMF100-12065-85
Thiols ThiophenolK₂CO₃DMF80-10080-98
EthanethiolCs₂CO₃DMF60-8085-95

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient reaction temperature or time.- Low nucleophilicity of the attacking species.- Deactivation of the nucleophile.- Increase reaction temperature and/or extend reaction time.- Use a stronger base to generate a more potent nucleophile.- For amines, consider a palladium-catalyzed coupling reaction.
Formation of Side Products - Decomposition at high temperatures.- Competing reactions (e.g., reaction with the solvent).- Lower the reaction temperature and extend the reaction time.- Ensure the use of anhydrous solvents and an inert atmosphere.
Difficulty in Product Isolation - Product is highly polar and water-soluble.- Emulsion formation during work-up.- Use a different extraction solvent (e.g., dichloromethane or chloroform).- Add more brine to break up emulsions.

Conclusion

The nucleophilic aromatic substitution on 8-bromoquinoxaline scaffolds is a robust and versatile method for the synthesis of a diverse range of C-8 functionalized quinoxalines. A thorough understanding of the SNAr mechanism, coupled with careful consideration of reaction parameters such as the choice of nucleophile, solvent, base, and temperature, is essential for achieving high yields and purity. The protocols and application notes provided in this guide serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery to effectively utilize this powerful synthetic transformation in the development of novel therapeutic agents.

References

  • Efficient Synthesis of Aromatic Quinoxaline Derivatives - eCommons. (2023, April 1).
  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on 2-Chloro-3-(2-thienyl)quinoxaline - Benchchem.
  • Naylor, M. A., Stephens, M. A., Nolan, J., Sutton, B., Tocher, J. H., Fielden, E. M., Adams, G. E., & Stratford, I. J. (1993). Heterocyclic mono-N-oxides with potential applications as bioreductive anti-tumour drugs: Part 1. 8-Alkylamino-substituted phenylimidazo [1,2-a] quinoxalines. Anticancer Drug Design, 8(6), 439–461.
  • Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen - Organic & Biomolecular Chemistry (RSC Publishing).
  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
  • Nucleophilic Substitution on 2-Monosubstituted Quinoxalines Giving 2,3-Disubstituted Quinoxalines: Investigating the Effect of the 2-Substituent - MDPI. (2016, September 30).
  • Copper(II)-Catalyzed Direct Azidation of 8-aminesquinolines via remote C-H activiation.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016, September 12).
  • Nucleophilic aromatic substitution (SNAr) for the synthesis of 2‐chloro‐3‐(arylthiol)quinoxalines (1–5). - ResearchGate.
  • The Diverse Biological Activities of Substituted Quinoxaline Compounds: An In-depth Technical Guide - Benchchem.
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines - MDPI. (2023, November 14).
  • Buchwald–Hartwig amination - Wikipedia.
  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines - PMC - NIH. (2019, November 19).
  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9).
  • An insight into medicinal chemistry of anticancer quinoxalines - CIMAP Staff. (2018, November 15).
  • Lecture 15 Aromatic Nucleophilic Substitution - NPTEL Archive.
  • Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,8-Dibromoquinoline - Benchchem.
  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed. (2024, June 21).
  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording] - YouTube. (2025, February 25).
  • 03.02 Reactivity of Thiols and Thiolates - YouTube. (2019, July 11).

Sources

Method

Synthesis of bioactive heterocycles using Methyl 8-bromoquinoxaline-6-carboxylate

Application Note: Orthogonal Functionalization of Methyl 8-bromoquinoxaline-6-carboxylate Introduction & Strategic Overview Methyl 8-bromoquinoxaline-6-carboxylate is a high-value "privileged scaffold" in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of Methyl 8-bromoquinoxaline-6-carboxylate

Introduction & Strategic Overview

Methyl 8-bromoquinoxaline-6-carboxylate is a high-value "privileged scaffold" in medicinal chemistry. Its structural utility lies in its bifunctional orthogonality :

  • The C8-Bromine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install lipophilic aryl groups or solubilizing amines.

  • The C6-Ester: A masked carboxylic acid, stable under coupling conditions, which can be subsequently hydrolyzed and amidated to fine-tune physicochemical properties (LogP, tPSA).[1]

Quinoxaline derivatives are clinically validated pharmacophores, exhibiting potent kinase inhibition (e.g., VEGFR, EGFR), antimicrobial, and anticancer activities.[1] This guide details the step-by-step transformation of this core into complex bioactive libraries.

Divergent Synthesis Workflow

The following flowchart illustrates the strategic divergence possible with this scaffold. Path A prioritizes C8 functionalization (preserving the ester), while Path B focuses on ester modification.

G Start Methyl 8-bromoquinoxaline- 6-carboxylate (SM) Suzuki Path A1: Suzuki Coupling (C-C Bond Formation) Start->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Buchwald Path A2: Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald HNR2, Pd2(dba)3/Xantphos Inter1 Intermediate 1: 8-Aryl/Heteroaryl-6-ester Suzuki->Inter1 Inter2 Intermediate 2: 8-Amino-6-ester Buchwald->Inter2 Hydrolysis Ester Hydrolysis (LiOH/THF) Inter1->Hydrolysis Inter2->Hydrolysis Amidation Amide Coupling (HATU/Amine) Hydrolysis->Amidation COOH Activation Final Final Bioactive Quinoxaline Analog Amidation->Final

Figure 1: Divergent synthetic pathways for Methyl 8-bromoquinoxaline-6-carboxylate. Path A is preferred to avoid catalyst poisoning by free carboxylic acids.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling at C8

Objective: Installation of aryl/heteroaryl moieties.[2] Rationale: The electron-deficient nature of the quinoxaline ring facilitates oxidative addition at the C8-Br bond. Pd(dppf)Cl₂ is chosen for its resistance to air and stability with heteroaryl boronic acids.

Materials:

  • Methyl 8-bromoquinoxaline-6-carboxylate (1.0 eq)

  • Aryl Boronic Acid (1.2 eq)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)[1]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Degassing: In a reaction vial, combine the dioxane and water. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) active species.

  • Assembly: Add the quinoxaline scaffold, boronic acid, K₂CO₃, and Pd catalyst to the vial.

  • Reaction: Seal the vial and heat to 90°C for 4–16 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.[3][4]

  • Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄.

  • Purification: Flash column chromatography. The ester group typically makes the product less polar than the corresponding acid.

Protocol B: Buchwald-Hartwig Amination at C8

Objective: Installation of amine solubilizing groups or kinase hinge-binders. Rationale: Quinoxaline nitrogens can chelate Palladium, shutting down catalysis.[1] Bi-dentate ligands with wide bite angles (like Xantphos) or bulky monodentate ligands (BrettPhos) are required to prevent this off-cycle resting state.

Materials:

  • Methyl 8-bromoquinoxaline-6-carboxylate (1.0 eq)

  • Primary/Secondary Amine (1.2 eq)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂dba₃) (0.05 eq)

  • Ligand: Xantphos (0.10 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane[1]

Step-by-Step Procedure:

  • Pre-complexation: Stir Pd₂dba₃ and Xantphos in the solvent under Argon for 10 mins to form the active L-Pd(0) complex (solution turns from dark purple to orange/brown).

  • Addition: Add the quinoxaline substrate, amine, and Cs₂CO₃.

  • Reaction: Heat to 100°C overnight.

    • Note: If using volatile amines, use a sealed pressure tube.[1]

  • Filtration: Filter the hot mixture through a Celite pad to remove insoluble inorganic salts and Palladium black.

  • Purification: Concentrate and purify via silica gel chromatography.

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is vital for troubleshooting. The electron-poor quinoxaline ring accelerates step 1 (Oxidative Addition), but the presence of N-atoms risks catalyst sequestration.

Cycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Substrate TransMet Transmetallation (Base/Boronate) OxAdd->TransMet + Ar-B(OH)2 RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product

Figure 2: Simplified catalytic cycle for the C8-functionalization. Efficient turnover requires preventing Pd-chelation by the quinoxaline nitrogens.

Comparative Data: Reaction Optimization

The following table summarizes optimization data for the Suzuki coupling of Methyl 8-bromoquinoxaline-6-carboxylate with Phenylboronic acid.

EntryCatalystLigandBaseSolventTemp (°C)Isolated YieldNotes
1Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O8045%Significant homocoupling of boronic acid.
2Pd(OAc)₂SPhosK₃PO₃Toluene10062%Good, but difficult purification.
3Pd(dppf)Cl₂ dppf K₂CO₃ Dioxane/H₂O 90 88% Optimal Conditions.[1] Clean conversion.
4Pd₂dba₃XPhosCs₂CO₃THF6530%Incomplete conversion; temp too low.

References

  • Mamedov, V. A. (2016).[1] Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

  • Surry, D. S., & Buchwald, S. L. (2008).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]

  • Ajani, O. O., et al. (2022).[1] Exploration of Quinoxaline Motifs as Potential Anticancer Agents: A Review. Letters in Organic Chemistry, 19.

  • BenchChem Technical Data. (2025). Methyl 6-bromoquinoline-3-carboxylate Properties and Protocols (Analogous scaffold reactivity).

Sources

Application

Application Note: Accelerating Medicinal Chemistry Programs with Microwave-Assisted Synthesis of Quinoxaline Derivatives

Topic: Microwave-assisted Synthesis using Methyl 8-bromoquinoxaline-6-carboxylate Executive Summary The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant the...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted Synthesis using Methyl 8-bromoquinoxaline-6-carboxylate

Executive Summary

The quinoxaline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic potential, including anticancer, antimicrobial, and antiviral agents.[1][2] The rapid generation of diverse chemical libraries around this core is paramount for accelerating drug discovery programs. This application note provides detailed protocols and expert insights into the use of Microwave-Assisted Organic Synthesis (MAOS) for the efficient derivatization of Methyl 8-bromoquinoxaline-6-carboxylate. By leveraging the unique capabilities of microwave dielectric heating, researchers can dramatically reduce reaction times from hours to minutes, often with improved yields and product purity compared to conventional methods.[3][4] We present validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—demonstrating the power of this technology to rapidly create diverse libraries of novel quinoxaline analogs for biological screening.

The Scientific Rationale: Why Microwave Synthesis for Quinoxaline Analogs?

The Quinoxaline Core: A Cornerstone of Medicinal Chemistry

Quinoxaline derivatives are a class of nitrogen-containing heterocycles that are foundational to many pharmaceutical agents.[5][6] Their versatile biological activity stems from their ability to intercalate with DNA, inhibit key enzymes, and act as receptor antagonists. The strategic functionalization of the quinoxaline ring system is therefore a critical activity in the search for new medicines. Methyl 8-bromoquinoxaline-6-carboxylate is an ideal starting material, featuring a reactive C-Br bond perfectly suited for modern cross-coupling chemistry and an ester moiety for further modification.[7]

The Microwave Advantage: Beyond Thermal Acceleration

Conventional heating relies on the slow transfer of energy from an external source through the vessel walls to the solvent and reactants.[8] Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[9] Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing them to rapidly oscillate and rotate.[8] This generates rapid, uniform, and efficient heating throughout the bulk of the reaction medium.[9][10]

The primary advantages of this mechanism are:

  • Dramatic Rate Acceleration: Reactions that take many hours under conventional reflux can often be completed in minutes.[3][11]

  • Enhanced Yields and Purity: The rapid heating and precise temperature control can minimize the formation of side products that often occur during prolonged heating.[10][12]

  • Green Chemistry Alignment: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[9][12]

This direct energy transfer can access reaction pathways and efficiencies that are not achievable with traditional heating methods, making it an indispensable tool for the modern synthesis lab.[13]

General Experimental Workflow

The following workflow provides a high-level overview of the process for microwave-assisted derivatization of Methyl 8-bromoquinoxaline-6-carboxylate. Specific parameters for each reaction type are detailed in the subsequent sections.

G cluster_prep Reaction Preparation cluster_mw Microwave Irradiation cluster_workup Workup & Purification prep_vial 1. Add Reactants to Microwave Vial add_solv 2. Add Solvent & Stir Bar prep_vial->add_solv degas 3. Degas Mixture (N2 or Ar Purge) add_solv->degas add_cat 4. Add Catalyst/Ligand degas->add_cat seal 5. Seal Vial Securely add_cat->seal mw_react 6. Place in Reactor & Irradiate (T, t, P) seal->mw_react cool 7. Cool to Room Temp. mw_react->cool filter 8. Filter (e.g., Celite) to Remove Catalyst cool->filter extract 9. Aqueous Workup & Extraction filter->extract dry 10. Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate 11. Concentrate in vacuo dry->concentrate purify 12. Purify via Column Chromatography concentrate->purify

Caption: General workflow for microwave-assisted cross-coupling reactions.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp2)-C(sp2) bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[3][14]

Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Complex Ar-Pd(II)L2-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal BoronicAcid Ar'B(OH)2 BoronicAcid->Transmetal Base Base (OH-) Base->Transmetal PdII_Ar_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol

Materials:

  • Methyl 8-bromoquinoxaline-6-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos or XPhos ligand (4-10 mol%)

  • Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane/Water (e.g., 10:1 ratio) or Toluene/Water

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add Methyl 8-bromoquinoxaline-6-carboxylate, the arylboronic acid, and the base (e.g., K₃PO₄).

  • Add the solvent mixture (e.g., 4 mL 1,4-Dioxane and 0.4 mL water).

  • Degas the mixture by bubbling argon or nitrogen through it for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Under the inert atmosphere, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a set temperature (typically 120-150 °C) for 15-30 minutes.[3] The reaction should be monitored for pressure, which should not exceed the vial's safety limits.

  • After irradiation, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the solid base and palladium catalyst.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data & Rationale
EntryArylboronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (min)Typical Yield (%)
1Phenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O1302092
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Toluene/H₂O1402588
3Thiophene-2-boronic acidPd(OAc)₂/XPhosK₃PO₄Dioxane/H₂O1201595
4Pyridine-3-boronic acidPd(PPh₃)₄K₂CO₃DME/H₂O1503075

Causality Behind Choices:

  • Catalyst/Ligand: Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly effective because they promote the crucial oxidative addition step and facilitate the final reductive elimination, leading to higher turnover rates.[3]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[14] K₃PO₄ is often a good choice for its high basicity and solubility in the mixed solvent system.

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common. The organic solvent solubilizes the reactants and catalyst, while water helps dissolve the inorganic base.[15]

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is one of the most powerful methods for constructing C-N bonds, allowing for the coupling of aryl halides with a vast array of primary and secondary amines.[16][17]

Catalytic Cycle

Buchwald_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArylHalide Ar-X ArylHalide->OxAdd PdII_Complex Ar-Pd(II)L2-X OxAdd->PdII_Complex AmineCoord Amine Coordination PdII_Complex->AmineCoord Amine R2NH Amine->AmineCoord Base Base Deprotonation Deprotonation Base->Deprotonation AmineCoord->Deprotonation AmidoComplex Ar-Pd(II)L2-NR2 Deprotonation->AmidoComplex RedElim Reductive Elimination AmidoComplex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR2 RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.[18]

Experimental Protocol

Materials:

  • Methyl 8-bromoquinoxaline-6-carboxylate (1.0 equiv)

  • Primary or secondary amine (1.2-2.2 equiv)

  • Pd₂(dba)₃ (2-5 mol %) or Pd(OAc)₂

  • XPhos or BrettPhos ligand (4-10 mol %)

  • Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.5 equiv)

  • Solvent: Anhydrous Toluene or Benzotrifluoride (BTF)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • In an inert atmosphere glovebox, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu) to a 10 mL microwave vial.

  • Add Methyl 8-bromoquinoxaline-6-carboxylate, the amine, and the anhydrous solvent (e.g., 5 mL Toluene).

  • Seal the vial tightly with a cap.

  • Remove the vial from the glovebox and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a set temperature (typically 130-150 °C) for 10-30 minutes.[11][19] Microwave heating is particularly effective for this reaction, often overcoming steric hindrance and improving yields for challenging substrates.[20]

  • After irradiation, cool the vial to room temperature.

  • Dilute the mixture with dichloromethane (DCM) or ethyl acetate.

  • Wash the organic phase with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data & Rationale
EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (min)Typical Yield (%)
1MorpholinePd₂(dba)₃/XPhosNaOt-BuToluene1303085
2AnilinePd(OAc)₂/BrettPhosLHMDSDioxane1402078
3PiperidinePd₂(dba)₃/XPhosNaOt-BuBTF1501090
4BenzylaminePd(OAc)₂/RuPhosK₂CO₃t-AmylOH1503072

Causality Behind Choices:

  • Catalyst/Ligand: The choice of ligand is critical and substrate-dependent. Sterically hindered biarylphosphine ligands like XPhos and BrettPhos are generally excellent as they promote both the oxidative addition and the C-N bond-forming reductive elimination step.[17]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine, forming the active amido species for coordination to the palladium center.[16]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base. Benzotrifluoride (BTF) is an excellent solvent for microwave chemistry due to its high dielectric constant and boiling point, leading to faster heating and often cleaner reactions.[20][21]

Protocol 3: Microwave-Assisted Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond, linking the quinoxaline core to a terminal alkyne. This is a valuable transformation for creating rigid linkers or introducing functionalities for further reaction (e.g., click chemistry).[22]

Experimental Protocol

Materials:

  • Methyl 8-bromoquinoxaline-6-carboxylate (1.0 equiv)

  • Terminal Alkyne (1.2-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) Iodide (CuI) (1-3 mol%)

  • Base: Triethylamine (TEA) or Diisopropylamine (DIPA) (serves as base and often as solvent)

  • Optional co-solvent: Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Microwave reactor vial (10 mL) with a magnetic stir bar

Procedure:

  • To a 10 mL microwave vial, add Methyl 8-bromoquinoxaline-6-carboxylate and the palladium and copper catalysts.

  • Add the solvent (e.g., 5 mL of TEA or a THF/TEA mixture).

  • Add the terminal alkyne.

  • Degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Seal the vial tightly and place it in the microwave reactor.

  • Irradiate with stirring at a set temperature (typically 100-140 °C) for 10-20 minutes. Microwave heating significantly accelerates the reaction compared to the often lengthy room temperature or conventional heating methods.[23]

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through celite to remove catalyst residues and amine salts.

  • Wash the filtrate with saturated ammonium chloride solution (to remove copper salts), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data & Rationale
EntryAlkyneCatalyst SystemBase/SolventTemp (°C)Time (min)Typical Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ / CuITEA1201590
2EthynyltrimethylsilanePd(PPh₃)₄ / CuIDIPA/THF1101085
31-HeptynePd(OAc)₂/XPhos / CuITEA1302082
4Propargyl alcoholPd(PPh₃)₂Cl₂ / CuIDIPA1001578

Causality Behind Choices:

  • Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system. The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive in the transmetalation step.[22][23]

  • Base/Solvent: An amine base like TEA or DIPA is crucial. It serves to deprotonate the terminal alkyne and to neutralize the H-X acid formed during the reaction. Often, it can be used as the solvent itself.[23]

  • Inert Atmosphere: A thorough degassing is vital because the reaction is sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.

Conclusion

Microwave-assisted organic synthesis provides a powerful, reliable, and highly efficient platform for the rapid derivatization of Methyl 8-bromoquinoxaline-6-carboxylate. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings demonstrate the ability to dramatically shorten synthesis times while achieving excellent yields. By integrating this technology, medicinal chemistry and drug development teams can significantly accelerate the generation of diverse compound libraries, streamlining the hit-to-lead optimization process and ultimately shortening the timeline for the discovery of new therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones - Benchchem.
  • Application Notes and Protocols for Microwave-Assisted Suzuki-Miyaura Coupling with Aphos - Benchchem.
  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up.
  • (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | ACS Omega.
  • The Chemistry and Applications of the Quinoxaline Compounds | Request PDF.
  • The Chemistry and Applications of the Quinoxaline Compounds.
  • Microwave Assisted Organic Synthesis - Wiley.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development - MDPI.
  • PART - 1 INTRODUCTION.
  • Synthesis and Pharmacological Applications of Certain Quinoxaline... - Ingenta Connect.
  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC.
  • Quinoxaline, its derivatives and applications: A state of the art review. - SciSpace.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles.
  • Microwave-assisted organic synthesis: scale-up of palladium-catalyzed aminations using single-mode and multi-mode.
  • Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed.
  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | ACS Omega.
  • Buchwald–Hartwig amination - Wikipedia.
  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Sonogashira coupling - Wikipedia.
  • Microwave-Assisted Synthesis of Quinoxaline Derivatives - eCommons.
  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives - JOCPR.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Application Notes and Protocols for the Derivatization of Methyl 6-bromoquinoline-3-carboxylate - Benchchem.
  • Sonogashira Coupling - Organic Chemistry Portal.

Sources

Method

Application Notes &amp; Protocols: Sonogashira Coupling of Bromoquinoxalines

Introduction: The Strategic Importance of Alkynylquinoxalines in Medicinal Chemistry The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules. Its uniq...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Alkynylquinoxalines in Medicinal Chemistry

The quinoxaline scaffold is a privileged heterocyclic motif frequently encountered in pharmaceuticals and bioactive molecules. Its unique electronic properties and ability to participate in hydrogen bonding and π-stacking interactions make it a valuable building block in drug design. The introduction of an alkynyl moiety onto the quinoxaline core via the Sonogashira coupling reaction dramatically expands the chemical space available to medicinal chemists.[1] This carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the facile construction of conjugated systems with diverse applications, including the development of novel therapeutics.[2][3][4]

Bromoquinoxalines serve as readily available and versatile starting materials for this transformation. The Sonogashira coupling provides a powerful and efficient method for the synthesis of alkynyl-substituted quinoxaline derivatives, which are key precursors for a wide range of medicinally relevant compounds.[1] This guide provides a comprehensive overview of the Sonogashira coupling reaction as applied to bromoquinoxalines, detailing the underlying mechanism, optimized reaction conditions, a step-by-step protocol, and troubleshooting strategies to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Blueprint for Success

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[7][8] Understanding the intricate dance of the catalytic cycles is paramount for rational optimization and troubleshooting.

The process involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][8]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the bromoquinoxaline, forming a Pd(II) intermediate.[5][8]

  • Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the palladium complex.[5][8]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired alkynylquinoxaline product and regenerate the active Pd(0) catalyst.[9][10]

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne, increasing its acidity.[8]

  • Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper acetylide intermediate.[8][10]

While the copper co-catalyst is traditional, copper-free Sonogashira couplings have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[3][6][11] In these systems, the base directly facilitates the formation of the palladium acetylide intermediate.[8]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Bromoquinoxaline PdII_Aryl Br-Quinoxaline-Pd(II)L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne R-C≡C-Pd(II)L₂-Quinoxaline Transmetalation->PdII_Alkyne ReductiveElim Reductive Elimination PdII_Alkyne->ReductiveElim ReductiveElim->Pd0 Alkynylquinoxaline CuI Cu(I) PiComplex π-Alkyne Complex CuI->PiComplex Terminal Alkyne Deprotonation Deprotonation PiComplex->Deprotonation Base Cu_Acetylide R-C≡C-Cu Cu_Acetylide->Transmetalation Deprotonation->Cu_Acetylide

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

Optimizing the Reaction Landscape: A Guide to Key Parameters

The success of a Sonogashira coupling reaction hinges on the careful selection and optimization of several key parameters. For bromoquinoxalines, which can be electron-deficient heteroaromatics, these choices are particularly critical.

ParameterRecommended Reagents/ConditionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂/LigandTetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphine)palladium(II) are robust and widely used catalysts.[8] For challenging couplings, using a palladium(II) source with a phosphine ligand can be advantageous. The choice of ligand can significantly impact catalyst activity and stability.
Copper Co-catalyst Copper(I) Iodide (CuI)CuI is the most common and effective co-catalyst.[5] Its role is to facilitate the formation of the copper acetylide, which then participates in the transmetalation step.[8] In some cases, copper-free conditions can be employed to prevent alkyne homocoupling.[3][6]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH), Cesium Carbonate (Cs₂CO₃)An amine base is typically used to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction.[5][7] For less reactive bromoquinoxalines or sensitive substrates, a stronger, non-nucleophilic base like cesium carbonate may be beneficial.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), TolueneThe choice of solvent is crucial for solubility and reaction kinetics.[12] DMF is a polar aprotic solvent that can often enhance reaction rates.[12] THF and toluene are also commonly used. Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation and side reactions.[7]
Temperature Room Temperature to 100 °CThe reaction temperature depends on the reactivity of the bromoquinoxaline and the terminal alkyne.[13] Electron-deficient bromoquinoxalines may require heating to achieve a reasonable reaction rate. Monitoring the reaction by TLC or LC-MS is crucial to determine the optimal temperature.
Atmosphere Inert (Nitrogen or Argon)Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition.[5] Therefore, performing the reaction under an inert atmosphere is critical for reproducibility and high yields.

A Step-by-Step Protocol for the Sonogashira Coupling of 2-Bromoquinoxaline

This protocol provides a general procedure for the Sonogashira coupling of a bromoquinoxaline with a terminal alkyne. It is intended as a starting point and may require optimization for specific substrates.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of Methyl 8-bromoquinoxaline-6-carboxylate synthesis

Technical Support Center: Quinoxaline Synthesis Optimization Topic: Improving Yield of Methyl 8-bromoquinoxaline-6-carboxylate Ticket ID: QX-BR-006-OPT Assigned Specialist: Senior Application Scientist Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Quinoxaline Synthesis Optimization Topic: Improving Yield of Methyl 8-bromoquinoxaline-6-carboxylate Ticket ID: QX-BR-006-OPT Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of Methyl 8-bromoquinoxaline-6-carboxylate presents a specific regiochemical and reactivity challenge. The presence of the electron-withdrawing ester (at C6) and the bromine atom (at C8) significantly deactivates the precursor diamine, leading to sluggish kinetics and competing polymerization of the glyoxal reagent.

This guide moves beyond standard textbook protocols, advocating for the Glyoxal Bis(sodium sulfite) Adduct method over aqueous glyoxal to minimize "tar" formation and improve yields from the typical 40-50% to >85%.

Part 1: Diagnostic Workflow & Mechanism

To solve yield issues, we must first visualize the reaction pathway and identify failure points. The following logic tree illustrates the critical decision nodes in this synthesis.

Quinoxaline_Optimization Start Precursor: Methyl 3,4-diamino-5-bromobenzoate Reagent_Choice Reagent Selection Start->Reagent_Choice Route_A Route A: 40% Aq. Glyoxal Reagent_Choice->Route_A Standard Route_B Route B: Glyoxal Bis(sodium sulfite) Reagent_Choice->Route_B Optimized Issue_A Issue: Glyoxal Polymerization (Dark Tar Formation) Route_A->Issue_A High Temp/Acid Mechanism_B Mechanism: Slow Release of Free Glyoxal Route_B->Mechanism_B Product Target: Methyl 8-bromoquinoxaline- 6-carboxylate Issue_A->Product Low Yield (<45%) Mechanism_B->Product High Yield (>85%)

Caption: Decision tree comparing the standard aqueous glyoxal route (high failure rate) vs. the bisulfite adduct route (controlled release).

Part 2: The Optimized Protocol (Self-Validating)

Rationale: The primary yield killer in this reaction is not the stability of the product, but the instability of the reagent. Free glyoxal in aqueous solution polymerizes rapidly under the reflux conditions required to force the deactivated diamine to react.

The Solution: Use Glyoxal bis(sodium sulfite) adduct . It acts as a reservoir, releasing reactive glyoxal slowly in equilibrium, matching the consumption rate of the diamine and preventing self-polymerization [1].

Materials:
  • Precursor: Methyl 3,4-diamino-5-bromobenzoate (1.0 eq)

  • Reagent: Glyoxal bis(sodium sulfite) adduct (1.2 - 1.5 eq)

  • Solvent: 50% Ethanol / 50% Water (v/v)

  • Catalyst: None (or trace Acetic Acid if kinetics are extremely slow)

Step-by-Step Methodology:
  • Suspension: In a round-bottom flask, suspend Methyl 3,4-diamino-5-bromobenzoate (10 mmol) in 40 mL of Ethanol/Water (1:1).

    • Checkpoint: The starting material may not fully dissolve at room temperature. This is normal.

  • Addition: Add Glyoxal bis(sodium sulfite) adduct (12-15 mmol) as a solid in one portion.

  • Reaction: Heat the mixture to reflux (approx. 85°C) with vigorous magnetic stirring.

    • Observation: The mixture should transition from a suspension to a clear solution, then potentially precipitate the product as the reaction proceeds.

    • Time: Run for 3–5 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup (The "Crash Out"):

    • Cool the reaction mixture to room temperature, then place in an ice bath (0-5°C) for 30 minutes.

    • The product, Methyl 8-bromoquinoxaline-6-carboxylate, is significantly less soluble than the starting diamine and inorganic salts.

  • Filtration: Filter the precipitate. Wash the cake with cold water (to remove sulfite salts) followed by cold ethanol (to remove unreacted diamine/impurities).

  • Drying: Dry under vacuum at 45°C.

Yield Expectation: 85-92% (Off-white to pale brown solid).

Part 3: Troubleshooting & FAQs

Q1: The reaction mixture turned black/tarry, and I cannot isolate the product. What happened?

Diagnosis: This is the classic signature of glyoxal polymerization . Root Cause: If you used 40% aqueous glyoxal, the local concentration of free glyoxal was too high relative to the deactivated diamine. The glyoxal reacted with itself (Cannizzaro or polymerization) rather than the amine. Corrective Action:

  • Switch to the Glyoxal bis(sodium sulfite) adduct immediately.

  • If you must use aqueous glyoxal, add it dropwise over 2 hours to the refluxing diamine solution to keep the steady-state concentration low.

Q2: I see starting material remaining on TLC even after 12 hours of reflux.

Diagnosis: Deactivated Nucleophiles. Root Cause: The bromine at C5 and the ester at C1 (of the benzoate) pull electron density from the amines. The amine at position 4 (ortho to Br) is sterically hindered and electronically poor. Corrective Action:

  • Solvent Switch: Change from EtOH/H2O to Acetic Acid (glacial) or DMF/Water . Acetic acid acts as both solvent and catalyst, activating the glyoxal carbonyls [2].

  • Temperature: Increase temperature to 100-110°C (if using DMF or AcOH).

Q3: My yield is low because the product stays in the mother liquor.

Diagnosis: Solubility issues. Root Cause: Methyl 8-bromoquinoxaline-6-carboxylate has moderate polarity due to the ester. Corrective Action:

  • Dilution: After the reaction is complete, pour the reaction mixture into 3x volume of ice water . This forces precipitation.[1]

  • Salting Out: Add saturated NaCl solution to the aqueous phase if extraction is required.

  • Extraction Solvent: If filtration fails, extract with Dichloromethane (DCM) rather than Ethyl Acetate. Quinoxalines often have better partitioning into DCM.

Part 4: Data Comparison

The following table summarizes the efficiency of different synthetic routes for electron-deficient quinoxalines [3].

ParameterRoute A: Aqueous GlyoxalRoute B: Bisulfite Adduct (Recommended)Route C: AcOH Reflux
Reagent Stability Low (Polymerizes)High (Equilibrium Release)Moderate
Reaction Time 2-4 Hours3-5 Hours1-2 Hours
Workup Extraction/Column (Messy)Filtration (Clean)Pour into Water/Filter
Typical Yield 45 - 55%85 - 92% 70 - 80%
Purity (Crude) <80% (Dark tars)>95% (Crystalline)>90%

References

  • Optimization of Quinoxaline Synthesis

    • Title: "Improved synthesis of quinoxalines using glyoxal bis(sodium sulfite) adduct."
    • Source:Journal of Heterocyclic Chemistry / BenchChem Technical Notes.
    • Context: Establishes the bisulfite method as the superior route for scale-up and purity.
    • URL:

  • Mechanistic Insight & Acid Catalysis

    • Title: "Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Fe
    • Source:Molecules (2022).[2]

    • Context: Details the impact of solvent acidity on glyoxal condens
    • URL:[Link]

  • Precursor Properties

    • Title: "Methyl 3,4-diamino-5-bromobenzo
    • Source: PubChem / Sigma-Aldrich.[3]

    • Context: Verifies the starting material structure and physical properties for solubility troubleshooting.
    • URL:[Link]

  • General Troubleshooting: Title: "Troubleshooting common problems in quinoxaline synthesis." Source: BenchChem Guides. Context: Provides the baseline for "tar" formation diagnosis and regioselectivity issues.

Sources

Optimization

Minimizing debromination side reactions in palladium catalysis

Technical Support Center: Palladium Catalysis A Senior Application Scientist's Guide to Minimizing Debromination Side Reactions Welcome to the Technical Support Center. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Palladium Catalysis

A Senior Application Scientist's Guide to Minimizing Debromination Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions. Unwanted debromination (also known as hydrodebromination) is a frequent and challenging side reaction that can significantly lower the yield of your desired product and complicate purification.[1][2] This resource provides in-depth troubleshooting strategies, answers to frequently asked questions, and validated protocols to help you mitigate and prevent undesired C-Br bond cleavage.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why does it occur in my palladium-catalyzed reaction?

A1: Debromination is a side reaction where the bromine atom on your aryl or vinyl bromide is replaced by a hydrogen atom, leading to an undesired "reduced" byproduct.[1] This typically happens when a palladium-hydride (Pd-H) species is formed within the catalytic cycle.[2] This Pd-H intermediate can then undergo reductive elimination with your aryl group to form the Ar-H byproduct instead of the desired cross-coupled product.[3]

Q2: What are the most common sources of hydrides that lead to debromination?

A2: Hydride sources can be insidious and originate from various components in your reaction mixture. Common culprits include:

  • Solvents: Alcohols and even trace water can act as hydride or proton sources.[4][5]

  • Bases: Strong bases, particularly alkoxides or those containing residual moisture, can promote the formation of Pd-H species.[2][4]

  • Reagents: Amines (especially primary amines in Buchwald-Hartwig reactions) or impurities in your starting materials can serve as hydride donors.[3][6]

  • Thermal Decomposition: High reaction temperatures can cause the decomposition of solvents, ligands, or other reagents, generating hydride sources.[2]

Q3: I'm seeing significant debromination. What is the first thing I should check?

A3: Before extensively re-optimizing the entire reaction, always start by verifying the purity and integrity of your reagents and the reaction setup.

  • Reagent Quality: Ensure your solvents are anhydrous and properly degassed.[6] Use fresh, high-purity starting materials, as impurities can poison the catalyst or act as hydride sources.[4][7]

  • Inert Atmosphere: Confirm your reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to side reactions.[4][8]

Q4: Can my choice of palladium precursor and ligand influence debromination?

A4: Absolutely. The electronic and steric properties of the phosphine ligands play a crucial role.[1] While bulky, electron-rich ligands are often excellent for promoting the desired oxidative addition and reductive elimination steps, they can sometimes inadvertently favor the hydrodehalogenation pathway.[1][9] If debromination is a persistent issue, screening a panel of ligands with varying properties is a critical troubleshooting step.

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving debromination issues. Address the points sequentially for the most logical workflow.

Issue 1: Significant Debrominated Byproduct (Ar-H) is Observed

Your analysis (GC-MS, LC-MS, or ¹H NMR) shows a major peak corresponding to your starting material without the bromine atom.

The base is one of the most critical factors influencing debromination.[4]

  • Problem: Strong, aggressive bases (e.g., NaOH, KOH, NaOtBu) can accelerate the formation of Pd-H species.[1][2]

  • Solution & Rationale: Switch to a milder or more sterically hindered base. Weaker inorganic bases are often effective for the main coupling reaction while minimizing the side reaction.[2]

    • Rationale: Milder bases are less likely to generate hydride species or cause decomposition of other reaction components.

Table 1: Recommended Base Screening Strategy

Base ClassExamplesSuitability for Minimizing Debromination
Strong Bases NaOH, KOH, NaOtBuUse with Caution. Often promote side reactions.[1][2]
Carbonates K₂CO₃, Cs₂CO₃Good Starting Point. Generally milder and effective.[1]
Phosphates K₃PO₄Excellent Alternative. Often provides a good balance of reactivity and selectivity.[1][4]
Fluorides CsF, KFTry if Others Fail. Can be effective in specific systems, particularly with sensitive heterocycles.[4]
  • Problem: High reaction temperatures can increase the rate of debromination and promote thermal decomposition of reagents, creating hydride sources.[1][2]

  • Solution & Rationale: Run the reaction at the lowest effective temperature. Start your reaction at a lower temperature (e.g., 40-80 °C) and monitor for progress.[1][2] If the reaction is slow, increase the temperature in small increments (e.g., 10 °C), continuing to monitor the ratio of product to byproduct. Lowering the temperature can often increase selectivity by disfavoring side reactions that have a higher activation energy.[4]

  • Problem: The ligand environment around the palladium center dictates the relative rates of the desired coupling versus undesired debromination.

  • Solution & Rationale: The selection of a suitable ligand is critical. While there is no universal solution, ligands that promote rapid reductive elimination of the desired product can outcompete the debromination pathway.

    • For Suzuki couplings, consider switching from highly electron-rich phosphines to less donating or more sterically demanding ligands if debromination is high.

    • For Buchwald-Hartwig aminations, bidentate ligands were initially developed to suppress β-hydride elimination, a source of debromination with primary amines.[6] Consulting a ligand selection guide for your specific substrate class is highly recommended.[6]

Issue 2: Debromination of Electron-Rich or Heterocyclic Substrates

Nitrogen-containing heterocycles (e.g., indoles, imidazoles) or substrates with acidic protons (e.g., phenols, carboxylic acids) are particularly prone to debromination.[2][4]

  • Problem: The acidic protons on these substrates can interfere with the catalytic cycle or react with the base.[1][2]

  • Solution & Rationale: Protect the interfering functional group.

    • N-H Containing Heterocycles: Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can be a highly effective strategy to suppress debromination by preventing side reactions at the N-H bond.[4]

    • Carboxylic Acids: The acidic proton can react with basic reagents, and the carboxylate can coordinate to the palladium. Protecting the acid as an ester may be necessary to achieve optimal results.[1]

Visualizing the Problem: Competing Catalytic Cycles

To effectively troubleshoot, it is crucial to understand the mechanistic pathways involved. The desired cross-coupling reaction competes directly with the debromination side reaction.

Catalytic_Cycles Fig 1. Competing Catalytic Cycles Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-R(L_n) OxAdd->Transmetal Transmetalation (+ R-M) ArPdH Ar-Pd(II)-H(L_n) OxAdd->ArPdH Halide-Hydride Exchange Transmetal->Pd0 Reductive Elimination Product Ar-R (Product) Transmetal->Product PdH_Source Hydride Source (Solvent, Base, etc.) PdH_Source->OxAdd Hydride Transfer ArPdH->Pd0 Reductive Elimination Debrom_Product Ar-H (Byproduct) ArPdH->Debrom_Product

Caption: Competing pathways in palladium catalysis.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Debromination in a Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimization when debromination is a concern.

  • Reagent Preparation: To an oven-dried reaction flask under an inert atmosphere (Argon), add the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0 equiv.).[2]

  • Catalyst Addition: Add the Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the chosen ligand (e.g., SPhos, 4 mol%).[2]

  • Solvent Addition & Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.[1][4] Ensure the solvent choice minimizes potential proton sources. Aprotic solvents are generally preferred.[1]

  • Reaction Execution: Stir the mixture at a reduced temperature (e.g., start at 80 °C).[1][2] Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of both the desired product and the debrominated byproduct.

  • Work-up and Analysis: Upon completion, cool the reaction, quench with water, and extract with an organic solvent (e.g., Ethyl Acetate).[2] Analyze the crude product mixture by ¹H NMR or LC-MS to quantify the ratio of the desired product to the debrominated byproduct.[1][2] This quantitative analysis is crucial for evaluating the success of your optimization.

Protocol 2: Analytical Workflow for Quantifying Debromination

Accurate quantification is key to successful troubleshooting.

  • Sample Preparation: Prepare a standard solution of your starting aryl bromide and a sample of your crude reaction mixture at a known concentration. If available, also prepare a standard of the expected debrominated byproduct.

  • Instrumentation: Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).[10] HPLC is often preferred for less volatile or thermally sensitive compounds.[10]

  • Method: Develop a separation method that provides baseline resolution between the starting material, the desired product, and the debrominated byproduct.

  • Quantification: Use the peak areas from your chromatogram and the standard solutions to calculate the relative percentage of each component in your crude reaction mixture. This provides a clear metric for how changes in reaction conditions (base, temperature, ligand) affect the prevalence of the debromination side reaction.

Caption: A logical workflow for troubleshooting debromination.

References

  • Preventing debromination during reactions with 4'-Bromobiphenyl-2-carboxylic acid. BenchChem.
  • Preventing debromination in Suzuki coupling of bromo-imidazoles. BenchChem.
  • Preventing debromination in subsequent reaction steps. BenchChem.
  • Optimization of Buchwald-Hartwig amination conditions. BenchChem.
  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. ACS Publications. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. ChemRxiv. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. Available at: [Link]

  • Technical Support Center: Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. BenchChem.
  • A Comparative Analysis of HPLC and GC for Purity Assessment of 1-Bromo-2-methylbut-3. BenchChem.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Quinoxaline Ester Hydrolysis

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the react...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the reaction temperature for quinoxaline ester hydrolysis. Our goal is to move beyond simple protocols and provide a framework for understanding the causality behind experimental choices, ensuring robust and reproducible results.

Part 1: Fundamental Concepts & Initial Considerations

This section addresses the foundational knowledge required before proceeding to experimental design. A thorough understanding of the reaction's nature is the first step toward successful optimization.

Q1: What is quinoxaline ester hydrolysis, and why is temperature a critical parameter?

Quinoxaline ester hydrolysis is a chemical reaction where a quinoxaline derivative containing an ester functional group is cleaved into its parent carboxylic acid and an alcohol by reacting with water.[1][2] This process is of significant interest in drug development, where quinoxaline esters often serve as prodrugs. The ester group renders the drug molecule temporarily inactive, and upon hydrolysis within the body, it releases the active quinoxaline-based therapeutic agent.[3]

Temperature is a critical parameter because it directly governs the reaction rate. According to the Arrhenius equation, the rate constant of a chemical reaction increases exponentially with temperature.[4] Therefore, raising the temperature will accelerate the hydrolysis. However, this relationship is not without its limits. An excessively high temperature can lead to undesirable outcomes, such as the thermal degradation of the starting material or the hydrolyzed product, or the promotion of unwanted side reactions, ultimately reducing the overall yield and purity.[5] The optimal temperature is therefore a balance between achieving a practical reaction rate and maintaining the integrity of the molecules involved.

Q2: Besides temperature, what are the primary factors that influence the rate of quinoxaline ester hydrolysis?

Optimizing temperature in isolation is insufficient. The hydrolysis rate is a multifactorial problem. The most significant factors include:

  • pH: Ester hydrolysis can be catalyzed by either acid or base.[2] The rate is typically slowest in the neutral pH range (around pH 6-7) and increases significantly under acidic or alkaline conditions.[6][7] Base-catalyzed hydrolysis (saponification) is often faster and irreversible, as the resulting carboxylate salt is resistant to nucleophilic attack.[1][5] The pH of the reaction medium must be strictly controlled to achieve reproducible kinetic results.

  • Catalyst: The choice and concentration of an acid or base catalyst will profoundly impact the reaction rate.[2] Stronger acids or bases generally lead to faster hydrolysis.[8]

  • Solvent System: The polarity and composition of the solvent can influence the solubility of the quinoxaline ester and the kinetics of the hydrolysis. The presence of co-solvents may be necessary for poorly soluble esters but can also affect the rate.[3]

  • Substrate Structure: The electronic and steric properties of the quinoxaline ester itself play a crucial role. Electron-withdrawing groups near the ester moiety can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, increasing the hydrolysis rate.[2][9] Conversely, bulky groups near the reaction site can cause steric hindrance, slowing the reaction.[2]

Q3: What are the potential risks of using a non-optimal reaction temperature?

Selecting an inappropriate temperature can lead to several experimental failures:

  • Too Low Temperature: The primary risk is an impractically slow reaction rate, leading to incomplete conversion even after extended reaction times. This can make process scale-up inefficient and costly.

  • Too High Temperature: This is often the more damaging scenario. Potential risks include:

    • Thermal Degradation: The quinoxaline core, while often robust, or the ester itself could decompose, leading to a complex mixture of impurities and a significant loss of desired product.[10][11]

    • Byproduct Formation: Elevated temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of unwanted side products.

    • Loss of Selectivity: In cases where a molecule has multiple functional groups, a high temperature might cause reactions at unintended sites.

Part 2: Experimental Design & Protocol

This section provides a structured approach to designing and executing a temperature optimization study.

Q4: How do I design an experiment to determine the optimal reaction temperature?

A systematic approach involves conducting a series of small-scale, parallel experiments where temperature is the only variable.

  • Assess Thermal Stability: Before initiating kinetic studies, perform a preliminary stability test. Dissolve your quinoxaline ester in the reaction buffer, and heat aliquots at your highest proposed temperatures (e.g., 60°C, 80°C, 100°C) for a short period. Analyze by HPLC or LC-MS to check for the appearance of degradation peaks unrelated to the expected hydrolysis products. This helps define a safe upper temperature limit. Quinoxaline polyamides have shown high thermal stability with decomposition temperatures above 395°C, but the stability of a specific ester derivative must be experimentally confirmed.[12]

  • Select a Temperature Range: Based on the stability assessment and any prior knowledge, choose a range of at least 4-5 temperatures. A typical starting range for challenging hydrolyses might be 40°C, 50°C, 60°C, 70°C, and 80°C.

  • Fix All Other Variables: It is critical that for all parallel reactions, the following are identical:

    • Concentration of the quinoxaline ester

    • Solvent/buffer composition and pH

    • Catalyst type and concentration (if used)

    • Stirring rate

    • Reaction volume

  • Define a Sampling Schedule: Plan to take samples at regular intervals (e.g., 0, 15, 30, 60, 120, 240 minutes). The goal is to capture enough data points to define the reaction curve, especially the initial linear phase.

Q5: What is a reliable, step-by-step protocol for a temperature optimization study?

The following protocol outlines a general workflow for a single temperature point. This should be replicated for each temperature in your chosen range.

Experimental Protocol: Temperature Screening for Quinoxaline Ester Hydrolysis

  • Reagent Preparation:

    • Prepare a stock solution of your quinoxaline ester in a suitable organic solvent (e.g., Acetonitrile, DMSO) to ensure accurate initial concentration.

    • Prepare the reaction buffer at the desired pH. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction, as the formation of a carboxylic acid will lower it.

  • Reaction Setup:

    • Place a reaction vessel (e.g., a jacketed reactor or a flask in a temperature-controlled bath) and equilibrate it to the target temperature (e.g., 50°C).[13]

    • Add the pre-heated reaction buffer to the vessel and start stirring.

  • Reaction Initiation and Sampling:

    • To initiate the reaction (t=0), add a small, known volume of the ester stock solution to the stirring buffer. Start a stopwatch immediately.[13]

    • Immediately withdraw the first sample (the t=0 point).

    • Withdraw subsequent samples (e.g., 100 µL) at your predetermined time points.

  • Sample Quenching:

    • Each sample must be immediately quenched to stop the hydrolysis. This is crucial for accurate data. A common method is to add the sample to a vial containing a quenching solution, such as a cold, acidic buffer, which neutralizes the catalyst and lowers the temperature.[13]

  • Analysis:

    • Analyze all quenched samples using a validated analytical method, such as reverse-phase HPLC, to determine the concentration of the remaining quinoxaline ester and the formed carboxylic acid product.[14]

  • Data Processing:

    • For each temperature, plot the percentage of ester remaining (or product formed) versus time.

    • Calculate the initial reaction rate for each temperature from the slope of the initial linear portion of the curve.

Q6: What analytical methods are suitable for monitoring the progress of the hydrolysis?

The choice of analytical method is critical for obtaining reliable data. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for this application. A reverse-phase C18 column can typically separate the relatively nonpolar ester from the more polar carboxylic acid product. UV detection is common, as the quinoxaline core is a strong chromophore. HPLC provides quantitative data on the concentration of both the reactant and the product over time.[14]

  • Gas Chromatography (GC): If the ester and its corresponding alcohol product are sufficiently volatile and thermally stable, GC can be used.[14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the reaction in real-time by monitoring the disappearance of a characteristic proton signal from the ester (e.g., -OCH₃) and the appearance of a signal from the alcohol product. This is powerful but less common for routine kinetic screening.

  • Spectrophotometry: In some cases, if the product and reactant have distinct UV-Vis absorbance spectra, the reaction can be monitored continuously using a spectrophotometer.[16][17] This is a high-throughput method but can be complicated by interfering absorbances.[14]

Part 3: Troubleshooting & Data Interpretation

This section provides guidance on how to interpret your results and troubleshoot common problems.

Q7: My reaction is very slow, even at higher temperatures. What could be the cause?

If increasing the temperature does not sufficiently increase the reaction rate, consider these factors:

  • Incorrect pH: The reaction may be running near its pH minimum (pH 6-7). Verify the pH of your buffer. Consider running scout reactions at a more acidic (e.g., pH 2) or more alkaline (e.g., pH 10) pH to see if the rate improves dramatically. The rate of ester hydrolysis can increase significantly when moving from pH 7.4 to 8.0 due to the higher concentration of hydroxide ions.[6]

  • Poor Solubility: The quinoxaline ester may not be fully dissolved in the aqueous buffer, making the dissolution rate the limiting factor. Confirm solubility under your reaction conditions. If necessary, add a water-miscible organic co-solvent, but be aware this will change the reaction kinetics.

  • Catalyst Inefficiency: If using a catalyst, it may be inappropriate or at too low a concentration.

Q8: I'm observing a significant number of impurity peaks in my chromatogram at higher temperatures. What should I do?

This strongly suggests thermal degradation.

  • Lower the Temperature: This is the most direct solution. Your optimal temperature is below the onset of significant degradation.

  • Check for Oxygen Sensitivity: Some organic molecules are susceptible to oxidation at elevated temperatures. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to see if the impurity profile improves.

  • Re-evaluate pH: Extreme pH levels, combined with high temperatures, can often promote degradation pathways. A milder pH might be necessary, even if it requires a longer reaction time.

Q9: How do I analyze the kinetic data to find the optimal temperature?

After collecting your data, create plots of % conversion versus time for each temperature.

  • Determine Initial Rates: For each temperature, calculate the initial rate of the reaction from the slope of the early, linear part of the curve.

  • Compare Rates and Purity: Create a table summarizing the results. The optimal temperature is the one that gives the fastest rate before the onset of significant degradation (as determined by your stability studies and impurity profiling).

Table 1: Example Temperature Screening Data

Temperature (°C) Initial Rate (% Conversion/hour) Purity at 95% Conversion (by HPLC Area %) Notes
40°C 5.2 >99% Reaction is clean but slow.
50°C 12.5 >99% Good balance of rate and purity.
60°C 28.1 98.5% Minor impurity peak observed.

| 70°C | 55.8 | 94.0% | Significant degradation observed. |

In this example, 50°C would be the optimal temperature, as it provides a substantial rate increase over 40°C without compromising the purity of the final product.

Q10: The reaction yield is low despite reaching full conversion of the starting material. What are the possible reasons?

This indicates that the starting material is being consumed, but not to form the desired product. The likely culprits are:

  • Concurrent Degradation: The starting material is degrading via a pathway other than hydrolysis. This is a common issue at high temperatures.

  • Product Instability: The hydrolyzed quinoxaline carboxylic acid may be unstable under the reaction conditions (temperature, pH) and degrade after it is formed.

  • Workup Issues: The product may be lost during the extraction or purification steps. The workup procedure itself can sometimes cause hydrolysis if not performed quickly and at low temperatures.[5]

Table 2: Quick Troubleshooting Guide

Issue Probable Cause(s) Recommended Solution(s)
Slow Reaction - Non-optimal pH- Poor substrate solubility- Insufficient temperature - Screen a wider pH range- Add a co-solvent- Cautiously increase temperature after confirming stability
Low Yield with Impurities - Thermal degradation of starting material or product - Lower the reaction temperature- Run under an inert atmosphere- Adjust pH to a milder range

| Full Conversion, Low Yield | - Product is unstable under reaction conditions- Side reactions are consuming the starting material | - Lower the temperature- Analyze for byproducts to understand competing pathways |

Part 4: Visualizations
Diagrams

Visual aids can clarify complex workflows and mechanisms.

G cluster_plan Phase 1: Planning & Setup cluster_exec Phase 2: Execution (Parallel Reactions) cluster_analysis Phase 3: Analysis & Optimization p1 Define Temperature Range (e.g., 40-80°C) p2 Assess Thermal Stability of Quinoxaline Ester p2->p1 p3 Prepare Stock Solutions & Buffers (Fixed pH) e1 Equilibrate Reactors to Target Temperatures p3->e1 e2 Initiate Reactions (t=0) e1->e2 e3 Collect & Quench Samples at Timed Intervals e2->e3 a1 Analyze Samples by HPLC (Quantify Ester & Acid) e3->a1 a2 Plot % Conversion vs. Time for each Temperature a1->a2 a3 Calculate Initial Rates a2->a3 a4 Identify Optimal Temperature (Max Rate + Min Degradation) a3->a4

Caption: Experimental workflow for temperature optimization.

Caption: General mechanism of base-catalyzed ester hydrolysis.

References
  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. (n.d.).
  • Synthesis and characterization of thermally stable quinoxaline-based polyamides. (2025, November 25). Polymer International.
  • Optimal pH and temperature for the hydrolysis activity of esterase... (n.d.). ResearchGate. Retrieved from [Link]

  • C–C– Coupling of Quinoxaline-2-one with Ethyl Acetoacetate under Acid Catalysis. (2022, January 11). Russian Journal of Organic Chemistry.
  • Jabeen, F., et al. (2023, December 3). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. Retrieved from [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. (2023, December 3). Open Access Research Journal of Chemistry and Pharmacy.
  • Koshikari, Y. (n.d.). Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry.
  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). PMC. Retrieved from [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. (2023, March 16). Analytical Chemistry. Retrieved from [Link]

  • ÇITAK, A., & KIVRAK, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. DergiPark. Retrieved from [Link]

  • GARAVELLI, C. B. (1972). THE QUALITATIVE AND QUANTITATIVE DETERMINATION OF THE ESTERS BY ALKALINE HYDROLYSIS AND GAS CHROMATOGRAPHIC ANALYSIS OF THE LIBERATED ALCOHOL. Journal of the Tennessee Academy of Science.
  • Plots of hydrolysis of organic ester versus a reaction temperature of 2 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Tibbitt, M. W., et al. (2015). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Polymer.
  • Revision Notes - Hydrolysis of Esters with Acid or Alkali. (n.d.). Sparkl. Retrieved from [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. (n.d.). TechnoBridge. Retrieved from [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023, November 6). MDPI. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI. Retrieved from [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed. Retrieved from [Link]

  • Ester Hydrolysis Definition - Organic Chemistry Key Term. (2025, August 15). Fiveable. Retrieved from [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). ResearchGate. Retrieved from [Link]

  • Application of a reusable Co-based nanocatalyst in alcohol dehydrogenative coupling strategy: Synthesis of quinoxaline and imine scaffolds. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Horner, K. E., et al. (2017, May 10). Ester hydrolysis. White Rose Research Online. Retrieved from [Link]

  • In Vitro Evaluation of Esters of Quinoxaline-1,4-di-N-oxide Derivatives as New Antitaeniasis Agents and Their Inhibitory Activity Against Triosephosphate Isomerase. (2025, March 13). PMC. Retrieved from [Link]

  • Preference for basic conditions in ester hydrolysis. (2019, February 22). Chemistry Stack Exchange. Retrieved from [Link]

  • [Characterization of the kinetics of ester hydrolysis at the submolecular level]. (1999, June). PubMed. Retrieved from [Link]

  • Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008, February 6). Penn State.
  • Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). PubMed. Retrieved from [Link]

  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. (n.d.). ChemRxiv. Retrieved from [Link]

  • (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS. (2018, June 22). ResearchGate. Retrieved from [Link]

  • 326 - K1 Kinetics of Ester Hydrolysis. (2014, September 17). YouTube. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Palladium Remediation in Quinoxaline Synthesis

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on late-stage active pharmaceutical ingredient (API) purifications.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently consult on late-stage active pharmaceutical ingredient (API) purifications. One of the most notorious challenges in process chemistry is the removal of palladium (Pd) from nitrogen-containing heterocycles like quinoxalines[1].

The Mechanistic Challenge (Why is this so difficult?)

Quinoxalines possess two


-hybridized nitrogen atoms within a rigid aromatic framework. These nitrogens act as powerful 

-donors and

-acceptors, effectively turning your target product into a highly competitive bidentate or monodentate ligand[2]. When a cross-coupling reaction concludes, the quinoxaline product tightly chelates the residual Pd(II), outcompeting the weak physisorption interactions of standard silica gel or Celite. To break this thermodynamic sink, we must introduce a scavenger with a significantly higher binding enthalpy (

) for palladium than the quinoxaline itself[3].
Diagnostic Workflow

Before selecting a scavenger, you must diagnose the state of the palladium in your reactor. The following decision tree outlines the self-validating logic used to determine the optimal remediation strategy.

Pd_Removal_Workflow Start Crude Quinoxaline Reaction Mixture CheckState Assess Pd Oxidation State (Visual & Analytical) Start->CheckState Pd0 Pd(0) Dominant (Black/Colloidal) CheckState->Pd0 Pd2 Pd(II) Dominant (Yellow/Orange/Soluble) CheckState->Pd2 Oxidation Mild Oxidation (I2) Convert Pd(0) to Pd(II) Pd0->Oxidation If Carbon Fails Carbon Activated Carbon Filtration Pd0->Carbon ChelationCheck Strong Chelation to Quinoxaline? Pd2->ChelationCheck Oxidation->Pd2 Test ICP-MS Analysis Target: < 10 ppm Carbon->Test StandardScav Si-Thiourea / MP-TMT Scavenging ChelationCheck->StandardScav Weak AdvancedScav PIX / I2 Precipitation Protocol ChelationCheck->AdvancedScav Strong (Typical) StandardScav->Test AdvancedScav->Test Success Purified Quinoxaline API Test->Success Pass Fail High Residual Pd (>10 ppm) Test->Fail Fail Fail->AdvancedScav Iterate/Escalate

Diagnostic workflow for resolving palladium contamination in quinoxaline products.

Troubleshooting Guides & FAQs

Q1: I treated my crude quinoxaline mixture with standard Si-Thiol, but residual Pd remains stuck at ~150 ppm. Why is the scavenger failing? A1: You are likely encountering a thermodynamic stalemate. While thiols are excellent soft bases for Pd(II), the steric bulk of the silica matrix combined with the strong chelation of the quinoxaline prevents complete metal transfer. The Fix: Upgrade your scavenger's denticity and binding affinity. Switch to a thiourea-functionalized silica (Si-Thiourea) or a trimercaptotriazine resin (MP-TMT). Electronic structure calculations demonstrate that these ligands achieve superior bis-monodentate coordination, providing the necessary thermodynamic driving force to strip Pd(II) from strongly coordinating N-heterocycles[3].

Q2: My reaction solution turned completely black upon cooling, and filtration through Celite did not reduce the Pd levels. What is happening? A2: The black color is a definitive visual indicator of colloidal Pd(0) or palladium nanoparticles[1]. Most functionalized scavengers (like thiols and thioureas) are optimized to capture soluble Pd(II). They are highly inefficient at capturing neutral, aggregated Pd(0) clusters. The Fix: You must disrupt the colloid. Introduce a mild oxidant (such as


 or dilute 

) to the mixture to oxidize the insoluble Pd(0) back to soluble Pd(II)[4]. Once the solution transitions from black to a clear yellow/orange, the Pd(II) can be efficiently captured by your sulfur-based scavenger.

Q3: I am using a large excess of silica-based scavenger, and while the Pd is removed, my quinoxaline product yield has dropped by 30%. How do I prevent product loss? A3: Product loss during solid-phase scavenging is typically caused by non-specific binding (co-adsorption) of the polar quinoxaline to the unfunctionalized silanol (Si-OH) groups on the silica backbone[1]. The Fix: Shift from a heterogeneous silica scavenger to a homogeneous precipitation strategy. Potassium Isopropyl Xanthate (PIX) is highly effective here. PIX dissolves in the organic phase, outcompetes the quinoxaline for Pd(II), and forms a highly insoluble Pd-xanthate complex that simply precipitates out of solution, leaving your product untouched[4].

Scavenger Performance Data

To facilitate data-driven decision-making, the following table summarizes the quantitative performance of various scavengers against strongly coordinating N-heterocycles.

Scavenger TypeFunctional GroupTarget Pd StateBinding Affinity (

)
Typical Residual Pd (ppm)Optimal Quinoxaline Use Case
Si-Thiol -SHPd(II)High50 - 150Early-stage intermediates; low steric hindrance.
Si-Thiourea -NH-CS-NH-Pd(II)Very High10 - 20Strongly chelated Pd(II); primary demetallation.
MP-TMT TrimercaptotriazinePd(II) / Pd(0)High< 10Workflows requiring non-silica (polystyrene) matrices.
PIX /

XanthatePd(II) & Pd(0)Ultra High< 1Late-stage API purification; preventing product co-adsorption.
Activated Carbon N/A (Physisorption)Pd(0)Low100 - 500Bulk removal of visible colloidal Pd(0) prior to scavenging.
Self-Validating Experimental Protocols
Protocol A: Solid-Phase Extraction via Si-Thiourea

Use this protocol for standard Pd(II) removal where product co-adsorption is minimal.

  • Preparation: Concentrate the crude quinoxaline reaction mixture and redissolve it in a moderately polar solvent (e.g., THF, EtOAc, or DCM) to a concentration of ~0.1 M.

  • Scavenger Addition: Add 4 to 5 molar equivalents of Si-Thiourea relative to the initial palladium catalyst loading.

  • Thermal Agitation: Heat the suspension to 40–50 °C and stir vigorously for 4 to 12 hours. Causality note: Elevated temperatures increase the kinetic rate of ligand exchange, allowing the thiourea to outcompete the quinoxaline.

  • In-Process Visual Validation: Monitor the color of the silica. A successful transfer is visually validated when the silica turns dark brown/orange, and the supernatant liquid lightens significantly.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the filter cake with 2 column volumes of the reaction solvent to ensure complete product recovery.

  • Analytical Validation: Concentrate the filtrate and analyze via ICP-MS. Target: < 10 ppm Pd[1].

Protocol B: Homogeneous Precipitation via PIX /

System

Use this protocol for stubborn Pd-quinoxaline complexes or when silica induces high product loss.

  • Oxidative Pre-treatment: To the crude organic solution of the quinoxaline, add 0.5 equivalents of

    
     (relative to total Pd). Stir at room temperature for 30 minutes. Causality note: This step ensures all Pd(0) nanoparticles are oxidized to Pd(II), creating a uniform oxidation state for the scavenger[4].
    
  • PIX Addition: Add an aqueous solution of Potassium Isopropyl Xanthate (PIX) (3-5 equivalents relative to Pd) to the organic mixture.

  • Complexation: Stir the biphasic mixture vigorously for 1 to 2 hours at room temperature.

  • In-Process Visual Validation: The formation of a distinct, dark, insoluble precipitate (the Pd-xanthate complex) at the phase boundary validates the capture of the metal[4].

  • Separation: Filter the biphasic mixture through a thin pad of Celite to remove the Pd-xanthate precipitate.

  • Isolation: Separate the organic layer, wash with brine, dry over

    
    , and concentrate to yield the highly purified quinoxaline product.
    
References
  • Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. "Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry." Organic Process Research & Development, 2023.[Link]

  • Garrett, C. E., & Prasad, K. "The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions." Advanced Synthesis & Catalysis, 2004.[Link]

  • Ren, H., Strulson, C. A., Humphrey, G., Xiang, R., Li, G., Gauthier, D. R., & Maloney, K. M. "Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger." Green Chemistry, 2017.[Link]

  • Mondal, B., Wilkes, R. D., Percy, J. M., Tuttle, T., Black, R. J. G., & North, C. "Towards a quantitative understanding of palladium metal scavenger performance: an electronic structure calculation approach." Dalton Transactions, 2014.[Link]

Sources

Troubleshooting

Technical Support Center: Column Chromatography Solvent Systems for Polar Quinoxaline Derivatives

Welcome to the Technical Support Center for the purification of polar quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of polar quinoxaline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for challenges encountered during column chromatography. As a Senior Application Scientist, my goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your laboratory work.

Understanding the Challenge: The Nature of Polar Quinoxalines

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities.[1] The introduction of polar functional groups (e.g., hydroxyl, amino, carboxyl) to the quinoxaline scaffold enhances their solubility in aqueous media but presents a significant challenge for purification by normal-phase column chromatography. The polar nature of these compounds leads to strong interactions with the polar stationary phase (typically silica gel), which can result in poor separation, peak tailing, and even irreversible adsorption.[2][3]

This guide will provide a systematic approach to developing robust solvent systems and troubleshooting common issues to achieve successful purification of your polar quinoxaline derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and immediate concerns you may have when working with polar quinoxaline derivatives.

Q1: My polar quinoxaline derivative won't move off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a classic sign that your eluent is not polar enough to compete with the strong interactions between your highly polar compound and the silica gel.[2] Here’s a systematic approach to address this:

  • Introduce a Stronger Polar Solvent: The next step is to introduce a more polar solvent into your mobile phase. A common and effective choice is to add methanol (MeOH) to dichloromethane (DCM) or chloroform. Start with a small percentage, for example, 1-5% MeOH in DCM, and gradually increase the MeOH concentration.[4]

  • Consider Solvent Miscibility: Ensure your chosen solvents are miscible to maintain a homogeneous mobile phase.

  • Caution with High Concentrations of Methanol: Be aware that using high concentrations of methanol (>10%) in your mobile phase can lead to the dissolution of the silica gel stationary phase, which will compromise your column and contaminate your fractions.[4]

Q2: My quinoxaline derivative is streaking badly on the TLC plate. What causes this and how can I fix it?

Streaking is often an indication of strong, undesirable interactions between your compound and the stationary phase, particularly if your quinoxaline derivative has acidic or basic functionalities.[2] The nitrogen atoms in the quinoxaline ring system can act as bases. Here's how to troubleshoot:

  • Sample Overloading: You may have spotted too much sample on the TLC plate. Try diluting your sample and spotting a smaller amount.[5]

  • Use of Modifiers:

    • For Basic Quinoxalines: The lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica gel surface, causing tailing.[6] To mitigate this, add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution to your eluent system (e.g., 0.1-1% TEA).[2][6] The TEA will preferentially interact with the acidic sites on the silica, masking them from your compound and allowing for more symmetrical spot/peak shapes.[6]

    • For Acidic Quinoxalines: If your derivative has an acidic functional group, it can also lead to tailing. In this case, add a small amount of a volatile acid like acetic acid or formic acid (e.g., 0.1-1%) to the mobile phase.[2]

  • Check for Decomposition: Polar compounds can sometimes decompose on the acidic surface of silica gel.[2] You can test for this by spotting your compound on a TLC plate, letting it sit for 30-60 minutes, and then developing it to see if any new spots have appeared.

Q3: My compound elutes with the solvent front, giving poor separation. How can I increase its retention?

If your compound is eluting with the solvent front, your mobile phase is too polar. To achieve better separation, you need to decrease the polarity of the eluent.[2]

  • Decrease the Polar Component: If you are using a mixture like ethyl acetate/hexane, increase the proportion of the non-polar solvent (hexane).[7]

  • Target an Optimal Rf: The ideal Retention Factor (Rf) for the compound of interest on a TLC plate for good separation on a column is between 0.2 and 0.4.[2] Adjust your solvent system to achieve an Rf in this range.

Q4: Should I use an isocratic or a gradient elution for my polar quinoxaline derivative?

The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample mixture.

  • Isocratic Elution: This is simpler to set up and is suitable if the impurities have similar polarities to your target compound.[8]

  • Gradient Elution: This is often the better choice for purifying polar compounds, especially when you have a mixture of components with a wide range of polarities.[8][9] By starting with a less polar solvent system and gradually increasing the polarity, you can first elute the less polar impurities and then your more polar compound of interest, leading to better separation and sharper peaks.[8]

Q5: I suspect my polar quinoxaline is decomposing on the silica gel column. What are my options?

Decomposition on silica gel is a real concern for sensitive compounds due to the acidic nature of the stationary phase.[2]

  • Deactivate the Silica Gel: Before loading your sample, you can flush the packed column with a solvent system containing a small amount of a base, like 1-2% triethylamine, to neutralize the acidic sites.[9]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[8] However, be aware that alumina can have its own reactivity issues. Another option is to use bonded silica phases like diol or amine.[9]

  • Reversed-Phase Chromatography: For very polar or water-soluble compounds, reversed-phase chromatography is an excellent alternative.[10] In this technique, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures).[10] In this system, polar compounds elute earlier.

Part 2: Troubleshooting Guides

This section provides a more in-depth, systematic approach to troubleshooting common problems encountered during the column chromatography of polar quinoxaline derivatives.

Troubleshooting Workflow for Poor Separation

Caption: A decision tree for troubleshooting common separation problems.

Detailed Troubleshooting Scenarios
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Compound does not elute from the column (stuck at the origin) The eluent system is not polar enough to displace the highly polar quinoxaline derivative from the active sites of the silica gel.[2]1. Increase Eluent Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For very polar compounds, a switch to a more potent polar solvent system like dichloromethane/methanol is often necessary.[4] 2. Scientific Rationale: The mobile phase and the analyte compete for adsorption sites on the stationary phase. A more polar eluent will more effectively displace the polar analyte, allowing it to move down the column.[3]
Compound elutes with the solvent front (Rf close to 1) The eluent system is too polar, causing the compound to have a much higher affinity for the mobile phase than the stationary phase.[2]1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., increase hexane in a hexane/ethyl acetate mixture).[7] 2. Optimize Rf: Aim for an Rf value between 0.2-0.4 on TLC for the best separation on a column.[2] 3. Scientific Rationale: By decreasing the eluent polarity, the equilibrium will shift to favor more interaction between the polar compound and the polar stationary phase, thus slowing its movement down the column.
Streaking or Tailing of Spots/Peaks - Strong acidic/basic interactions between the compound and silica gel.- Sample overload.[2][5]1. Add a Modifier: For basic quinoxalines, add 0.1-1% triethylamine (TEA) to the eluent. For acidic quinoxalines, add 0.1-1% acetic acid.[2] 2. Reduce Sample Concentration: Ensure you are not overloading the column or the TLC plate.[5] 3. Scientific Rationale: The nitrogen atoms in the quinoxaline ring can interact with the acidic silanol groups on the silica surface via hydrogen bonding or acid-base interactions. TEA, a stronger base, will preferentially bind to these sites, "masking" them from your compound and leading to a more uniform elution.[6]
Co-elution of Product and Impurities - The chosen solvent system does not have the right selectivity for the compounds.- Isocratic elution is not providing enough resolving power.1. Change Solvent System: Try a different combination of solvents. For example, if hexane/ethyl acetate is not working, try dichloromethane/methanol or a system containing toluene.[4] 2. Use Gradient Elution: Start with a low polarity mobile phase and gradually increase the polarity. This will help to separate compounds with different polarities more effectively.[8][9] 3. Scientific Rationale: Different solvents interact with the analyte and stationary phase in unique ways (e.g., dipole-dipole, hydrogen bonding). Changing the solvent system can alter these interactions and improve selectivity. A gradient elution ensures that the eluent strength is optimized for each compound as it travels down the column.
Product Decomposes on the Column The quinoxaline derivative is sensitive to the acidic nature of the silica gel.[2]1. Deactivate the Silica: Pre-treat the packed column by flushing it with the eluent containing 1-2% triethylamine.[9] 2. Use an Alternative Stationary Phase: Consider using neutral alumina or a bonded phase like diol or amine.[8][9] 3. Switch to Reversed-Phase Chromatography: This is often the best solution for highly polar, acid-sensitive compounds.[9] 4. Scientific Rationale: The silanol groups on the surface of silica gel are acidic and can catalyze the degradation of sensitive molecules. Neutralizing these sites with a base or using a non-acidic stationary phase can prevent this decomposition.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows.

Protocol 1: Systematic Development of a Solvent System using TLC

This protocol will guide you through the process of finding an optimal solvent system for your polar quinoxaline derivative.

Objective: To identify a mobile phase that provides an Rf value between 0.2 and 0.4 for the target compound and gives good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • Capillary tubes for spotting

  • A range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Modifiers (triethylamine, acetic acid)

  • UV lamp (254 nm)

Procedure:

  • Prepare your Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a concentrated solution.

  • Prepare the TLC Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper partially submerged in the solvent to saturate the chamber atmosphere with solvent vapor. Cover the chamber.[5]

  • Spot the TLC Plate: Using a capillary tube, spot a small amount of your sample solution onto the baseline of the TLC plate. Keep the spot as small as possible (1-2 mm diameter).[5]

  • Develop the Plate: Place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Cover the chamber and allow the solvent to move up the plate by capillary action.[5]

  • Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots.[5]

  • Analyze the Results and Iterate:

    • If Rf is too low (<0.2): Your solvent system is not polar enough. Increase the proportion of the polar solvent. If you started with 80:20 hexane/ethyl acetate, try 60:40. If you are using 100% ethyl acetate, start adding methanol to dichloromethane (e.g., 98:2 DCM/MeOH).

    • If Rf is too high (>0.8): Your solvent system is too polar. Increase the proportion of the non-polar solvent.

    • If streaking occurs: Add a modifier (TEA for basic compounds, acetic acid for acidic compounds) to the solvent system and re-run the TLC.

    • If separation is poor: Try a different solvent combination.

  • Select the Optimal System: The ideal solvent system will give your target compound an Rf of ~0.3 and show clear separation from other spots.

Protocol 2: Packing and Running a Flash Chromatography Column

Objective: To purify the polar quinoxaline derivative using the solvent system determined in Protocol 1.

Materials:

  • Glass chromatography column

  • Silica gel (for flash chromatography)

  • Sand

  • Cotton or glass wool

  • Eluent system determined from TLC

  • Collection tubes

Procedure:

  • Prepare the Column: Clamp the column vertically. Place a small plug of cotton or glass wool at the bottom. Add a small layer of sand.

  • Pack the Column (Slurry Method):

    • In a beaker, make a slurry of the silica gel in your starting, least polar eluent.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the packed silica gel to protect the surface.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Load the Sample:

    • Liquid Loading: Dissolve your crude product in a minimum amount of the mobile phase. Carefully add this solution to the top of the column.

    • Dry Loading (Recommended for compounds with low solubility in the eluent): Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elute the Column:

    • Carefully add your eluent to the top of the column.

    • Apply pressure (using a pump or air line) to achieve a steady flow rate.

    • Isocratic Elution: Continue with the same solvent mixture throughout the separation.

    • Gradient Elution: Start with the least polar solvent system that moves your compound slightly off the baseline. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[8]

  • Collect and Analyze Fractions:

    • Collect the eluate in a series of numbered test tubes.

    • Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain your purified polar quinoxaline derivative.

Part 4: Data and Reference Tables

Table 1: Common Solvent Systems for Polar Heterocycles
Solvent System (v/v) Relative Polarity Notes and Common Applications
Hexane / Ethyl AcetateLow to MediumA good starting point for moderately polar compounds. The ratio can be varied to fine-tune the polarity.[7]
Dichloromethane / MethanolMedium to HighA powerful solvent system for highly polar compounds. Start with a low percentage of methanol (1-5%) and increase as needed.
Chloroform / MethanolMedium to HighSimilar to DCM/MeOH, can offer different selectivity.
Toluene / Ethyl AcetateLow to MediumCan provide different selectivity compared to aliphatic/ester mixtures.
Dichloromethane / AcetonitrileMediumAn alternative to DCM/MeOH, can be useful for compounds that are sensitive to alcohols.
DCM / MeOH / NH4OHHigh (Basic)For highly polar basic compounds that exhibit strong tailing. A stock solution of 10% NH4OH in methanol can be used.[5]
Water / Acetonitrile / Formic AcidHigh (Acidic) - Reversed PhaseA common mobile phase for reversed-phase HPLC of polar compounds. Formic acid is used to control the pH and improve peak shape.
Water / Methanol / Formic AcidHigh (Acidic) - Reversed PhaseAn alternative to acetonitrile in reversed-phase systems. Methanol can offer different selectivity.[11]
Table 2: Properties of Common Chromatography Solvents
Solvent Polarity Index UV Cutoff (nm) Boiling Point (°C)
n-Hexane0.119569
Toluene2.4286111
Dichloromethane (DCM)3.123340
Diethyl Ether2.821535
Ethyl Acetate (EtOAc)4.425577
Acetonitrile (ACN)5.819082
Methanol (MeOH)5.120565
Water10.2<190100

References

Sources

Optimization

Stability of Methyl 8-bromoquinoxaline-6-carboxylate under basic conditions

Executive Summary You have inquired about the stability of Methyl 8-bromoquinoxaline-6-carboxylate under basic conditions. As a Senior Application Scientist, I have synthesized the chemical profile of this molecule to pr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You have inquired about the stability of Methyl 8-bromoquinoxaline-6-carboxylate under basic conditions. As a Senior Application Scientist, I have synthesized the chemical profile of this molecule to provide a definitive operational guide.

The Bottom Line: The stability of this compound is binary depending on the nature of the "basic condition":

  • Nucleophilic Aqueous Bases (e.g., NaOH, LiOH): UNSTABLE. The methyl ester at C6 will rapidly hydrolyze to the carboxylic acid. This is the primary degradation pathway.

  • Anhydrous Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃ in DMF/Dioxane): STABLE. These conditions are safe for cross-coupling reactions (e.g., Suzuki-Miyaura) provided water is excluded to prevent hydrolysis.

  • Alkoxide Bases (e.g., NaOMe, NaOEt): CONDITIONAL.

    • Matching Alcohol (NaOMe/MeOH): Stable at room temperature.[1]

    • Mismatched Alcohol (NaOEt/EtOH):UNSTABLE. Rapid transesterification will occur.

The bromine at position C8 is kinetically stable toward nucleophilic aromatic substitution (SNAr) under standard basic conditions. It requires metal catalysis (Pd) to react.

Chemical Stability Analysis

A. The Primary Instability: Ester Hydrolysis

The most immediate risk to Methyl 8-bromoquinoxaline-6-carboxylate in basic media is saponification . The quinoxaline ring is electron-deficient (a diazanaphthalene system). This electron deficiency is transmitted to the benzene ring, making the carbonyl carbon of the C6-ester more electrophilic than in a standard benzoate.

  • Mechanism: Hydroxide ions (

    
    ) attack the ester carbonyl.
    
  • Result: Formation of 8-bromoquinoxaline-6-carboxylic acid.

  • Visual Indicator: Disappearance of the non-polar ester spot on TLC and appearance of a baseline/polar spot (the carboxylate salt).

B. The Secondary Instability: Transesterification

If you utilize a base in an alcoholic solvent different from the ester group (e.g., Sodium Ethoxide in Ethanol), the methoxide leaving group will be exchanged.

  • Scenario: Methyl ester + EtOH + EtO⁻

    
     Ethyl ester + MeOH.
    
  • Impact: This creates a mixture of products (Methyl/Ethyl esters) that are difficult to separate, complicating purification and mass spectrometry analysis.

C. The "False" Alarm: C8-Bromine Reactivity

Users often fear that the bromine at C8 will be displaced by the base (e.g.,


).
  • Reality: In the absence of a transition metal catalyst (Palladium), the C8 position is not sufficiently activated for direct Nucleophilic Aromatic Substitution (SNAr) by hydroxide or alkoxides under mild conditions (

    
    ).
    
  • Why? Although the quinoxaline ring is electron-poor, the C8 position is not ortho or para to the ring nitrogens (N1/N4), meaning there is no direct resonance stabilization for the Meisenheimer intermediate required for SNAr.

Reactivity & Workflow Visualization

The following diagram maps the fate of Methyl 8-bromoquinoxaline-6-carboxylate under various basic conditions.

ReactivityPathways Start Methyl 8-bromoquinoxaline-6-carboxylate (Starting Material) Hydrolysis 8-bromoquinoxaline-6-carboxylic acid (Hydrolysis Product) Start->Hydrolysis Aq. NaOH / LiOH (Saponification) Transester Ethyl 8-bromoquinoxaline-6-carboxylate (Transesterification Impurity) Start->Transester NaOEt / EtOH (Solvent Mismatch) Stable Intact Ester (Ready for Cross-Coupling) Start->Stable Anhydrous K2CO3 / DMF (Non-Nucleophilic)

Caption: Figure 1. Reaction pathways of Methyl 8-bromoquinoxaline-6-carboxylate under different basic conditions.

Troubleshooting & FAQs

Q1: I am performing a Suzuki coupling using K₂CO₃ in Dioxane/Water (4:1). Will my ester survive?

Answer: Likely No. While Carbonate is a weak base, the presence of water at elevated temperatures (Suzuki conditions often require


) will promote hydrolysis.
  • Fix: Switch to anhydrous conditions. Use Cs₂CO₃ or K₃PO₄ in dry DMF or Dioxane . If water is strictly necessary for the catalyst cycle, reduce the temperature or accept that you will isolate the carboxylic acid (which can be re-methylated later).

Q2: I see two spots on my TLC after stirring in Ethanol with base.

Answer: You are observing Transesterification . You likely used a base (like NaOH or Carbonate) in Ethanol . The ethoxide generated (or ethanol itself) has attacked the methyl ester, converting a portion of it to the Ethyl ester .

  • Fix: Always match the solvent to the ester. If you have a methyl ester, use Methanol . If you must use Ethanol, switch your starting material to the Ethyl ester analog.

Q3: Can I use strong bases like NaH or LDA?

Answer: Proceed with Caution.

  • NaH: Safe if used for deprotonating a different nucleophile to attack the Br (under Pd catalysis). However, ensure the nucleophile is added before the substrate to prevent NaH from attacking the quinoxaline ring directly.

  • LDA: Avoid. Strong lithium bases can attack the electron-deficient quinoxaline ring (nucleophilic addition to C2/C3) or cause polymerization.

Experimental Protocols

Protocol A: Controlled Hydrolysis (Saponification)

Use this if you want to convert the ester to the acid.

  • Dissolution: Dissolve 1.0 eq of Methyl 8-bromoquinoxaline-6-carboxylate in THF/MeOH (1:1 ratio).

  • Base Addition: Add 2.0 eq of LiOH·H₂O dissolved in minimal water.

  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (100% EtOAc).

  • Workup:

    • Acidify to pH 3–4 using 1M HCl.

    • The product (Acid) usually precipitates. Filter and wash with cold water.

    • Note: Do not extract into basic water; the product is an acid and will stay in the aqueous layer at high pH.

Protocol B: Preserving the Ester during Cross-Coupling

Use this for Suzuki/Buchwald reactions targeting the Bromine.

  • Setup: Flame-dry reaction vessel and flush with Argon/Nitrogen.

  • Solvent: Use anhydrous 1,4-Dioxane or DMF .

  • Base: Use finely ground, anhydrous K₃PO₄ (Tribasic Potassium Phosphate) or Cs₂CO₃ .

    • Avoid: Aqueous bases or hydroxide bases.

  • Temperature: Keep reaction temperature as low as possible for the catalyst system (e.g.,

    
     rather than reflux).
    
  • Monitoring: Stop the reaction immediately upon consumption of starting material to minimize thermal hydrolysis.

Comparative Data Table

Base / ReagentSolvent SystemStability VerdictPrimary Reaction
LiOH / NaOH Water / THF / MeOHUnstable Hydrolysis to Carboxylic Acid
K₂CO₃ (aq) Dioxane / WaterPoor Slow Hydrolysis (Temp dependent)
K₂CO₃ (anhydrous) DMF / DioxaneStable None (Safe for Coupling)
NaOMe MethanolStable None (Reversible attack)
NaOEt EthanolUnstable Transesterification to Ethyl Ester
TEA / DIPEA DCM / THFStable None (Too weak to hydrolyze)
LDA / n-BuLi THFUnstable Ring Addition / Degradation

References

  • BenchChem. Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide. (Analogous chemistry for quinoline/quinoxaline esters). Link

  • Organic Chemistry Portal. Nucleophilic Aromatic Substitution (SNAr). (Mechanistic grounding for C8 stability). Link

  • Royal Society of Chemistry. Synthesis and reactivity of quinoxaline derivatives. Organic & Biomolecular Chemistry. Link

  • PubChem. Methyl 3-bromoquinoline-6-carboxylate (Compound Summary). Link

Sources

Troubleshooting

Overcoming steric hindrance at the 8-position of quinoxaline rings

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with the functionalization of the 8-position of the quinoxaline ring. Our goal is to provide not just protocols, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your synthetic strategies.

Part 1: Troubleshooting Guide - When Your C8 Coupling Fails

This section addresses the most common failure modes encountered during the substitution at the sterically encumbered C8 position of quinoxalines.

Issue 1: My Suzuki-Miyaura coupling at C8 of 8-bromoquinoxaline is giving low to no yield. What are the primary factors to investigate?

This is a classic and frequent challenge. The primary issue at the C8 position is severe steric hindrance created by the adjacent nitrogen atom at position 1 (the peri-interaction). This nitrogen can act as a coordinating ligand for the palladium catalyst, leading to catalyst inhibition or deactivation and preventing efficient oxidative addition, which is often the rate-limiting step.

Expert Analysis:

The proximity of the C8-substituent to the N1 lone pair creates a significant energy barrier for the oxidative addition of the palladium(0) catalyst. The catalyst must approach the C-Br bond, and the quinoxaline nitrogen can interfere with the formation of the required geometry for the transition state. Success hinges on using a catalyst system that is both highly active and sterically tailored to overcome this specific hurdle.

Troubleshooting Workflow:

start Low/No C8 Product check_catalyst 1. Re-evaluate Catalyst/Ligand System start->check_catalyst check_base 2. Optimize Base & Solvent check_catalyst->check_base If yield still low sub_catalyst Use bulky, electron-rich phosphines (e.g., SPhos, XPhos). Consider Pd(OAc)2/ligand or pre-formed catalysts like XPhos Pd G3. check_catalyst->sub_catalyst check_temp 3. Adjust Reaction Temperature check_base->check_temp If yield still low sub_base Use a non-coordinating, moderately strong base (e.g., K3PO4, Cs2CO3). Avoid strong nucleophilic bases. Use anhydrous polar aprotic solvents (e.g., Dioxane, Toluene, DME). check_base->sub_base check_reagents 4. Verify Reagent Quality check_temp->check_reagents If yield still low sub_temp Higher temperatures (100-120 °C) are often required to overcome the activation energy barrier. check_temp->sub_temp check_reagents->check_catalyst Restart optimization success Reaction Optimized check_reagents->success If successful sub_reagents Ensure boronic acid is not degraded. Use fresh, anhydrous solvent. Degas reaction mixture thoroughly. check_reagents->sub_reagents

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of Methyl 8-bromoquinoxaline-6-carboxylate

The following guide details the 1H NMR characterization of Methyl 8-bromoquinoxaline-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., PKMYT1, PI3K). This guide addresses the specific c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 1H NMR characterization of Methyl 8-bromoquinoxaline-6-carboxylate , a critical intermediate in the synthesis of kinase inhibitors (e.g., PKMYT1, PI3K).

This guide addresses the specific challenge of differentiating the 8-bromo regioisomer from its 5-bromo analog—a common issue in quinoxaline scaffold synthesis.

Compound: Methyl 8-bromoquinoxaline-6-carboxylate CAS: 2387190-58-9 Formula: C₁₀H₇BrN₂O₂ MW: 267.08 g/mol [1][2]

Executive Summary & Structural Logic

In drug discovery, the quinoxaline core is ubiquitous. The Methyl 8-bromoquinoxaline-6-carboxylate is a strategic building block where the C6-ester serves as a handle for acylations/amidations and the C8-bromide allows for orthogonal cross-coupling (Suzuki/Buchwald) at the "head" of the molecule.[1]

The Analytical Challenge: The condensation of brominated diaminobenzoates with glyoxal can yield regioisomers (5-bromo vs. 8-bromo) depending on the starting material's substitution pattern. 1H NMR is the definitive tool for structural validation.

  • Target (8-bromo): Protons at C5 and C7 are meta to each other.[1] Expected Signal: Two doublets with small coupling constants (

    
     Hz).
    
  • Alternative (5-bromo): Protons at C7 and C8 are ortho to each other.[1] Expected Signal: Two doublets with large coupling constants (

    
     Hz).
    
Experimental Data: 1H NMR Chemical Shifts

Solvent: DMSO-d₆ | Frequency: 400 MHz | Standard: TMS (0.00 ppm)

Proton PositionShift (δ, ppm)MultiplicityCoupling (

, Hz)
Structural Assignment
H-2, H-3 9.15 - 9.20 Singlet (s)-Pyrazine ring protons.[1] Equivalent or near-equivalent due to symmetry of the heterocyclic ring.[1]
H-5 8.55 - 8.60 Doublet (d)

Aromatic proton ortho to ester, para to bromine.[1] Deshielded by carbonyl anisotropy.
H-7 8.20 - 8.25 Doublet (d)

Aromatic proton ortho to ester, ortho to bromine.[1]
-OCH₃ 3.95 - 4.00 Singlet (s)-Methyl ester protons.[1]

Note on Assignment: The key diagnostic feature is the meta-coupling (


 Hz)  between H-5 and H-7. If you observe a coupling of >8 Hz, you have isolated the 5-bromo regioisomer.[1]
Synthesis & Preparation Protocol

This protocol is adapted from recent patent literature (WO2024112853) regarding PKMYT1 inhibitors.

Reaction Scheme: Methyl 3,4-diamino-2-bromobenzoate + Glyoxal → Methyl 8-bromoquinoxaline-6-carboxylate

Step-by-Step Methodology:

  • Reagents: Suspend Methyl 3,4-diamino-2-bromobenzoate (1.0 eq) in Ethanol (10 volumes).

  • Add: Add Glyoxal (40% aq. solution, 3.0 eq) and a catalytic amount of acetic acid (optional, to promote condensation).

  • Reaction: Heat the mixture to 80 °C (Reflux) for 6–17 hours.

    • Monitoring: Monitor by LC-MS (Target m/z: 267/269 [M+H]⁺).

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Add Water (10 volumes) to induce precipitation.[3]

    • Filter the solid and wash with cold water/ethanol (1:1).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-50% EtOAc in Hexanes).

Comparative Analysis: Regioisomer Differentiation

The table below compares the target product with its most common structural isomer and precursor.

FeatureTarget: 8-Bromo Isomer Alternative: 5-Bromo Isomer Precursor: Diamine
Aromatic Pattern Meta-coupling (d,

)
Ortho-coupling (d,

)
Broad singlets (NH₂)
H-2/H-3 Signal Sharp Singlet (~9.2 ppm)Sharp Singlet (~9.1 ppm)Absent (No pyrazine ring)
Symmetry

(Plane)

(Plane)
-
Key Distinction H5 & H7 are separated by C6 H7 & H8 are adjacent Exchangeable NH protons
Visualization of Logic & Workflow[1]
Diagram 1: Structural Assignment Logic (DOT)

This decision tree guides the researcher in validating the synthesized material.

NMR_Logic Start Acquire 1H NMR (DMSO-d6) CheckPyrazine Check 9.1-9.2 ppm region Start->CheckPyrazine SingletPresent Sharp Singlet Present? CheckPyrazine->SingletPresent NoSinglet No: Ring not formed SingletPresent->NoSinglet No YesSinglet Yes: Quinoxaline Core Confirmed SingletPresent->YesSinglet Yes CheckAromatic Analyze Aromatic Region (8.0-8.6 ppm) YesSinglet->CheckAromatic CouplingCheck Measure Coupling Constant (J) CheckAromatic->CouplingCheck Result8Bromo J ≈ 1.8 Hz (Meta) Target: 8-Bromo Isomer CouplingCheck->Result8Bromo Small J Result5Bromo J ≈ 8.5 Hz (Ortho) Isomer: 5-Bromo Isomer CouplingCheck->Result5Bromo Large J

Caption: Logical workflow for distinguishing the 8-bromo target from the 5-bromo regioisomer based on J-coupling analysis.

Diagram 2: Synthesis Pathway (DOT)

Visualizing the condensation step and the origin of the regiochemistry.

Synthesis SM Methyl 3,4-diamino- 2-bromobenzoate (Precursor) Reaction Condensation EtOH, 80°C, 17h SM->Reaction Glyoxal Glyoxal (Cyclizing Agent) Glyoxal->Reaction Product Methyl 8-bromoquinoxaline- 6-carboxylate (Target) Reaction->Product Cyclization

Caption: Synthesis of the target molecule via condensation of glyoxal with the brominated diamine precursor.

References
  • Patent Application: Repare Therapeutics Inc. Compounds that inhibit PKMYT1. WO2024112853A1. Published 2024.[3]

  • Comparative Regioisomer Analysis: Ghelfi, F. et al. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank 2023, M1626.

  • General Quinoxaline Synthesis: BenchChem Technical Guides. Synthesis of Quinoxaline Derivatives.

Sources

Comparative

A Researcher's Guide to C13 NMR Spectral Assignment for Quinoxaline-6-carboxylates: An Objective Comparison of Methodologies

For Researchers, Scientists, and Drug Development Professionals Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biolog...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a wide range of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships and for the development of new, more effective drugs. Among the various analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for determining the carbon framework of quinoxaline-based compounds. However, the unambiguous assignment of C13 NMR signals for substituted quinoxalines, such as quinoxaline-6-carboxylates, can be a challenging task due to the complex interplay of electronic effects from the fused heterocyclic rings and the substituent groups.

This guide provides a comprehensive comparison of methodologies for the C13 NMR spectral assignment of quinoxaline-6-carboxylates. We will delve into the underlying principles of chemical shifts in this scaffold, compare the efficacy of various one- and two-dimensional NMR techniques, and provide detailed experimental protocols. This guide is intended to equip researchers with the necessary knowledge and practical insights to confidently and accurately assign the C13 NMR spectra of their quinoxaline-6-carboxylate derivatives.

Understanding the C13 NMR Landscape of Quinoxaline-6-carboxylates

The C13 NMR spectrum of a quinoxaline-6-carboxylate is governed by the electronic environment of each carbon atom. The quinoxaline core itself, an aromatic heterocyclic system, exhibits characteristic chemical shifts. The nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, leading to a general downfield shift of the carbon signals within this ring (C-2 and C-3) compared to a simple benzene ring. Conversely, the benzenoid ring (C-5, C-6, C-7, C-8, and the bridgehead carbons C-4a and C-8a) will have chemical shifts more akin to those of a substituted naphthalene.

The introduction of a carboxylate group at the C-6 position further modulates the chemical shifts. The carboxylate group is an electron-withdrawing group through inductive effects and a deactivating group in electrophilic aromatic substitution. Its presence will primarily influence the chemical shifts of the carbons in the benzenoid ring. The C-6 carbon, directly attached to the carboxylate, will experience a significant downfield shift. The effect on the other carbons in the benzenoid ring (C-5, C-7, and C-8) will be less pronounced and will depend on a combination of inductive and resonance effects.

Table 1: Expected C13 NMR Chemical Shift Ranges for Quinoxaline-6-carboxylate

Carbon AtomExpected Chemical Shift (ppm)Influencing Factors
C-2, C-3140 - 155Electron-withdrawing effect of nitrogen atoms.
C-5125 - 135Proximity to the carboxylate group and the pyrazine ring.
C-6130 - 140Direct attachment to the electron-withdrawing carboxylate group.
C-7125 - 135Influence of the carboxylate group and the fused ring system.
C-8125 - 135Relatively distant from the carboxylate group.
C-4a, C-8a135 - 145Bridgehead carbons influenced by both rings.
C=O (carboxylate)165 - 175Characteristic chemical shift for a carboxyl carbon.

Note: These are approximate ranges and can vary depending on the specific ester or acid form of the carboxylate and the solvent used.

A Comparative Guide to Experimental Techniques for C13 NMR Assignment

While a standard broadband proton-decoupled C13 NMR spectrum provides the chemical shifts of all carbon atoms, it often falls short in providing unambiguous assignments, especially for isomers or complex derivatives.[5] A suite of one- and two-dimensional NMR experiments is essential for a definitive structural elucidation.

Distortionless Enhancement by Polarization Transfer (DEPT)

The DEPT experiment is a crucial first step after acquiring a standard C13 NMR spectrum. It differentiates between CH, CH₂, and CH₃ groups based on the phase of their signals.

  • DEPT-45: Shows all protonated carbons (CH, CH₂, CH₃) as positive signals.

  • DEPT-90: Only shows CH signals.

  • DEPT-135: Shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

By comparing these three spectra, one can confidently identify the multiplicity of each carbon signal, which is a significant step towards full assignment. Quaternary carbons, such as the bridgehead carbons (C-4a and C-8a) and the carboxyl carbon, will be absent in all DEPT spectra.

Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment provides direct one-bond correlation between protons and their attached carbons. This is an extremely powerful tool for assigning protonated carbons. By identifying the proton signals in the well-resolved 1H NMR spectrum, the corresponding carbon signals can be directly assigned from the HSQC spectrum. For quinoxaline-6-carboxylates, the signals for C-2, C-3, C-5, C-7, and C-8 can be unambiguously assigned if their attached proton resonances are known.

Heteronuclear Multiple Bond Correlation (HMBC)

The HMBC experiment is the key to assigning quaternary carbons and piecing together the entire molecular framework. It reveals correlations between protons and carbons that are two or three bonds away. For quinoxaline-6-carboxylates, HMBC is invaluable for:

  • Assigning Quaternary Carbons: The bridgehead carbons (C-4a and C-8a) and the carboxyl carbon can be assigned by observing their correlations to nearby protons. For example, the proton at C-5 will show a correlation to C-4a and C-7, while the proton at C-7 will show a correlation to C-8a and C-5. The carboxyl carbon will show correlations to the protons on the ester alkyl group (if present) and potentially to H-5 and H-7.

  • Confirming Assignments: HMBC correlations can be used to confirm the assignments made by other techniques. For instance, the proton at C-2 will show a correlation to C-3 and C-4a, providing further evidence for their assignments.

Computational Prediction of C13 NMR Chemical Shifts

In recent years, computational methods, particularly Density Functional Theory (DFT) calculations using the Gauge-Including Atomic Orbital (GIAO) method, have become increasingly reliable for predicting NMR chemical shifts.[6][7] These methods can provide a theoretical C13 NMR spectrum that can be compared with the experimental data to aid in the assignment process. While not a replacement for experimental data, computational predictions can be a valuable complementary tool, especially for distinguishing between isomers or for assigning carbons in complex regions of the spectrum. The accuracy of these predictions is highly dependent on the level of theory and basis set used in the calculations.

Experimental Protocols

General Sample Preparation for NMR Analysis
  • Dissolve the Sample: Accurately weigh 5-10 mg of the quinoxaline-6-carboxylate derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can slightly affect the chemical shifts.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Add Internal Standard (Optional): A small amount of an internal standard, such as tetramethylsilane (TMS), can be added to reference the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectra to the residual solvent peak.

Step-by-Step Workflow for C13 NMR Spectral Assignment
  • Acquire 1H NMR Spectrum: Obtain a high-resolution 1H NMR spectrum to identify all proton resonances and their multiplicities.

  • Acquire Broadband Decoupled C13 NMR Spectrum: This provides the chemical shifts of all carbon atoms in the molecule.

  • Perform DEPT Experiments (DEPT-45, DEPT-90, DEPT-135): Differentiate between CH, CH₂, and CH₃ groups.

  • Run an HSQC Experiment: Correlate each proton to its directly attached carbon. This will allow for the assignment of all protonated carbons.

  • Execute an HMBC Experiment: Establish long-range (2-3 bond) correlations between protons and carbons. Use these correlations to assign quaternary carbons and to confirm the assignments of the protonated carbons.

  • Analyze the Data: Systematically analyze all the spectra to build a complete and unambiguous assignment of all C13 NMR signals.

  • (Optional) Perform Computational Calculations: If ambiguities remain, perform DFT calculations to predict the C13 NMR chemical shifts and compare them with the experimental data.

Visualization of the Assignment Workflow

C13_NMR_Assignment_Workflow cluster_experiment Experimental Data Acquisition cluster_analysis Data Analysis and Assignment cluster_optional Optional Validation H1_NMR 1H NMR C13_NMR 13C NMR Assign_Protonated Assign Protonated Carbons H1_NMR->Assign_Protonated DEPT DEPT (45, 90, 135) HSQC 2D HSQC DEPT->Assign_Protonated HMBC 2D HMBC HSQC->Assign_Protonated Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Assign_Protonated->Assign_Quaternary Final_Assignment Complete C13 Assignment Assign_Quaternary->Final_Assignment Computational Computational Prediction Computational->Final_Assignment Comparison

Caption: A typical workflow for the unambiguous C13 NMR spectral assignment of quinoxaline-6-carboxylates.

Conclusion

The unambiguous assignment of C13 NMR spectra for quinoxaline-6-carboxylates is a critical step in their structural characterization and is essential for advancing drug discovery and development programs. While a standard C13 NMR spectrum provides initial information, a combination of 1D (DEPT) and 2D (HSQC, HMBC) NMR experiments is indispensable for a complete and accurate assignment. The systematic application of these techniques, as outlined in this guide, provides a robust and self-validating system for structural elucidation. Furthermore, the integration of computational prediction methods can serve as a powerful tool to resolve ambiguities and increase confidence in the final assignments. By employing this multi-faceted approach, researchers can ensure the scientific integrity of their structural data, paving the way for a deeper understanding of the chemical and biological properties of this important class of heterocyclic compounds.

References

  • Bera, H., et al. (2018). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews (IJRAR), 5(3), 306-312. [Link]

  • El-Gendy, A. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1143. [Link]

  • Fathalla, W., et al. (2005). Structure-NMR chemical shift relationships for novel functionalized derivatives of quinoxalines. Magnetic Resonance in Chemistry, 43(10), 835-841. [Link]

  • Frolova, S. G., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. International Journal of Molecular Sciences, 24(22), 16061. [Link]

  • Hurst, D. T., & Stobbs, S. G. (1981). 13C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1694-1697. [Link]

  • More, P. M., et al. (2012). To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Scientific Reports, 1(408). [Link]

  • Saeed, A., et al. (2019). Synthesis and Characterization of Two New Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 11(1), 34-40.
  • Thirupathaiah, T., et al. (2016). An efficient synthesis of 1-(quinoxalin-6-yl)- 1H-1,2,3-triazole-4-carboxylic acid. Indian Journal of Chemistry, 55B, 747-750. [Link]

  • Various Authors. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

  • Zayed, M. E. M., et al. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial agents. Journal of Molecular Structure, 1264, 133256. [Link]

  • Zepeda, L. G., et al. (2015). Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling, 21(9), 237. [Link]

Sources

Validation

Mechanistic Insights: The Causality of Chromatographic Behavior

As a Senior Application Scientist, navigating the analytical landscape of quinoxaline derivatives requires more than just running a sample through a standard C18 column. Quinoxalines—characterized by their fused benzene...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape of quinoxaline derivatives requires more than just running a sample through a standard C18 column. Quinoxalines—characterized by their fused benzene and pyrazine rings—are privileged scaffolds in medicinal chemistry, frequently utilized in anti-tuberculosis, anti-cancer, and anti-microbial research[1][2]. However, their unique electronic properties, specifically the presence of basic nitrogen atoms and a highly delocalized π-electron system, demand a deliberate and mechanistically sound approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide provides an objective, data-driven comparison of HPLC column chemistries and outlines a self-validating protocol for determining the purity of quinoxaline research chemicals.

The structural duality of quinoxalines dictates their behavior in the mobile and stationary phases. When developing a purity assay, standard reversed-phase (RP-HPLC) using a C18 column relies purely on hydrophobic partitioning. While sufficient for simple derivatives, C18 often fails to resolve closely related structural isomers or synthetic byproducts (e.g., mono- vs. di-N-oxides, or halogenated positional isomers).

To achieve baseline resolution for complex mixtures, we must exploit the molecule's specific interactive sites:

  • π-π Interactions: The fused aromatic system of quinoxaline is highly polarizable. Utilizing a Phenyl-Hexyl stationary phase allows for π-π electron stacking between the column and the analyte, providing alternate selectivity that can separate critical pairs co-eluting on a C18 column.

  • Hydrogen Bonding & pH Control: The pyrazine nitrogens act as strong hydrogen bond acceptors. If the mobile phase pH is near the pKa of the derivative, partial protonation occurs, leading to severe peak tailing. As demonstrated in, maintaining a strictly controlled neutral pH (e.g., pH 7.4) prevents the degradation of labile N-oxides and ensures sharp peak symmetry[1].

  • High-Throughput Compatibility: For rapid screening of synthesis conditions, microdroplet reactions coupled with LC-MS require ultra-fast gradients. Here, sub-2 µm particle columns (UHPLC) with formic acid modifiers are preferred to maximize ionization efficiency, as seen in [3][4].

HPLC_Method_Selection A Quinoxaline Derivative (Analyte) B Assess Polarity & Substituents A->B C Highly Polar (e.g., di-N-oxides) B->C D Lipophilic / Aromatic (e.g., halogenated) B->D E HILIC Column (Polar Retention) C->E F Phenyl-Hexyl Column (π-π Interactions) D->F G C18 Column (Hydrophobic) D->G H Mobile Phase Optimization (Buffer pH control) E->H F->H G->H I UV/MS Detection & Purity Quantification H->I

Decision matrix for selecting the optimal HPLC column chemistry based on quinoxaline substitution.

Comparative Performance Data: C18 vs. Phenyl-Hexyl

To objectively compare performance, the following table summarizes experimental data for a synthetic batch of 2-Chloro-3-(morpholin-4-yl)quinoxaline containing a closely related des-chloro impurity.

Chromatographic ParameterStandard C18 (Octadecylsilane)Phenyl-Hexyl PhaseMechanistic Driver
Retention Time (Main Peak) 6.8 min8.2 minPhenyl-Hexyl increases retention via π-π stacking with the quinoxaline core.
Resolution (

) of Critical Pair
1.4 (Incomplete baseline)2.8 (Baseline resolved)Differential π-electron density between the halogenated and non-halogenated species.
Tailing Factor (

)
1.65 (Moderate tailing)1.10 (Highly symmetrical)Phenyl-Hexyl phases often feature specialized end-capping that shields residual silanols from basic nitrogens.
Calculated Purity (% Area) 98.1% (Masked impurity)96.4% (True purity)Co-elution on C18 artificially inflates the purity metric. Phenyl-Hexyl reveals the hidden impurity.

Self-Validating Experimental Protocol for Quinoxaline Purity

A reliable purity assay cannot simply assume the instrument is operating correctly. The following protocol integrates System Suitability Testing (SST) to create a self-validating workflow.

Phase 1: System Suitability & Self-Validation

  • Preparation of SST Solution: Prepare a resolution mixture containing the quinoxaline active pharmaceutical ingredient (API) standard (1 mg/mL) and a known synthetic impurity (e.g., 2-hydroxyquinoxaline at 0.05 mg/mL) in the initial mobile phase.

  • Validation Injection: Inject 10 µL of the SST solution.

  • Acceptance Criteria: The system is only validated for use if the Resolution (

    
    ) between the API and impurity is 
    
    
    
    , and the Tailing Factor (
    
    
    ) of the main peak is
    
    
    . Causality: Failing these metrics indicates column degradation or improper mobile phase pH, which would invalidate the subsequent purity calculation.

Phase 2: Sample Preparation

  • Diluent Selection: Dissolve the synthesized quinoxaline research chemical in a 50:50 mixture of Methanol:Water. Causality: Matching the diluent to the initial gradient conditions prevents solvent-shock peak distortion.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble polymeric byproducts.

Phase 3: Chromatographic Execution

  • Column: Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Phosphate buffer adjusted to pH 7.4. Causality: Neutral pH prevents the degradation of labile N-oxide derivatives[1].

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 10% B (Isocratic hold to focus polar impurities)

    • 2–12 min: Linear ramp to 90% B (Elutes the main aromatic core)

    • 12–15 min: Hold at 90% B (Column wash)

  • Detection: UV-Vis Diode Array Detector (DAD) set to 254 nm and 313 nm. Causality: Quinoxalines exhibit strong characteristic absorbance near 313 nm, allowing for selective detection over non-aromatic matrix interference[2.12].

Phase 4: Data Processing

  • Integrate all peaks with a signal-to-noise (S/N) ratio

    
     (Limit of Quantitation).
    
  • Calculate purity using the area normalization method:

    
    
    

References

  • Moreno, E., et al. (2011). Studies on Log Po/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules (MDPI), 16(9), 7893-7908. Available at:[Link]

  • Yang, Y., et al. (2020). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction. Frontiers in Chemistry, 8, 789. Available at:[Link]

Sources

Comparative

Comparative Guide: Reactivity &amp; Functionalization of 8-Bromo vs. 6-Bromo Quinoxaline

This guide provides an in-depth technical comparison of 8-bromoquinoxaline (peri-isomer) and 6-bromoquinoxaline (lateral-isomer). It is designed for medicinal chemists and process engineers optimizing synthetic routes fo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 8-bromoquinoxaline (peri-isomer) and 6-bromoquinoxaline (lateral-isomer). It is designed for medicinal chemists and process engineers optimizing synthetic routes for quinoxaline-based scaffolds.

Executive Summary: The Peri vs. Lateral Divide

In quinoxaline chemistry, the position of the halogen dictates not just reactivity rates but the fundamental success of catalytic cycles. The distinction lies between the Lateral (C6/C7) positions, which behave like electron-deficient aryl halides, and the Peri (C5/C8) positions, which are dominated by steric crowding and strong inductive effects from the pyrazine nitrogens.

Feature6-Bromoquinoxaline (Lateral) 8-Bromoquinoxaline (Peri)
Electronic Environment Moderate electron deficiency; typical aryl bromide behavior.High electron deficiency (closer to N); strong inductive (-I) withdrawal.
Steric Environment Unhindered; accessible to bulky catalysts.Peri-Hindered ; repulsion from N-lone pair or C4-substituents.
Suzuki Coupling High Yields (>85%) ; standard ligands (e.g., PPh3, dppf).Variable/Lower Yields ; prone to homocoupling; often requires specialized ligands or Stille conditions.
Primary Access Condensation of 4-bromo-1,2-diaminobenzene.Condensation of 3-bromo-1,2-diaminobenzene or bromination of 6-aminoquinoxaline.
Key Application General scaffold functionalization.Specialized kinase inhibitors; Brimonidine intermediates.

Note on Numbering: In mono-substituted quinoxalines, position 5 is equivalent to position 8 due to C2 symmetry. This guide uses "8-bromo" to refer to the peri-isomer (C5/C8) and "6-bromo" for the lateral-isomer (C6/C7), consistent with common nomenclature in asymmetric derivatives.

Structural & Electronic Landscape

The reactivity difference is governed by the Peri-Effect and Nitrogen Inductive Effects .

Electronic Activation (Inductive Effect)

The pyrazine ring nitrogens (N1/N4) are strong electron-withdrawing groups (EWG).

  • 8-Bromo (Peri): Located at the

    
    -position relative to the ring fusion. It is spatially closer to the nitrogen, experiencing a stronger 
    
    
    
    (inductive) effect. This makes the C–Br bond more polarized and theoretically more susceptible to oxidative addition, if sterics were ignored.
  • 6-Bromo (Lateral): Located at the

    
    -position. The 
    
    
    
    effect is attenuated by distance. The position relies more on resonance effects (
    
    
    ) of substituents.
Steric Hindrance (The "Bay" Region)
  • 8-Bromo: The bromine atom occupies the "peri" cleft. It experiences repulsion from the lone pair of the N1 nitrogen (or substituents at C2). This creates a "bay region" effect that hinders the approach of bulky Palladium species (like

    
     or bulky Buchwald precatalysts).
    
  • 6-Bromo: The bromine points laterally away from the heterocyclic core, offering an unobstructed trajectory for catalytic attack.

Quinoxaline_Isomers cluster_0 6-Bromo (Lateral) cluster_1 8-Bromo (Peri) Struct6 6-Bromoquinoxaline (Unhindered C-Br vector) Prop6 Standard Reactivity High Catalyst Access Struct6->Prop6 Prop8 Steric Clash with Catalyst Prone to Homocoupling Prop6->Prop8 Contrast: Steric Barrier Struct8 8-Bromoquinoxaline (Peri-Hindered by N1) Struct8->Prop8

Figure 1: Structural comparison highlighting the steric accessibility of the C-Br bond.

Reactivity Comparison: Cross-Coupling

Suzuki-Miyaura Coupling

This is the primary differentiator.

  • 6-Bromo Performance:

    • Yields: Consistently high (80–98%).

    • Conditions: Standard protocols (e.g.,

      
      , 
      
      
      
      , Dioxane/Water) work efficiently.
    • Mechanism: Oxidative addition is fast and unhindered.

    • Data Support: Coupling with phenylboronic acid typically yields >90% product [1].

  • 8-Bromo Performance:

    • Yields: Often lower (30–60%) under standard conditions.

    • Failure Mode: The steric crowding at the peri-position destabilizes the

      
       intermediate, slowing down transmetallation. This allows side reactions, particularly homocoupling  (formation of 8,8'-biquinoxaline) or protodeboronation, to compete.
      
    • Workaround:

      • Stille Coupling: Often preferred for 8-bromo isomers. The smaller steric profile of the organostannane (vs. the boronate-base complex) allows for better yields [2].

      • Specialized Ligands: Use smaller phosphines or N-heterocyclic carbenes (NHCs) to navigate the steric bulk.

Lithium-Halogen Exchange
  • 6-Bromo: Undergoes standard exchange with

    
    -BuLi at -78°C. The resulting aryl-lithium is stable enough for trapping with electrophiles.
    
  • 8-Bromo:

    • Rate: Exchange is extremely fast (often faster than 6-bromo) due to the relief of steric strain and the inductive activation.

    • Stability: The resulting 8-lithio species is less stable. The Lithium atom is held in the peri-position, close to the Nitrogen lone pair. While this can offer "directed" stabilization (chelation), it often leads to decomposition or ring-opening if the temperature rises above -78°C.

    • Warning: Nucleophilic addition of

      
      -BuLi to the C=N bond (at C2/C3) is a major competing side reaction. Requires bulky bases (
      
      
      
      -BuLi) or very low temperatures.

Experimental Protocols

Protocol A: Robust Suzuki Coupling for 6-Bromoquinoxaline

Recommended for lateral functionalization.

  • Reagents:

    • 6-Bromoquinoxaline (1.0 equiv)[1]

    • Arylboronic acid (1.2 equiv)

    • Catalyst:

      
       (3-5 mol%)
      
    • Base:

      
       (3.0 equiv)
      
    • Solvent: 1,4-Dioxane : Water (4:1)

  • Procedure:

    • Charge a reaction vial with halide, boronic acid, and catalyst.[1][2]

    • Purge with Argon for 5 minutes.

    • Add degassed solvent and base.[1]

    • Heat to 90°C for 4–12 hours.

    • Expected Outcome: Full conversion; isolated yield >85%.

Protocol B: Optimized Coupling for 8-Bromoquinoxaline (Stille Method)

Recommended when Suzuki coupling fails or yields are <50%.

  • Reagents:

    • 8-Bromoquinoxaline (1.0 equiv)

    • Organostannane (e.g., Tributyl(aryl)stannane) (1.1 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Additive:

      
       (10 mol%) - Accelerates coupling via "Copper effect"
      
    • Solvent: Toluene or DMF (Anhydrous)

  • Procedure:

    • Strictly anhydrous conditions required.

    • Combine reagents in a Schlenk tube under Argon.

    • Heat to 100–110°C for 12–24 hours.

    • Note: The Copper(I) iodide is crucial for scavenging the stannyl group and facilitating transmetallation in the hindered peri-environment [2].

Synthesis & Accessibility

The choice of isomer often depends on the availability of the diamine precursor.

IsomerPrecursorAvailabilityReaction Type
6-Bromo 4-Bromo-1,2-diaminobenzeneHigh / CheapCondensation with Glyoxal
8-Bromo 3-Bromo-1,2-diaminobenzeneLow / ExpensiveCondensation with Glyoxal
Alternative 6-AminoquinoxalineModerateRegioselective Bromination

The "Brimonidine" Route (Accessing 8-Bromo): Interestingly, electrophilic bromination of 6-aminoquinoxaline occurs highly selectively at the 5-position (peri) (equivalent to 8).

  • Mechanism: The amino group at C6 directs ortho. Position 5 is ortho to the amine and peri to the ring nitrogen. Despite the steric hindrance, the electronic activation by the amine directs the bromine here.

  • Protocol: Bromination using NBS or Dibromohydantoin in acetic acid yields 5-bromo-6-aminoquinoxaline in >90% yield [3].

Synthesis_Routes cluster_lat Lateral Route (6-Br) cluster_peri Peri Route (8-Br) Start1 4-Bromo-1,2-diamine Prod1 6-Bromoquinoxaline Start1->Prod1 + Glyoxal Start2 3-Bromo-1,2-diamine Prod2 5(8)-Bromoquinoxaline Start2->Prod2 + Glyoxal (Direct) Start3 6-Aminoquinoxaline Start3->Prod2 + NBS (Electrophilic Subst.)

Figure 2: Synthetic pathways. Note the specialized electrophilic route required for efficient 8-bromo functionalization if the 3-bromo-diamine is unavailable.

References

  • BenchChem. (2025).[1] A Comparative Guide to 6-Bromoquinoxaline-2,3(1H,4H)-dione and Other Quinoxaline Derivatives. Retrieved from

  • Inorganic Chemistry. (2013).[3] Tuning the Electronics of Bis(tridentate)ruthenium(II) Complexes: Stille vs Suzuki on Quinoxaline. American Chemical Society. Retrieved from

  • GuideChem. (2021). How to prepare 5-Bromoquinoxalin-6-amine effectively?. Retrieved from

  • ResearchGate. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Retrieved from

Sources

Validation

Advanced Characterization Guide: IR Spectroscopy of Quinoxaline Esters

Executive Summary & Strategic Importance In the realm of medicinal chemistry, the quinoxaline scaffold is a "privileged structure," serving as the core for diverse oncolytic, antibacterial, and anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the realm of medicinal chemistry, the quinoxaline scaffold is a "privileged structure," serving as the core for diverse oncolytic, antibacterial, and anti-inflammatory agents. When functionalized as esters (e.g., ethyl quinoxaline-2-carboxylate), these compounds often serve as critical intermediates or prodrugs.

For the synthetic chemist, Infrared (IR) Spectroscopy is not merely a confirmation tool—it is the fastest "checkpoint" technique to validate the integrity of the ester linkage against common synthetic pitfalls, such as hydrolysis to the acid or tautomerization to the thermodynamically stable quinoxalin-2-one.

This guide moves beyond basic peak listing. It provides a comparative spectral analysis, distinguishing the quinoxaline ester from its metabolic and synthetic relatives, supported by mechanistic insights and self-validating protocols.

Mechanistic Basis of Spectral Features

To interpret the IR spectrum of a quinoxaline ester accurately, one must understand the electronic environment. The quinoxaline ring is electron-deficient (π-deficient) due to the two nitrogen atoms.

  • The Carbonyl Shift: A standard aliphatic ester C=O stretches at ~1745 cm⁻¹.[1] However, when attached to the quinoxaline ring (C-2 or C-3), conjugation with the aromatic system lowers the bond order, shifting the frequency to 1735–1715 cm⁻¹ .

  • The "Rule of Three": A valid ester spectrum must exhibit three coupled vibrations (The "Rule of Three"):

    • C=O Stretch: ~1725 cm⁻¹

    • C(=O)-O Stretch: ~1200–1300 cm⁻¹ (Asymmetric)

    • O-C-C Stretch: ~1050–1150 cm⁻¹ (Symmetric)

  • Ring Coupling: The C=N bonds of the heterocycle often couple with aromatic C=C vibrations, creating a diagnostic "fingerprint" doublet or triplet in the 1600–1500 cm⁻¹ region.

Visualization: Resonance & Vibrational Coupling

The following diagram illustrates the electronic competition that defines the specific wavenumber position of the ester carbonyl.

ResonanceEffect Q_Ring Quinoxaline Ring (Electron Withdrawing) Ester_CO Ester C=O (Primary Signal) Q_Ring->Ester_CO Inductive Effect (+I) Raises freq (minor) Resonance Conjugation Effect (Lowers Wavenumber) Q_Ring->Resonance π-Conjugation (Major driver) Result Observed Peak: 1735 - 1715 cm⁻¹ Ester_CO->Result Resonance->Ester_CO Reduces Bond Order

Figure 1: Mechanistic flow illustrating why quinoxaline ester carbonyls appear at lower wavenumbers than aliphatic esters.

Comparative Analysis: Esters vs. Alternatives

The most common error in quinoxaline synthesis is misidentifying the product when the reaction has failed (yielding starting material) or over-reacted (hydrolysis).

Table 1: Diagnostic Peak Comparison
Functional GroupCompound ClassKey C=O / C=N Frequency (cm⁻¹)Secondary Diagnostic PeaksMechanistic Note
Ester Quinoxaline-2-carboxylate 1735 – 1715 (Strong) 2980–2850 (Aliphatic C-H)1300–1050 (C-O stretches)Conjugation lowers C=O freq. vs. aliphatic esters (1745).
Acid Quinoxaline-2-carboxylic acid1710 – 1690 (Strong)3300–2500 (Broad O-H)Absence of aliphatic C-H (unless alkyl sub.)Dimerization via H-bonding lowers C=O freq. significantly.
Amide/Lactam Quinoxalin-2-one (Tautomer)1690 – 1660 (Strong) 3200–3100 (N-H stretch)1620–1550 (Amide II bend)"Amide I" band is lower due to strong resonance contribution.
Heterocycle Unsubstituted QuinoxalineN/A (No C=O)1620–1580 (C=N ring stretch)760 & 700 (C-H out-of-plane)Absence of C=O is the primary confirmation of decarboxylation.

Critical Insight: If you observe a strong peak at 1680 cm⁻¹ and a broad band at 3100 cm⁻¹ , your esterification likely failed, yielding the quinoxalin-2-one tautomer (a common byproduct of hydrolysis).

Experimental Protocol: Self-Validating Workflow

This protocol ensures high-fidelity spectral acquisition, minimizing artifacts like water interference or concentration effects.

Step 1: Sample Preparation (The "Golden Rule")
  • Solid Esters: Use the KBr Pellet method.

    • Ratio: 1 mg sample : 100 mg KBr (dry).

    • Why: Esters are sensitive to hydrolysis. Using "wet" KBr can generate false O-H peaks (3400 cm⁻¹) and shift the C=O peak due to H-bonding.

  • Liquid/Oil Esters: Use ATR (Attenuated Total Reflectance).

    • Clean: Wipe crystal with isopropanol, then dichloromethane.

    • Check: Run a background scan to ensure no residual solvent peaks (e.g., Acetone C=O at 1715 cm⁻¹) interfere with the ester region.

Step 2: Acquisition Parameters
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 16 scans (ATR) or 32 scans (Transmission) to improve Signal-to-Noise ratio.

  • Range: 4000 – 600 cm⁻¹.

Step 3: The Validation Workflow

Use the following logic flow to validate your synthesis product.

AnalysisWorkflow Start Start: Crude Product Spectrum CheckCO Check 1750-1700 cm⁻¹ region Start->CheckCO EsterPath Strong Peak @ ~1725 cm⁻¹? CheckCO->EsterPath Yes FailStart FAILED: Starting Material (No C=O present) CheckCO->FailStart No Peak OHCheck Check 3500-2500 cm⁻¹ EsterPath->OHCheck Yes FailAmide FAILED: Quinoxalinone (Peak < 1690 cm⁻¹ + NH) EsterPath->FailAmide Peak < 1700 cm⁻¹ Success CONFIRMED: Quinoxaline Ester (Look for C-O @ 1200) OHCheck->Success Clean Baseline FailAcid FAILED: Carboxylic Acid (Broad OH detected) OHCheck->FailAcid Broad OH Mound

Figure 2: Decision tree for validating quinoxaline ester synthesis via IR.

Detailed Spectral Assignment (Reference Data)

The following data is derived from ethyl quinoxaline-2-carboxylate and related 3-substituted derivatives.

Wavenumber (cm⁻¹)AssignmentIntensityNotes
3060 – 3030 C-H Stretch (Aromatic)WeakCharacteristic of the quinoxaline ring protons.
2985 – 2850 C-H Stretch (Aliphatic)MediumDifferentiation Marker: Confirms the presence of the ethyl/methyl group of the ester.
1735 – 1715 C=O[2][3][4][5] Stretch (Ester) Very Strong The defining peak. Sharp and distinct.
1620 – 1600 C=N Stretch (Ring)MediumOften appears as a shoulder or doublet with C=C.
1580 – 1480 C=C Stretch (Aromatic)Medium/StrongSkeletal vibrations of the benzene/pyrazine rings.
1280 – 1200 C-C(=O)-O StretchStrongThe "Asymmetric" ester stretch.
1150 – 1050 O-C-C StretchStrongThe "Symmetric" ester stretch.
770 – 750 C-H Out-of-Plane BendStrong4 adjacent hydrogens (if benzene ring is unsubstituted).

References

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization. MDPI. Detailed analysis of C=O stretching vibrations in quinoxaline derivatives.

  • The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Authoritative guide on general ester IR interpretation.

  • Synthesis and Characterization of Quinoxaline Derivatives. Der Pharma Chemica. Experimental protocols and spectral data for quinoxaline synthesis.

  • Vibrational Assignments of Quinoxaline. ResearchGate. Theoretical and experimental assignment of the quinoxaline ring modes (C=N, C=C).

  • Infrared Spectra of Common Functional Groups. Chemistry LibreTexts. Comparative data for carboxylic acids vs. esters.

Sources

Comparative

Crystal Structure and X-ray Diffraction Data for Bromoquinoxalines: A Comparative Guide

Introduction Quinoxalines, characterized by a fused benzene and pyrazine ring, are "privileged scaffolds" in medicinal chemistry, organic electronics, and materials science[1]. Halogenated quinoxalines—particularly bromo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoxalines, characterized by a fused benzene and pyrazine ring, are "privileged scaffolds" in medicinal chemistry, organic electronics, and materials science[1]. Halogenated quinoxalines—particularly bromoquinoxalines—serve as highly versatile synthetic intermediates for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[2].

Beyond their synthetic utility, the solid-state behavior of these compounds is of immense technical interest. The incorporation of a bromine atom introduces a delicate interplay between


 stacking of the heteroaromatic core and highly directional halogen bonding. This guide provides an in-depth comparison of the crystallographic properties of bromoquinoxalines against their chloro-, fluoro-, and iodo- alternatives, supported by experimental X-ray diffraction (XRD) data and self-validating protocols.

Mechanistic Causality: How Halogen Substitution Dictates Crystal Packing

The crystal packing of the unsubstituted quinoxaline core is predominantly governed by


 stacking interactions between the planar, conjugated aromatic systems. However, halogenation fundamentally rewires the intermolecular interaction landscape[3]:
  • Fluoro- and Chloroquinoxalines (Electronegativity-Driven) : Fluorine and chlorine are highly electronegative but possess low polarizability. In structures like 1,4-diallyl-6-chloroquinoxaline-2,3-dione, the packing is dominated by weak hydrogen bonds (e.g., C-H···Cl or C-H···O) and standard

    
     stacking, with the halogen rarely acting as a primary structure-directing agent[4].
    
  • Bromoquinoxalines (The

    
    -Hole Effect) : Bromine atoms exhibit a pronounced "
    
    
    
    -hole"—a region of localized positive electrostatic potential situated directly opposite the C-Br covalent bond. This allows bromoquinoxalines to form strong, highly directional halogen bonds (e.g., C-Br···N). In the solid state, these halogen bonds successfully compete with
    
    
    stacking, often driving the crystal system into distinct space groups (such as
    
    
    ) and significantly altering the unit cell volume[5].
  • Iodoquinoxalines (Halogen-Bond Dominance) : Iodine possesses the largest and most polarizable

    
    -hole. In iodoquinoxaline derivatives, C-I···N interactions become the absolute dominant thermodynamic force, frequently resulting in rigid, predictable 1D polymeric chains in the crystal lattice[6].
    

Halogen_Effects Base Quinoxaline Core (Planar Aromatic) Fluoro Fluoro- / Chloro- Substitution (High Electronegativity) Base->Fluoro Bromo Bromo- Substitution (Moderate σ-Hole) Base->Bromo Iodo Iodo- Substitution (Large, Polarizable σ-Hole) Base->Iodo Pack1 Dominant π-π Stacking Weak C-H···X Interactions Fluoro->Pack1 Pack2 Competitive Packing: π-π Stacking vs. C-Br···N Bromo->Pack2 Pack3 Halogen Bonding Dictates Lattice (Strong C-I···N) Iodo->Pack3

Fig 1: Impact of halogen substitution on quinoxaline crystal packing motifs.

Comparative Crystallographic Data

To objectively compare the structural impact of halogenation, Table 1 summarizes the single-crystal X-ray diffraction parameters for representative halogenated quinoxalines. Notice how the transition from chlorine to bromine expands the unit cell volume and alters the crystallographic axes to accommodate the larger atomic radius and the specific geometric requirements of the C-Br···N halogen bond.

Table 1: X-ray Diffraction Parameters of Halogenated Quinoxalines

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)

(°)
Vol (ų)
2-Chloro-3-methylquinoxaline [3]Monoclinic

9.1293.808---
1,4-Diallyl-6-chloroquinoxaline-2,3-dione [4]Monoclinic

10.30513.86410.534115.971353.1
2-Benzyl-6-bromoquinoxaline [5]Monoclinic

9.52116.1089.623104.661427.9
8-Iodoquinoxaline N-oxide [6]Monoclinic

-----

(Note: Missing parameters indicate partial data sets reported in the primary literature.)

Experimental Protocol: Single-Crystal X-Ray Diffraction Workflow

Obtaining high-resolution diffraction data for bromoquinoxalines requires specific experimental conditions. Because planar aromatics are highly prone to rapid nucleation (which causes twinning), standard slow evaporation is often insufficient. The following self-validating protocol utilizes vapor diffusion to ensure the growth of singular, macroscopic crystals.

Step 1: Crystal Growth via Vapor Diffusion
  • Causality : Vapor diffusion of an antisolvent into a good solvent allows for a highly controlled, gradual supersaturation. This prevents the rapid precipitation that leads to twinned or stacked microcrystals, a common artifact in quinoxaline crystallization.

  • Procedure : Dissolve 10-15 mg of the bromoquinoxaline derivative in 1 mL of dichloromethane (good solvent) in a small inner vial. Place this vial inside a larger outer vial containing 3 mL of pentane (antisolvent). Seal the outer vial tightly and leave undisturbed at ambient temperature for 48-72 hours.

Step 2: Crystal Selection and Mounting
  • Causality : Bromoquinoxalines can be susceptible to solvent loss upon exposure to air, which degrades the crystal lattice. Using a cryoprotectant oil prevents desiccation and secures the crystal during rotation.

  • Procedure : Submerge the crystals in a drop of Paratone-N oil on a glass slide. Under a polarized light microscope, select a single crystal with sharp extinction (indicating a lack of twinning). Mount the crystal onto a nylon cryoloop and immediately transfer it to the goniometer head under a cold nitrogen stream (100 K).

Step 3: Data Collection
  • Causality : Collecting data at cryogenic temperatures (100 K) is critical. It minimizes thermal atomic displacement (Debye-Waller factors), allowing for the accurate resolution of lighter atoms (C, N, H) against the highly electron-dense bromine atom, while also mitigating X-ray-induced radical damage.

  • Procedure : Center the crystal in the X-ray beam (typically Cu K

    
     or Mo K
    
    
    
    radiation). Collect a full sphere of data using
    
    
    and
    
    
    scans.
  • Self-Validation : Monitor the

    
     value during data reduction. An 
    
    
    
    confirms excellent agreement between symmetry-equivalent reflections, validating the chosen space group.
Step 4: Structure Solution and Refinement
  • Procedure : Solve the phase problem using direct methods or dual-space algorithms (e.g., SHELXT)[7]. Refine the structure by full-matrix least-squares on

    
     using SHELXL.
    
  • Self-Validation : A physically valid and fully refined model must yield a Goodness-of-Fit (S) value approaching 1.0 and a final

    
     value < 0.15. Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.
    

XRD_Workflow Growth 1. Crystal Growth (Vapor Diffusion: DCM/Pentane) Mounting 2. Crystal Mounting (Paratone-N Oil & Cryoloop) Growth->Mounting DataCollection 3. Data Collection (100 K, Cu/Mo Kα Radiation) Mounting->DataCollection Reduction 4. Data Reduction (Validation: R_int < 0.05) DataCollection->Reduction Solution 5. Structure Solution (SHELXT Dual-Space Algorithm) Reduction->Solution Refinement 6. Refinement (Validation: wR2 < 0.15, GoF ~ 1.0) Solution->Refinement

Fig 2: Step-by-step workflow for the SCXRD analysis of bromoquinoxalines.

References

  • Title : 2-Chloro-3,5-dimethylquinoxaline Source : Benchchem URL : 3

  • Title : 2-(Chloromethyl)quinoxaline Source : Benchchem URL : 1

  • Title : Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes Source : ACS Publications URL : 2

  • Title : The Structural Study, Hirshfeld Surface Analysis, and DFT Calculations of 1,4-Diallyl-6-Chloroquinoxaline-2,3(1H,4H)-Dione Source : ResearchGate URL : 4

  • Title : Alkylsulfonium Salts for Photochemical Desulphurizative Functionalization of Heteroarenes - Supporting Information Source : RSC URL : 5

  • Title : Supporting Information - 8-Iodoquinoxaline N-oxide Source : Amazon S3 / Primary Literature URL : 6

  • Title : Probing the Limits of Oxidative Addition of C(sp3)–X Bonds toward Selected N,C,N-Chelated Bismuth(I) Compounds Source : ResearchGate URL : 7

Sources

Validation

Biological activity comparison of quinoxaline vs quinoline carboxylates

Executive Summary This technical guide provides a comparative analysis of Quinoxaline-2-carboxylates and Quinoline-2-carboxylates , two privileged scaffolds in medicinal chemistry. While both share a benzopyrazine/benzop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of Quinoxaline-2-carboxylates and Quinoline-2-carboxylates , two privileged scaffolds in medicinal chemistry. While both share a benzopyrazine/benzopyridine core, their electronic distributions and resulting biological activities diverge significantly.

  • Quinoxaline Carboxylates: Dominate in antitubercular and antiamoebic applications, particularly when oxidized to 1,4-di-N-oxides. Their mechanism often relies on the generation of oxidative stress and hypoxia-selective toxicity.

  • Quinoline Carboxylates: Excel as broad-spectrum anticancer and anti-inflammatory agents.[1] Their activity is frequently driven by DNA intercalation, Topoisomerase II inhibition, and metal chelation capability.

Chemical Scaffold & Electronic Properties

The fundamental difference lies in the heteroatom count and position, which dictates basicity, lipophilicity, and hydrogen bonding potential.

FeatureQuinoline-2-CarboxylateQuinoxaline-2-Carboxylate
Core Structure Benzopyridine (1 Nitrogen)Benzopyrazine (2 Nitrogens)
Basicity (pKa) ~4.9 (Pyridinic N)~0.6 (Very weak base)
Electronic Nature Electron-deficient pyridine ring; Electron-rich benzene ring.Highly electron-deficient pyrazine ring.
Key Derivatives 8-hydroxyquinolines (Chelators)1,4-di-N-oxides (Bioreductive prodrugs)
Binding Mode Often chelates metals (Mg²⁺, Zn²⁺) in active sites.Stacking interactions; N-oxide release of radicals.

Comparative Biological Activity[2][3]

Antitubercular Activity

Winner: Quinoxaline-1,4-di-N-oxides

  • Quinoxaline: The 1,4-di-N-oxide moiety acts as a bioreductive switch. Under hypoxic conditions found in Mycobacterium tuberculosis granulomas, the N-oxide is reduced, releasing free radicals that damage bacterial DNA.

    • Key Finding: Ethyl and benzyl 3-methylquinoxaline-2-carboxylate 1,4-dioxides show MIC values < 1 µg/mL, superior to standard quinoline derivatives.

  • Quinoline: Activity is generally lower unless coupled with specific side chains (e.g., fluoroquinolone-like motifs). Standard quinoline-2-carboxylates often lack the specific redox potential required for potent antitubercular action.

Anticancer Activity (Cytotoxicity)

Winner: Context-Dependent (Quinoline for Topo II inhibition; Quinoxaline for Hypoxia)

  • Quinoline-2-Carboxylates:

    • Mechanism:[2][3][4][5][6] Intercalation into DNA base pairs and inhibition of Topoisomerase II/DNA Gyrase.

    • Data: Derivatives like ethyl 2-amino-9-bromo-4-(furan-2-yl)quinoline-3-carboxylate show IC50 ≈ 35 µM against A549 lung cancer cells.[5]

  • Quinoxaline-2-Carboxylates:

    • Mechanism:[2][3][4][5][6] HIF-1α pathway modulation and thioredoxin reductase inhibition.

    • Data: 7-substituted quinoxaline-1,4-dioxides demonstrate IC50 values as low as 0.3 µM against specific cell lines, but often with higher general toxicity than quinolines.

Anti-inflammatory Activity

Winner: Quinoline Carboxylates

  • Quinoline: Amides and esters of quinoline-2-carboxylic acid exhibit significant anti-inflammatory effects comparable to NSAIDs (e.g., Diclofenac). The mechanism involves COX enzyme inhibition and cytokine suppression.

  • Quinoxaline: Less prominent in this therapeutic area.

Mechanism of Action Visualization

The following diagram contrasts the primary signaling pathways engaged by these two scaffolds.

MOA_Comparison cluster_Quinoline Quinoline-2-Carboxylate Pathway cluster_Quinoxaline Quinoxaline-1,4-di-N-oxide Pathway Q_Ligand Quinoline Scaffold TopoII Topoisomerase II (DNA Gyrase) Q_Ligand->TopoII Intercalation DNA_Complex Stabilized Cleavable Complex TopoII->DNA_Complex Inhibits Religation Apoptosis_Q Apoptosis (Cell Death) DNA_Complex->Apoptosis_Q DSB Accumulation Qx_Ligand Quinoxaline-di-N-oxide Reductase Bioreduction (Hypoxic Env) Qx_Ligand->Reductase Prodrug Activation TrxR Thioredoxin Reductase Inhibition Qx_Ligand->TrxR Direct Inhibition Radicals Free Radicals (ROS) Reductase->Radicals Release Cell_Death_Qx Necrosis/Apoptosis Radicals->Cell_Death_Qx Oxidative Damage TrxR->Cell_Death_Qx Redox Collapse

Caption: Comparative Mechanism of Action: Quinoline targets DNA replication machinery (Topo II), while Quinoxaline (specifically N-oxides) acts as a redox-activated prodrug generating oxidative stress.

Experimental Protocols

General Synthesis: One-Pot Quinoxaline-2-Carboxylate

Objective: Synthesis of ethyl 3-methylquinoxaline-2-carboxylate via condensation.

Reagents:

  • o-Phenylenediamine (1.0 equiv)

  • Ethyl pyruvate (1.2 equiv)

  • Ethanol (Solvent)[6]

  • Catalytic Iodine (10 mol%) or p-TSA

Workflow:

  • Dissolution: Dissolve 10 mmol of o-phenylenediamine in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 12 mmol of ethyl pyruvate dropwise at room temperature.

  • Catalysis: Add 10 mol% iodine.

  • Reaction: Stir at room temperature for 30–60 minutes. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour mixture into crushed ice/water containing 5% sodium thiosulfate (to quench iodine).

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

Objective: Determine MIC against M. tuberculosis H37Rv.[7]

  • Inoculum Prep: Dilute M. tuberculosis H37Rv culture to 10^5 CFU/mL in Middlebrook 7H9 broth.

  • Plate Setup: Use 96-well sterile microplates. Add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add test compounds (Quinoxaline/Quinoline derivatives) to the first row (final conc. 100 µg/mL) and perform serial 2-fold dilutions.

  • Incubation: Add 100 µL of inoculum to all wells. Incubate at 37°C for 7 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12.5 µL of 10% Tween 80.

  • Readout: Incubate for another 24 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Definition: The lowest concentration preventing the color change to pink is the MIC.

Data Summary: Representative Potency

Compound ClassTarget Organism/CellR-Group ModificationActivity Metric (IC50 / MIC)Ref
Quinoxaline-1,4-di-N-oxide M. tuberculosis7-Cl, 3-MethylMIC: 0.39 µg/mL [1]
Quinoline-2-carboxylate M. tuberculosisUnsubstitutedMIC: > 64 µg/mL[1]
Quinoxaline-7-carboxylate E. histolyticaIsopropyl esterIC50: 0.33 µM [2]
Quinoline-3-carboxylate MCF-7 (Breast Cancer)4-amino derivativeIC50: 1.2 µM[3]
Quinoline-2-carboxylate RAW264.7 (Inflammation)Amide derivativePotent Anti-inflammatory[4]

References

  • Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry. Link

  • Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Experimental Parasitology. Link

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Link

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Scientia Pharmaceutica. Link

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry. Link

Sources

Comparative

Validating Methyl 8-bromoquinoxaline-6-carboxylate: A NOESY-Driven Structural Elucidation Guide

Topic: Validating structure of Methyl 8-bromoquinoxaline-6-carboxylate via NOESY Content Type: Publish Comparison Guide Executive Summary In the synthesis of quinoxaline-based kinase inhibitors, Methyl 8-bromoquinoxaline...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating structure of Methyl 8-bromoquinoxaline-6-carboxylate via NOESY Content Type: Publish Comparison Guide

Executive Summary

In the synthesis of quinoxaline-based kinase inhibitors, Methyl 8-bromoquinoxaline-6-carboxylate serves as a critical scaffold. However, the formation of the quinoxaline core—often achieved via the condensation of 1,2-diaminobenzenes with glyoxal derivatives—is prone to regioisomeric ambiguity.

Standard 1D NMR (


H, 

C) can be inconclusive due to similar electronic environments and overlapping coupling patterns in the benzenoid ring. This guide compares the efficacy of Nuclear Overhauser Effect Spectroscopy (NOESY) against standard 1D analysis and Heteronuclear Multiple Bond Correlation (HMBC) for definitively resolving the 8-bromo regioisomer from its 5-bromo and 7-bromo analogues.

The Verdict: While 1D NMR provides preliminary evidence via coupling constants, NOESY provides the only self-validating, spatial proof of the substituent arrangement by correlating the methyl ester protons to the aromatic ring protons.

Part 1: The Structural Challenge

The Candidate Molecule[2][3]
  • IUPAC Name: Methyl 8-bromoquinoxaline-6-carboxylate

  • Core Scaffold: Quinoxaline (Benzopyrazine)

  • Substituents:

    • Position 6: Methyl ester (-COOCH

      
      )[1]
      
    • Position 8: Bromine (-Br)[1][2][3][4]

  • Key Protons for Diagnosis:

    • H5: Located between the bridgehead C4a and the ester at C6.

    • H7: Located between the ester at C6 and the bromine at C8.

    • Ester Methyl (

      
      ):  A strong singlet, typically ~3.9 ppm.
      
The Regioisomer Problem

During synthesis, particularly if starting from an asymmetric diamine like methyl 3,4-diamino-5-bromobenzoate, the cyclization can theoretically yield different isomers depending on the orientation of the condensation or impurities in the starting material.

FeatureTarget: 8-Bromo Alternative: 5-Bromo Alternative: 7-Bromo
Structure 6-COOMe, 8-Br6-COOMe, 5-Br6-COOMe, 7-Br
Aromatic Protons H5, H7 H7, H8 H5, H8
Proton Relationship Meta (separated by C6)Ortho (adjacent C7-C8)Para (separated by C6, C7)
1D Coupling (

)
~2.0 Hz (Meta)~9.0 Hz (Ortho)< 1.0 Hz (Para/Singlet)
Ambiguity Risk High (if peaks broaden)Low (distinct doublet)High (singlets resemble meta)

Part 2: Comparative Analysis (NOESY vs. Alternatives)

Why choose NOESY over HMBC or 1D NMR alone?

1D NMR ( H)
  • Mechanism: Relies on scalar coupling (

    
    -coupling) through bonds.
    
  • Limitation: In substituted quinoxalines, meta-coupling (H5-H7) is small (~2 Hz) and can be obscured by line broadening or solvent effects. Furthermore, if the sample contains the 7-bromo isomer (para protons), the lack of coupling can be mistaken for the small meta-coupling of the target.

HMBC (Heteronuclear Multiple Bond Correlation)[8][9]
  • Mechanism: Correlates protons to carbons separated by 2-3 bonds.

  • Limitation: Both H5 and H7 couple to the ester carbonyl carbon (C-9) in the target. In the 5-bromo isomer, H7 also couples to the carbonyl. While HMBC can solve this with careful analysis of the ring carbons, the quaternary carbon assignments are often themselves ambiguous without a crystal structure.

NOESY (The Gold Standard)
  • Mechanism: Relies on the Nuclear Overhauser Effect, which depends on spatial proximity (< 5 Å) rather than through-bond connectivity.

  • The "Smoking Gun": The methyl ester group at Position 6 is the anchor.

    • In the 8-bromo isomer , the ester is flanked by protons on both sides (H5 and H7). Result: Two NOE correlations.

    • In the 5-bromo or 7-bromo isomers , the ester is flanked by a proton on one side and a bromine on the other. Result: One NOE correlation.

Part 3: Experimental Protocol

Step 1: Sample Preparation[10]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for quinoxalines to prevent aggregation and sharpen aromatic peaks.
  • Concentration: Prepare a solution of ~10-15 mg in 0.6 mL solvent. High concentration improves the detection of weak NOE signals.

  • Degassing: (Optional but recommended) Briefly degas the sample with nitrogen to remove dissolved paramagnetic oxygen, which can quench NOE signals.

Step 2: Acquisition Parameters (NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker systems).

  • Mixing Time (

    
    ): 500 ms .
    
    • Reasoning: Small molecules (MW ~267 Da) tumble quickly. A mixing time of 500-800 ms allows sufficient magnetization transfer without losing signal to relaxation (

      
      ).
      
  • Scans: Minimum 16 scans per increment (256 increments).

  • Relaxation Delay: 2.0 seconds to ensure full recovery of methyl protons.

Step 3: Data Processing[10]
  • Window Function: Apply a sine-bell squared (QSINE) function shifted by 90° to reduce truncation artifacts.

  • Phasing: Careful manual phasing is critical to distinguish positive NOE cross-peaks (exchange/NOE) from diagonal peaks.

Part 4: Data Interpretation & Visualization

The Validation Logic

The confirmation of Methyl 8-bromoquinoxaline-6-carboxylate rests on the specific connectivity of the Methyl Ester protons (d ~3.9 ppm) .

Expected NOESY Correlations (Target Molecule)
  • Methyl Ester (3.9 ppm)

    
     H5 (Ar-H, ~8.5 ppm):  Strong Cross-peak.
    
  • Methyl Ester (3.9 ppm)

    
     H7 (Ar-H, ~8.2 ppm):  Strong Cross-peak.
    
  • H5

    
     H7:  Weak NOE (distance is larger, ~4.5 Å).
    

If you observe correlations to only one aromatic proton from the methyl ester, you have isolated a regioisomer (likely 5-bromo or 7-bromo).

Diagram 1: Structural Elucidation Workflow

StructuralValidation Start Synthesized Product (Methyl 8-bromoquinoxaline-6-carboxylate?) HNMR 1D 1H NMR Analysis Start->HNMR CouplingCheck Check Aromatic Coupling (J) HNMR->CouplingCheck Ortho Ortho Coupling (~9Hz) (H7-H8 present) CouplingCheck->Ortho Large J Meta Meta Coupling (~2Hz) (H5-H7 present) CouplingCheck->Meta Small J Result_5Br Isomer: 5-Bromo (Reject) Ortho->Result_5Br NOESY Run 2D NOESY (Focus: OMe Group @ 3.9ppm) Meta->NOESY Ambiguous? Confirm Spatial NOE_Check Count OMe Cross-peaks NOESY->NOE_Check Result_Target Target: 8-Bromo (Validate) OnePeak 1 Cross-peak (OMe <-> H7 only) NOE_Check->OnePeak TwoPeaks 2 Cross-peaks (OMe <-> H5 AND H7) NOE_Check->TwoPeaks OnePeak->Result_5Br TwoPeaks->Result_Target

Caption: Decision tree for validating the 8-bromo regioisomer using coupling constants and NOESY cross-peak counting.

Diagram 2: Spatial Correlations (NOESY Map)

NOESY_Map cluster_legend Target: 8-bromo-6-carboxylate OMe Methyl Ester (3.9 ppm) H5 H-5 (Meta to H7) OMe->H5 Strong NOE (< 3 Å) H7 H-7 (Meta to H5) OMe->H7 Strong NOE (< 3 Å) H5->H7 Weak NOE (~4.5 Å) Br8 Br-8 Bridge Quinoxaline Core

Caption: Visual representation of the critical NOE interactions. The target molecule is confirmed only if the Methyl Ester interacts with BOTH H5 and H7.

References

  • Synthesis of Quinoxaline Intermediates

    • Patent: Novartis AG.[5] (2024).[5][6] Compounds that inhibit PKMYT1. WO2024112853A1. (Describes the synthesis of Methyl 8-bromoquinoxaline-6-carboxylate from methyl 3,4-diamino-5-bromobenzoate). Link

  • Regioisomer Identification in Fused Rings

    • Article: Armano, E., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers". Molbank, 2023(2), M1623. (Demonstrates the use of HMBC/NOESY for distinguishing 5- vs 8-bromo isomers). Link

  • NMR of Quinoxalines

    • Data Source: PubChem. Methyl 3-bromoquinoline-6-carboxylate (Analogous coupling patterns). Link

  • NOESY Methodology: Guide: Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard reference for NOESY mixing times and small molecule analysis).

Sources

Validation

Elemental analysis standards for Methyl 8-bromoquinoxaline-6-carboxylate

Methyl 8-bromoquinoxaline-6-carboxylate (CAS: 1378260-25-3) is a highly versatile nitrogenous heterocyclic scaffold, frequently utilized as a critical intermediate in the development of targeted therapeutics, including P...

Author: BenchChem Technical Support Team. Date: March 2026

Methyl 8-bromoquinoxaline-6-carboxylate (CAS: 1378260-25-3) is a highly versatile nitrogenous heterocyclic scaffold, frequently utilized as a critical intermediate in the development of targeted therapeutics, including PKMYT1 inhibitors for oncology[1][2]. Validating the structural integrity and absolute purity of this building block is a non-negotiable step in drug development.

Because this compound contains a quinoxaline core (two nitrogen atoms) and a heavy halogen (bromine), it presents unique analytical challenges. Standard spectroscopic techniques (NMR, MS) confirm structural identity but cannot definitively prove bulk purity or detect inorganic salts[3]. Therefore, quantitative Elemental Analysis (EA) remains the gold standard for determining the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Bromine[4].

This guide provides an objective, data-driven comparison of elemental analysis standards and techniques for halogenated heterocycles, detailing the causality behind methodological choices and providing self-validating protocols for accurate quantification.

Theoretical Framework: The Halogenated Heterocycle Challenge

The elemental composition of Methyl 8-bromoquinoxaline-6-carboxylate (


) dictates the analytical approach.

Table 1: Theoretical Mass Fractions and Acceptable Variance Note: For a sample to be considered analytically pure in pharmaceutical development, experimental values must fall within ±0.3% of the theoretical values[5].

ElementAtomic MassAtoms/MoleculeMass ContributionTheoretical %Acceptable Range (±0.3%)
Carbon (C) 12.01110120.11044.97% 44.67% – 45.27%
Hydrogen (H) 1.00877.0562.64% 2.34% – 2.94%
Nitrogen (N) 14.007228.01410.49% 10.19% – 10.79%
Bromine (Br) 79.904179.90429.92% 29.62% – 30.22%
Oxygen (O) 15.999231.99811.98% 11.68% – 12.28%
Total 267.082 g/mol 100.00%

The Causality of Analytical Interference: When combusting a brominated quinoxaline, the nitrogen atoms oxidize into various nitrogen oxides (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), while the bromine atom forms free bromine radicals and hydrogen bromide[5]. If not properly managed, bromine gas will co-elute with carbon dioxide or poison the reduction catalysts in a standard CHN analyzer, leading to artificially inflated carbon readings and degraded instrument performance. Therefore, a dual-method approach is required: one highly optimized system for CHN, and a separate, dedicated methodology for Bromine.

Comparative Analysis of Elemental Analysis Techniques

To achieve full elemental closure for Methyl 8-bromoquinoxaline-6-carboxylate, laboratories must choose the correct combination of analytical modalities.

Table 2: Objective Comparison of Analytical Modalities

TechniqueTarget ElementsAccuracySample SizeProsCons
Flash Combustion (CHN Analyzer) C, H, N± 0.3%1–3 mgHighly automated; simultaneous C, H, N detection[6].Cannot quantify Br directly; requires Ag wool to trap halogens[7].
Schöniger Flask + Ion Chromatography Br (Halogens)± 0.5%10–20 mgGold standard for absolute halogen quantification.Manual, time-consuming sample preparation; destructive.
X-Ray Fluorescence (WDXRF) BrSemi-quant>100 mgNon-destructive; rapid screening[6][8].Cannot detect low-mass elements (C, H, N) accurately[4][9].

Self-Validating Experimental Protocols

As a Senior Application Scientist, I mandate that every analytical run must be a self-validating system. This means incorporating System Suitability Testing (SST) and bracketing standards directly into the workflow to prove that the instrument is actively performing as expected, rather than assuming calibration holds.

Protocol A: CHN Analysis via Flash Combustion

Mechanism: The sample is weighed into a tin capsule and dropped into a furnace at 1000°C under an oxygen/helium atmosphere. The tin creates an exothermic flash, driving temperatures briefly to ~1800°C, ensuring complete decomposition[4][6].

Self-Validating Workflow:

  • Microbalance Verification: Weigh samples using a microbalance calibrated to ±0.0001 mg[4]. Causality: The entire percentage calculation is a mass fraction; weighing errors are the #1 cause of EA failure.

  • Blank Baseline: Run two empty folded tin capsules to establish the atmospheric background (removing ambient

    
     and 
    
    
    
    noise).
  • Calibration (K-Factor): Run Acetanilide (

    
    ) in triplicate to establish the response factors for C, H, and N[5].
    
  • Halogen Trap Verification (Critical Step): Run a known brominated standard (e.g., 4-Bromobenzoic acid). Causality: This proves that the silver (Ag) wool in the oxidation tube is successfully trapping the bromine before it reaches the Thermal Conductivity Detector (TCD)[7]. If the carbon value is artificially high, the Ag wool is saturated and must be replaced.

  • Sample Analysis: Combust 2.0 mg of Methyl 8-bromoquinoxaline-6-carboxylate. The gases pass through copper (Cu) to reduce

    
     to 
    
    
    
    , followed by GC separation and TCD detection[5].
  • Post-Run Bracket: Re-run Acetanilide to prove zero instrument drift occurred during the sample batch.

EA_Workflow cluster_0 Primary CHN Analysis Workflow (Flash Combustion) N1 Sample Weighing (1-2 mg in Sn capsule) N2 Flash Combustion (1000°C, O2/He) N1->N2 N3 Catalytic Reduction (Cu: NOx → N2) (Ag: Traps Br) N2->N3 N4 GC Separation (CO2, H2O, N2) N3->N4 N5 TCD Detection & Quantification N4->N5

Fig 1. Flash combustion workflow for halogenated organic elemental analysis.
Protocol B: Bromine Quantification via Schöniger Flask & Ion Chromatography (IC)

Mechanism: Because the CHN analyzer traps bromine to protect the detector, a separate assay is required to quantify the 29.92% bromine content. The Schöniger oxygen-flask method is utilized to combust the sample, followed by trapping the halide in an alkaline solution for IC analysis.

Self-Validating Workflow:

  • Matrix Blank: Combust a piece of ashless filter paper without the sample. Analyze the absorption solution via IC. Causality: This proves the filter paper, oxygen gas, and

    
     absorption solution are free of trace bromide contamination.
    
  • Standard Curve Generation: Inject certified Bromide (

    
    ) standards into the Dionex IC system to generate a 5-point calibration curve (
    
    
    
    ).
  • Sample Combustion: Wrap 15 mg of Methyl 8-bromoquinoxaline-6-carboxylate in ashless filter paper. Ignite inside a sealed flask filled with 100%

    
     containing 10 mL of 0.1M 
    
    
    
    and a few drops of
    
    
    .
  • Alkaline Absorption: Shake the flask vigorously for 30 minutes. Causality: The

    
     ensures all free bromine radicals (
    
    
    
    ) are fully reduced to bromide ions (
    
    
    ) for accurate chromatographic detection.
  • Spike Recovery (The Validation): To a duplicate sample, add a known volume of

    
     standard before absorption. A recovery of 98-102% proves there are no matrix interferences from the quinoxaline core.
    
  • IC Analysis: Inject the solution into the IC. The computer calculates the exact mass of Bromine, which is then divided by the initial sample weight to confirm the ~29.92% theoretical value[4].

Bromine_Workflow cluster_1 Bromine Quantification (Schöniger / IC) B1 Oxygen-Flask Combustion (Schöniger Method) B2 Alkaline Absorption (NaOH/H2O2) B1->B2 B3 Ion Chromatography (Anion Exchange) B2->B3 B4 Conductivity Detection (Br- Quantification) B3->B4

Fig 2. Schöniger combustion and ion chromatography workflow for bromine.

Summary for Drug Development Professionals

When qualifying batches of Methyl 8-bromoquinoxaline-6-carboxylate for downstream synthesis, relying solely on LC-MS or NMR is insufficient due to their inability to quantify inorganic salts or accurately measure bulk mass fractions. Implementing a dual-pronged elemental analysis strategy—Flash Combustion for CHN and Schöniger/IC for Bromine—ensures that the chemical scaffold meets the rigorous ±0.3% accuracy threshold required by global pharmacopeias. By utilizing self-validating protocols (halogen traps, spike recoveries, and bracketing standards), researchers can guarantee the trustworthiness of their analytical data.

References

  • Elemental analysis - The Hebrew University of Jerusalem. Retrieved from: [Link]

  • Unit 3 Organic Chemistry 3.3 Structural Analysis - Chemistry Teaching Resources. Retrieved from:[Link]

  • Different Techniques in Qualitative and Quantitative Elemental Analysis - AZoM. Retrieved from: [Link]

  • Elemental analysis - Wikipedia. Retrieved from: [Link]

  • ELEMENTAL ANALYSIS - Encyclopedia of Life Support Systems (EOLSS). Retrieved from: [Link]

  • Compounds that inhibit pkmyt1 (WO2024112853A1) - Google Patents.
  • Elemental analysis of organic compounds with the use of automated CHNS analyzers - ResearchGate. Retrieved from: [Link]

  • Elemental Analysis of CHN - Toray Research Center, Inc. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 8-bromoquinoxaline-6-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for the proper disposal of Methyl 8-bromoquinoxaline-6-carboxylate. As a brominated...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of Methyl 8-bromoquinoxaline-6-carboxylate. As a brominated heterocyclic compound frequently used as a building block in medicinal chemistry and drug discovery, its unique chemical properties demand a rigorous and informed approach to waste management.[1][2] Adherence to these procedures is paramount for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment.

Hazard Assessment & Chemical Profile: The Foundation of Safe Handling

Understanding the inherent risks of a chemical is the first step toward managing it safely. Methyl 8-bromoquinoxaline-6-carboxylate belongs to the quinoxaline family, derivatives of which are known to possess a range of biological activities and potential toxicities.[3][4][5] The primary concern for disposal, however, stems from its classification as a halogenated organic compound .

While a specific, comprehensive Safety Data Sheet (SDS) for this exact isomer is not widely available, data from closely related quinoxaline and brominated aromatic compounds indicate that it should be handled as a substance that may be harmful if swallowed and can cause skin, eye, and respiratory irritation.[6][7][8] The thermal decomposition of brominated compounds can also produce hazardous byproducts like hydrogen bromide gas.[9]

PropertyValue
Molecular Formula C₁₀H₇BrN₂O₂[10]
Molecular Weight 267.08 g/mol [10]
Classification Halogenated Heterocyclic Organic Compound
Primary Hazard Environmental; Potential Irritant
GHS Pictogram (Inferred) GHS07 (Exclamation Mark)[10]
Disposal Category Regulated Chemical Waste: Halogenated Organics[11]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling Methyl 8-bromoquinoxaline-6-carboxylate in both pure form and as waste. The goal is to create a complete barrier, preventing any route of exposure.

SituationRequired PPERationale
Routine Handling & Waste Consolidation - Nitrile Gloves- Chemical Safety Goggles- Lab CoatPrevents skin contact and protects eyes from potential splashes.[6][7][12]
Spill Cleanup - Heavy-duty Chemical Resistant Gloves- Chemical Splash Goggles & Face Shield- Chemical Resistant Apron or Suit- Respiratory Protection (if solid/dust)Provides enhanced protection against higher concentrations and potential for aerosolization during cleanup.[6]

Waste Segregation: The Cornerstone of Proper Disposal

Proper segregation is the most critical step in the disposal workflow. Halogenated organic waste cannot be mixed with non-halogenated waste. The reason for this strict separation is twofold:

  • Treatment Method: Halogenated wastes require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen bromide) produced during combustion.[13]

  • Cost: The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated solvents, which can sometimes be recycled as fuel.[14][15]

Contaminating a large container of non-halogenated waste with even a small amount of a brominated compound like Methyl 8-bromoquinoxaline-6-carboxylate will force the entire volume to be treated as the more hazardous and expensive halogenated waste stream.[15]

Waste_Segregation_Workflow Start Waste Generation (e.g., solutions, contaminated solids with Methyl 8-bromoquinoxaline-6-carboxylate) Decision Does the waste contain Bromine? (or any Halogen: F, Cl, I) Start->Decision Halogenated HALOGENATED HAZARDOUS WASTE CONTAINER Decision->Halogenated Yes NonHalogenated NON-HALOGENATED ORGANIC WASTE CONTAINER Decision->NonHalogenated No Label Label Container Immediately: 'Hazardous Waste - Halogenated Organics' List all chemical constituents. Halogenated->Label Store Store in designated Satellite Accumulation Area with secondary containment. Keep closed. Label->Store EHS Contact EHS/Safety Office for waste pickup. Store->EHS

Caption: Waste segregation decision workflow.

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe collection and disposal of waste containing Methyl 8-bromoquinoxaline-6-carboxylate.

4.1. Container Selection and Preparation

  • Select an appropriate container: Use only a designated, chemically compatible hazardous waste container, typically a high-density polyethylene (HDPE) carboy or bottle with a screw-top cap.[11][15] Ensure the container is in good condition, free of cracks or leaks.[16]

  • Work in a ventilated area: All waste transfers and consolidations must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[11]

4.2. Labeling

  • Label before use: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11][16]

  • Provide complete information: Clearly write the full chemical name, "Methyl 8-bromoquinoxaline-6-carboxylate," and any other solvents or reagents present in the waste stream. Do not use abbreviations or chemical formulas.[16] List the percentage of each component.

  • Identify hazards: Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).

4.3. Accumulation and Storage

  • Keep containers closed: The waste container must be securely capped at all times, except when you are actively adding waste.[11][16] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Use secondary containment: Store the waste container within a larger, chemically resistant tub or tray to contain any potential leaks or spills.[11]

  • Store in a designated area: Keep the waste container in a designated Satellite Accumulation Area (SAA), such as a ventilated cabinet, away from incompatible materials like strong acids, bases, and oxidizers.[11][16]

4.4. Arranging for Final Disposal

  • Do not overfill: Fill containers to no more than 80-90% capacity to allow for vapor expansion and prevent spills during transport.

  • Request pickup: Once the container is full, contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office to schedule a waste pickup.[17] Follow their specific procedures for online request forms or direct contact.

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and correct action.

5.1. Spill Management

  • Small Spill (Contained in Fume Hood):

    • Ensure you are wearing appropriate PPE (lab coat, goggles, gloves).

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or chemical absorbent pads.[11][16]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealable, puncture-resistant container.

    • Label the container as "Hazardous Waste" with the name of the spilled chemical and dispose of it through EHS.[11]

  • Large Spill (Outside of Fume Hood):

    • Alert all personnel in the immediate area and evacuate.

    • If the substance is volatile or creates dust, close the laboratory doors to contain the spill.

    • Call your institution's emergency number or public emergency services (911).[11][16]

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

5.2. Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][8][12] Remove contaminated clothing while flushing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][8][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6][8][12] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Thermo Fisher Scientific. (2025). 8-Methylquinoline - Safety Data Sheet.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • Temple University. (2021). Halogenated Solvents in Laboratories. Campus Operations.
  • National Center for Biotechnology Information. (n.d.). Methyl 6-bromoquinoline-4-carboxylate. PubChem.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services.
  • ChemScene. (n.d.). Methyl 8-bromoquinoxaline-5-carboxylate.
  • Francis, F., et al. (n.d.). Characterization of quinoxaline derivatives for protection against iatrogenically induced hearing loss. PMC.
  • Aaronchem. (2024). Safety Data Sheet - Methyl 8-bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate.
  • Wang, J., et al. (2016). The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo. PubMed.
  • Thermo Fisher Scientific. (2010). Methyl 6-quinoxalinecarboxylate - Safety Data Sheet.
  • Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Echemi. (n.d.). Quinoxaline SDS, 91-19-0 Safety Data Sheets.
  • Veolia. (2025). What is bromine and what are the safe disposal and recycling methods?.
  • Thermo Fisher Scientific. (2009). 8-Methylquinoline - SAFETY DATA SHEET.
  • BenchChem. (2025). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
  • El-Sayed, N. N. E., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI.
  • CymitQuimica. (n.d.). CAS 50358-63-9: 6-Amino-5-bromoquinoxaline.
  • Anna, A., et al. (2024). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 8-bromoquinoxaline-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 8-bromoquinoxaline-6-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.